molecular formula C7H5BrO2 B134324 4-Bromo-2-hydroxybenzaldehyde CAS No. 22532-62-3

4-Bromo-2-hydroxybenzaldehyde

Cat. No.: B134324
CAS No.: 22532-62-3
M. Wt: 201.02 g/mol
InChI Key: HXTWKHXDFATMSP-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H5BrO2 and its molecular weight is 201.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTWKHXDFATMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398953
Record name 4-Bromo-2-hydroxybenzaldehyde
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Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22532-62-3
Record name 4-Bromo-2-hydroxybenzaldehyde
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Record name 4-Bromo-2-hydroxybenzaldehyde
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Record name 4-bromo-2-hydroxybenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22532-62-3

This technical guide provides a comprehensive overview of 4-Bromo-2-hydroxybenzaldehyde, a key organic intermediate with applications in the pharmaceutical, agrochemical, and dye industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and potential biological relevance.

Core Properties and Data

This compound, also known as 4-bromosalicylaldehyde, is a substituted aromatic aldehyde. Its chemical structure consists of a benzene (B151609) ring functionalized with a bromine atom, a hydroxyl group, and a formyl group at positions 4, 2, and 1, respectively.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 22532-62-3[1][2]
Molecular Formula C₇H₅BrO₂[1][3]
Molecular Weight 201.02 g/mol [1][3]
Appearance White to pale yellow solid[4]
Melting Point 50-54 °C[5]
Boiling Point 256.2 °C at 760 mmHg[3][4]
Flash Point >110 °C (>230 °F) - closed cup[6]
Solubility Soluble in methanol.[7]
InChI Key HXTWKHXDFATMSP-UHFFFAOYSA-N[5]
SMILES Oc1cc(Br)ccc1C=O[5]
Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[2][8] It is also considered very toxic to aquatic life.[8] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long-lasting effects).[6]

Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Experimental Protocols

The synthesis of this compound is commonly achieved through the ortho-formylation of 4-bromophenol (B116583) via the Reimer-Tiemann reaction.

Synthesis via Reimer-Tiemann Reaction

This protocol outlines a laboratory-scale synthesis of this compound from 4-bromophenol.

Materials:

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, add 0.4 mol of 4-bromophenol.

  • Base Addition: Add 160 mL of a 40% aqueous solution of sodium hydroxide. Stir the mixture for 30 minutes until a uniform solution is obtained.

  • Temperature Control: Cool the reaction mixture to 65-70°C.

  • Catalyst and Solvent Addition: Add 0.0016 mol of tetrabutylammonium chloride dissolved in a mixture of 52 mL of 1,4-dioxane and isobutanol (30:1 v/v).

  • Chloroform Addition: Charge a dropping funnel with 0.52 mol of chloroform. While maintaining the reaction temperature below 70°C, add the chloroform dropwise to the reaction mixture. The addition should be controlled to manage the exothermic reaction.

  • Reaction Completion: After the complete addition of chloroform, continue stirring the mixture for 1 hour at 65-70°C.

  • Work-up and Purification:

    • Acidify the reaction mixture with a 1:1 (v/v) solution of hydrochloric acid until the pH reaches 2-3.

    • Perform vacuum filtration to separate the solid and liquid phases.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with 20 mL portions of diethyl ether.

    • Combine the ether extracts with the oily layer from the filtration and remove the ether by distillation.

    • Subject the residue to steam distillation.

    • Add the steam distillate to a saturated solution of sodium bisulfite and shake vigorously to precipitate the bisulfite adduct.

    • Decompose the adduct with a 10% sulfuric acid solution.

    • Dry the resulting product with anhydrous calcium chloride to obtain pure this compound.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive set of publicly available, fully assigned spectra for this specific compound is limited, data for structurally related compounds can provide valuable reference points.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde, the carbon atoms of the aromatic ring (with variations in chemical shifts due to the different substituents), and the carbon bearing the hydroxyl group.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde, and C-H and C=C stretching vibrations of the aromatic ring. The C-Br stretching frequency will also be present in the fingerprint region.

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (201.02 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 peak pattern for the molecular ion and any bromine-containing fragments.

Biological Activity and Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of various organic molecules with potential biological activities.

Role as a Synthetic Intermediate

A notable application of this compound is in the synthesis of pharmaceutical compounds. It has been utilized as a key starting material in the preparation of γ-secretase modulators.[7][9] Gamma-secretase is an enzyme implicated in the pathogenesis of Alzheimer's disease, and its modulation is a therapeutic strategy to reduce the production of amyloid-β peptides.

Potential Biological Activities of Derivatives

While direct biological studies on this compound are not extensively reported, derivatives of salicylaldehyde (B1680747) and other brominated aromatic compounds have shown a range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Schiff bases derived from salicylaldehydes have demonstrated notable antibacterial and antifungal properties. The presence of the bromine atom may enhance the lipophilicity of such derivatives, potentially improving their ability to penetrate microbial cell membranes.

  • Anticancer Activity: Certain metal complexes of Schiff bases derived from 5-bromosalicylaldehyde (B98134) have been investigated for their anticancer properties.

Further research is required to elucidate the direct biological effects of this compound and its potential as a pharmacophore in drug design.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound via the Reimer-Tiemann reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Bromophenol 4-Bromophenol Reimer-Tiemann Reaction Reimer-Tiemann Reaction 4-Bromophenol->Reimer-Tiemann Reaction Chloroform Chloroform Chloroform->Reimer-Tiemann Reaction NaOH NaOH NaOH->Reimer-Tiemann Reaction PTC Phase Transfer Catalyst PTC->Reimer-Tiemann Reaction Acidification Acidification Reimer-Tiemann Reaction->Acidification Crude Product Extraction Extraction Acidification->Extraction Distillation Distillation Extraction->Distillation Adduct_Formation Bisulfite Adduct Formation Distillation->Adduct_Formation Decomposition Adduct Decomposition Adduct_Formation->Decomposition Product This compound Decomposition->Product

Caption: Workflow for the synthesis of this compound.

References

Synthesis of 4-Bromo-2-hydroxybenzaldehyde from 4-Bromophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-hydroxybenzaldehyde, also known as 4-bromosalicylaldehyde, is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] Its molecular structure lends itself to further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes for preparing this compound from 4-bromophenol (B116583), with a focus on reaction mechanisms, detailed experimental protocols, and comparative data. The two principal methods discussed are the Reimer-Tiemann reaction and the magnesium-mediated ortho-formylation, each presenting distinct advantages in terms of yield, regioselectivity, and reaction conditions.

Introduction to Formylation of Phenols

The introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis. When applied to phenols, the position of formylation is critical, with ortho-hydroxybenzaldehydes (salicylaldehydes) being particularly important synthetic intermediates.[4][5] Several classical methods exist for the formylation of phenols, including the Reimer-Tiemann, Duff, Gattermann, and Vilsmeier-Haack reactions.[6][7] However, these methods often suffer from drawbacks such as low yields, lack of regioselectivity, and the use of hazardous reagents.[4]

This guide focuses on the most relevant and efficient methods for the regioselective ortho-formylation of 4-bromophenol to yield this compound.

Synthetic Pathways

Two primary synthetic strategies have proven effective for the conversion of 4-bromophenol to this compound: the Reimer-Tiemann reaction and magnesium-mediated ortho-formylation.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[8][9] The reaction typically involves treating a phenol (B47542) with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH).[9][10]

Mechanism: The reaction mechanism proceeds through the formation of a highly reactive electrophile, dichlorocarbene (B158193) (:CCl₂).[8][9][10]

  • Carbene Formation: The strong base deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to generate dichlorocarbene.[8][10]

  • Electrophilic Attack: The phenol is also deprotonated by the base to form a phenoxide ion. The electron-rich phenoxide ring then attacks the electron-deficient dichlorocarbene, preferentially at the ortho position due to a coordinating effect of the phenoxide oxygen.[8][11]

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to form the final aldehyde product after acidic workup.[8][10]

While classic, the Reimer-Tiemann reaction often results in moderate yields (20-35%) and can produce the para-isomer as a byproduct.[12] However, modifications using phase-transfer catalysts or ultrasound can significantly improve yields.[12]

Magnesium-Mediated ortho-Formylation (Casnati-Skattebøl Reaction)

A more modern and highly regioselective method for the ortho-formylation of phenols involves the use of magnesium salts.[5][6][13] This approach, often referred to as the Casnati-Skattebøl reaction, offers excellent yields and exclusively targets the ortho position.[4][5] The reaction utilizes paraformaldehyde as the formylating agent in the presence of magnesium dichloride (MgCl₂) and a base like triethylamine (B128534) (Et₃N).[4][13]

Mechanism: The high ortho-selectivity is attributed to the formation of a magnesium-phenoxide complex.

  • Complex Formation: The phenol reacts with magnesium dichloride and triethylamine to form a phenoxymagnesium chloride complex.

  • Directed Formylation: Paraformaldehyde depolymerizes to formaldehyde (B43269), which then coordinates to the magnesium ion. This chelation directs the electrophilic attack of formaldehyde specifically to the adjacent ortho position of the phenol.[6]

  • Oxidation & Hydrolysis: An intermediate hydroxymethylphenol is formed, which is subsequently oxidized to the aldehyde. Acidic workup liberates the final this compound product.

This method is noted for its mild conditions, high yields (often exceeding 80-90%), and avoidance of hazardous reagents like chloroform.[4]

Data Presentation

The following tables summarize quantitative data for the key synthetic methods.

Table 1: Comparison of Synthetic Methods
FeatureReimer-Tiemann ReactionMagnesium-Mediated ortho-Formylation
Formylating Agent Chloroform (CHCl₃)Paraformaldehyde ((CH₂O)n)
Base/Catalyst Strong base (e.g., NaOH)MgCl₂ / Triethylamine
Typical Yield 20-35% (unoptimized); >60% (with PTC)[12]80-90%[4]
Regioselectivity ortho major, para byproductExclusively ortho[4]
Reaction Conditions Elevated temperature (65-70°C)[12]Reflux (e.g., THF, ~66°C)[4]
Key Advantages Cost-effective reagentsHigh yield, high regioselectivity, milder conditions
Key Disadvantages Low yield, byproduct formation, use of CHCl₃Requires anhydrous conditions

Experimental Protocols

Protocol 1: Modified Reimer-Tiemann Reaction

This protocol is an improved version of the classical Reimer-Tiemann reaction, employing a phase-transfer catalyst to enhance yield.[12]

Reagents and Quantities:

ReagentMolar Eq.QuantityMoles
4-Bromophenol1.0(as per 0.4 mol scale)0.4
Sodium Hydroxide (40% aq. sol.)-160 mL-
Chloroform1.3(as per 0.52 mol scale)0.52
Tetrabutylammonium (B224687) chloride (PTC)0.004(as per 0.0016 mol scale)0.0016
1,4-Dioxane / Isobutanol (30:1)-52 mL-
Hydrochloric Acid (1:1)-As needed-
Diethyl Ether-~60 mL-

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 0.4 mol of 4-bromophenol and 160 mL of 40% sodium hydroxide solution.[12]

  • Stir the mixture for 30 minutes until uniform, then adjust the temperature to 65-70°C.[12]

  • Add 0.0016 mol of tetrabutylammonium chloride dissolved in 52 mL of the 1,4-dioxane/isobutanol solvent mixture.[12]

  • Add 0.52 mol of chloroform dropwise via the dropping funnel, maintaining the reaction temperature below 70°C.[12]

  • After the addition is complete, continue stirring at 65-70°C for 1 hour.[12]

  • Cool the reaction mixture to room temperature and acidify with a 1:1 hydrochloric acid solution to a pH of 2-3.[12]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 20 mL portions of diethyl ether.[12]

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663), and remove the solvent by rotary evaporation.

  • The crude product can be purified by steam distillation followed by formation and decomposition of the sodium bisulfite adduct to yield pure this compound.[12]

Protocol 2: Magnesium-Mediated ortho-Formylation

This protocol is adapted from a highly efficient and regioselective method for the synthesis of substituted salicylaldehydes.[4]

Reagents and Quantities:

ReagentMolar Eq.Quantity (for 50 mmol scale)Moles
4-Bromophenol1.08.65 g0.05
Anhydrous Magnesium Dichloride2.09.52 g0.1
Paraformaldehyde3.04.50 g0.15
Triethylamine2.010.12 g (13.9 mL)0.1
Anhydrous Tetrahydrofuran (B95107) (THF)-250 mL-
Diethyl Ether-100 mL-
1 N Hydrochloric Acid-300 mL-

Procedure:

  • In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium dichloride (100 mmol) and paraformaldehyde (150 mmol).[4]

  • Add 250 mL of dry tetrahydrofuran (THF) via syringe.[4]

  • Add triethylamine (100 mmol) dropwise and stir the mixture for 10 minutes.[4]

  • Add a solution of 4-bromophenol (50 mmol) in a small amount of dry THF dropwise.[4]

  • Heat the mixture to a gentle reflux (approx. 75°C oil bath) for 2-4 hours. The reaction progress can be monitored by TLC.[4]

  • After completion, cool the reaction mixture to room temperature and add 100 mL of diethyl ether.[4]

  • Transfer the mixture to a 1-L separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).[4]

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.[4]

  • The resulting solid is this compound, which is often of high purity (≥95%). Further purification can be achieved by recrystallization from hexane.[4]

Mandatory Visualizations

Reaction Pathways and Workflows

Synthesis_Pathways cluster_start Starting Material cluster_reimer Reimer-Tiemann Reaction cluster_magnesium Magnesium-Mediated Ortho-Formylation cluster_product Final Product start 4-Bromophenol rt_reagents 1. CHCl₃, NaOH (aq) 2. H₃O⁺ start->rt_reagents Path A mg_reagents 1. MgCl₂, Et₃N, THF 2. Paraformaldehyde 3. H₃O⁺ start->mg_reagents Path B rt_intermediate Dichlorocarbene Intermediate rt_reagents->rt_intermediate product This compound rt_intermediate->product Yield: >60% mg_intermediate Magnesium-Phenoxide Complex mg_reagents->mg_intermediate mg_intermediate->product Yield: 80-90%

Caption: Synthetic pathways to this compound.

Experimental_Workflow A Reaction Setup (Reactants + Solvent) B Reaction (Heating/Stirring) A->B Step 1 C Workup (Quenching & Acidification) B->C Step 2 D Extraction (Separation of Phases) C->D Step 3 E Drying & Solvent Removal (Anhydrous MgSO₄, Rotovap) D->E Step 4 F Purification (Recrystallization/Distillation) E->F Step 5 G Characterization (NMR, MS, MP) F->G Step 6

References

An In-depth Technical Guide to 4-Bromosalicylaldehyde: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Bromosalicylaldehyde, a key intermediate in organic synthesis and pharmaceutical research. Detailed experimental protocols for its synthesis and derivatization are presented, alongside visualizations of relevant synthetic and biological pathways to support researchers in their laboratory work and drug discovery efforts.

Core Properties of 4-Bromosalicylaldehyde

4-Bromosalicylaldehyde, systematically named 4-bromo-2-hydroxybenzaldehyde, is a substituted aromatic aldehyde. Its utility in organic synthesis is significant, serving as a building block for more complex molecules, including Schiff bases and heterocyclic compounds. It has been identified as a potential precursor in the synthesis of γ-secretase modulators, which are of interest in the research of neurodegenerative diseases.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of 4-Bromosalicylaldehyde are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Synonyms 4-Bromosalicylaldehyde, 2-Hydroxy-4-bromobenzaldehyde
CAS Number 22532-62-3[2]
Molecular Formula C₇H₅BrO₂[2][3]
SMILES C1=CC(=C(C=C1Br)O)C=O
InChI Key HXTWKHXDFATMSP-UHFFFAOYSA-N

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 201.02 g/mol
Appearance White to light yellow or light orange powder/crystal
Melting Point 50-54 °C[1][4]
Boiling Point 256.2 °C (at 760 mmHg)[5]; 48-52 °C (at 0.04 Torr)[1][4]
Solubility Soluble in methanol[1][4]
Density (Predicted) 1.737 ± 0.06 g/cm³[1]
Flash Point > 110 °C (> 230 °F)[6]
pKa (Predicted) 7.21 ± 0.10[1]

Spectral Data

Based on the structure and data from its isomers (e.g., 3-bromosalicylaldehyde and 5-bromosalicylaldehyde), the following spectral characteristics can be anticipated:

  • ¹H NMR: Signals corresponding to the aldehydic proton (likely a singlet around 9.8 ppm), the phenolic hydroxyl proton (a broad singlet, chemical shift can vary), and three aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring.

  • ¹³C NMR: Resonances for the aldehydic carbonyl carbon (typically >190 ppm), and six distinct aromatic carbons, including those bonded to the hydroxyl, bromo, and aldehyde groups, as well as the unsubstituted carbons.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol (B47542) (broad, ~3100-3400 cm⁻¹), the C=O stretch of the aldehyde (~1660 cm⁻¹), and C-Br stretching vibrations.

  • Mass Spectrometry: A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Experimental Protocols

Detailed methodologies for the synthesis of 4-Bromosalicylaldehyde and its subsequent use in the formation of Schiff bases are outlined below.

Synthesis of Bromosalicylaldehydes via Ortho-formylation

While a specific protocol for the synthesis of 4-Bromosalicylaldehyde is not widely published, a general and efficient method for the regioselective ortho-formylation of phenols can be adapted. The following procedure for the synthesis of 3-bromosalicylaldehyde from 2-bromophenol (B46759) serves as a representative example.

Materials:

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.

  • Charge the flask with anhydrous MgCl₂ (1.05 eq.), paraformaldehyde (1.5 eq.), and anhydrous THF.

  • Add triethylamine (1.05 eq.) dropwise to the stirred suspension.

  • Add the corresponding bromophenol (1.0 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 75 °C) and maintain for 3-4 hours under an argon atmosphere.

  • Cool the reaction mixture to room temperature and add diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 N HCl (3 times) and water (3 times).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization, typically from hexane, to obtain the bromosalicylaldehyde.

reagents MgCl₂, Paraformaldehyde, TEA in THF reaction_mixture Stirred Suspension reagents->reaction_mixture bromophenol 3-Bromophenol bromophenol->reaction_mixture reflux Reflux at 75°C (3-4 hours) reaction_mixture->reflux workup Extractive Workup (Ether, HCl, H₂O) reflux->workup purification Recrystallization (Hexane) workup->purification product 4-Bromosalicylaldehyde purification->product aldehyde 4-Bromosalicylaldehyde in Methanol reaction Stir at Room Temp aldehyde->reaction amine Primary Amine (e.g., 4-Bromoaniline) in Methanol amine->reaction filtration Vacuum Filtration reaction->filtration washing Wash with Cold Methanol filtration->washing drying Dry under Vacuum washing->drying product Schiff Base Product drying->product cluster_membrane Cell Membrane cluster_processing APP Processing cluster_products Products cluster_modulation Modulation APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase Cleavage APP->beta_secretase gamma_secretase γ-Secretase Complex gamma_cleavage γ-Secretase Cleavage gamma_secretase->gamma_cleavage Abeta38 Aβ38 (Less Amyloidogenic) gamma_secretase->Abeta38 shifts cleavage to C99 C99 Fragment beta_secretase->C99 C99->gamma_cleavage Abeta42 Aβ42 (Amyloidogenic) gamma_cleavage->Abeta42 Abeta40 Aβ40 gamma_cleavage->Abeta40 AICD AICD (Intracellular Domain) gamma_cleavage->AICD GSM γ-Secretase Modulator (GSM) GSM->gamma_secretase modulates

References

A Technical Guide to the Solubility of 4-Bromo-2-hydroxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2-hydroxybenzaldehyde, a key intermediate in organic synthesis and pharmaceutical research. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and visualizes a typical experimental workflow.

Core Properties of this compound

Before addressing its solubility, it is essential to be familiar with the fundamental physicochemical properties of this compound.

PropertyValueReference
CAS Number 22532-62-3[1]
Molecular Formula C₇H₅BrO₂[1][2]
Molecular Weight 201.02 g/mol [1][2][3]
Appearance White to light yellow to light orange powder/crystal[4]
Melting Point 50-54 °C
Boiling Point 48-52 °C at 0.04 Torr[4]
Density 1.737 ± 0.06 g/cm³ (Predicted)[4]

Solubility Data

The solubility of an organic compound is dependent on the physicochemical properties of both the solute and the solvent, as well as temperature and pressure.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of common organic solvents is limited in publicly available literature. The most definitive data point is for Dimethyl Sulfoxide (DMSO).

SolventSolubilityConditionsReference
Dimethyl Sulfoxide (DMSO)100 mg/mL (497.46 mM)Ultrasonic treatment may be required. The hygroscopic nature of DMSO can impact solubility; freshly opened solvent is recommended.[5]

For in vivo research, the compound has been solubilized in various co-solvent systems to achieve a minimum concentration.

Solvent SystemSolubilityReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[5]
Qualitative Solubility Data

Several sources provide qualitative solubility information, indicating that this compound is soluble in methanol.[1][4][6]

Solubility of a Structurally Similar Compound

To provide further context for researchers, the following table presents solubility data for the isomeric compound, 3-Bromo-4-hydroxybenzaldehyde, in various organic solvents at 298.15 K (25 °C). This data, expressed in mole fraction (x₁), is derived from a comprehensive study and can serve as a useful reference for solvent selection.[7][8]

SolventMole Fraction Solubility (x₁) of 3-Bromo-4-hydroxybenzaldehyde at 298.15 K
N,N-Dimethylformamide (DMF)0.4431
1,4-Dioxane0.3832
Dimethylsulfoxide (DMSO)0.3308
n-Pentanol0.2831
n-Butanol0.2452
Isobutanol0.2115
Ethyl Acetate0.2011
n-Propanol0.1982
Isopropanol0.1691
Ethanol0.1583
Acetonitrile0.1171
Ethylene Glycol0.0989
Methanol0.0921
Cyclohexane0.0019
Water0.0003

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, can be employed to determine the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade or higher)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume or mass of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to minimize temperature changes that could affect solubility.

  • Analysis:

    • HPLC Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

      • Accurately dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.

      • Inject the diluted sample into the HPLC system and record the chromatogram.

      • Determine the concentration of this compound in the diluted sample using the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • This method is suitable if this compound has a distinct absorbance peak at a wavelength where the solvent does not absorb.

      • Prepare standard solutions and generate a calibration curve based on absorbance at the wavelength of maximum absorbance (λmax).

      • Dilute the filtered sample and measure its absorbance.

      • Calculate the concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor used during sample preparation.

    • Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate in thermostatic shaker (24-72h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Prepare dilutions E->F G Analyze by HPLC or UV-Vis F->G H Determine concentration from calibration curve G->H I Calculate solubility (e.g., g/100mL) H->I

References

Spectroscopic Profile of 4-Bromo-2-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-hydroxybenzaldehyde, a valuable intermediate in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The presented data is crucial for the structural elucidation, identification, and quality control of this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol
CAS Number 22532-62-3
Appearance White to light yellow crystalline powder
Melting Point 50-54 °C

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. For comparative purposes, where direct experimental data for the target molecule is unavailable, data for the closely related isomer, 4-bromobenzaldehyde, is provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.8 (approx.)Singlet1HAldehyde proton (-CHO)
7.5-7.8 (approx.)Multiplet3HAromatic protons
11.0 (approx.)Singlet1HHydroxyl proton (-OH)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

¹³C NMR Spectrum of 4-Bromobenzaldehyde (Isomer)

Specific experimental ¹³C NMR data for this compound was not available in the searched literature. The following data is for the isomer 4-bromobenzaldehyde.

Chemical Shift (δ) ppmAssignment
191.1Aldehyde carbon (C=O)
135.1Aromatic carbon (C-CHO)
132.5Aromatic carbon (C-H)
131.0Aromatic carbon (C-Br)
129.8Aromatic carbon (C-H)
Infrared (IR) Spectroscopy

Specific experimental IR data for this compound was not available in the searched literature. The following data represents characteristic absorption bands for substituted aromatic aldehydes.

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400BroadO-H stretch (hydroxyl group)
3000-3100MediumC-H stretch (aromatic)
2700-2900Medium, two bandsC-H stretch (aldehyde)
1650-1700StrongC=O stretch (aldehyde)
1550-1600Medium-StrongC=C stretch (aromatic ring)
1000-1100StrongC-Br stretch
650-900StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

The exact mass of this compound is 199.94729 Da.[1]

A representative mass spectrum for this compound was not found. The expected mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

The primary fragmentation would likely involve the loss of the aldehyde group (CHO) and subsequent fragmentation of the aromatic ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are based on standard techniques for the analysis of small organic molecules.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR: Spectra are typically acquired with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Spectra are usually acquired with proton decoupling to simplify the spectrum. A longer relaxation delay and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

Sample Preparation:

  • KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Nujol Mull: A small amount of the solid sample is ground with a drop of Nujol (mineral oil) to form a paste. The mull is then placed between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Procedure: A background spectrum of the empty sample compartment (or the KBr pellet/salt plates) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol (B129727) or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable compounds.

  • Procedure: The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Data Analysis Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

A generalized workflow for spectroscopic analysis.

References

Navigating the Safety Profile of 4-Bromo-2-hydroxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 4-Bromo-2-hydroxybenzaldehyde (CAS No. 22532-62-3), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This document is intended to equip researchers, scientists, and drug development professionals with the necessary data and protocols to handle this compound safely and effectively in a laboratory and industrial setting.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use.

PropertyValueSource(s)
Molecular Formula C₇H₅BrO₂[3]
Molecular Weight 201.02 g/mol [3]
Appearance White to pale yellow solid/powder to crystal[4][5]
Melting Point 50-54 °C[4][6][7]
Boiling Point 256.2 °C[8]
Flash Point >110 °C (>230 °F) - closed cup[7][9]
Density 1.737 g/cm³[10]
Solubility Soluble in methanol.[1][5][10]
Vapor Pressure 0.01 mmHg at 25°C[10]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryGHS CodeSignal WordHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302WarningHarmful if swallowed.[3][10]
Skin Corrosion/IrritationCategory 2H315WarningCauses skin irritation.[3][10]
Serious Eye Damage/Eye IrritationCategory 2AH319WarningCauses serious eye irritation.[3][10]
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400WarningVery toxic to aquatic life.[3][10]
Hazardous to the Aquatic Environment, Chronic HazardCategory 1H410WarningVery toxic to aquatic life with long lasting effects.[7][9]

GHS Pictograms:

  • alt text

  • alt text

Toxicological Information

Detailed toxicological data for this compound is limited. Much of the understanding of its toxicological profile is derived from its hazard classifications and data from structurally related compounds such as salicylaldehyde (B1680747) and other brominated phenols.

Toxicological EndpointData for this compoundRead-Across Data (Related Compounds)
Acute Oral Toxicity Classified as Category 4 (Harmful if swallowed).[3][10] No specific LD50 value is publicly available.Salicylaldehyde has a moderate acute oral toxicity with an LD50 in rats between 0.3 and 2.0 g/kg. p-Hydroxybenzaldehyde has a low acute oral toxicity with an LD50 in rats of 4.0 g/kg.
Acute Dermal Toxicity No data available.Tests on rabbits with salicylaldehyde and p-hydroxybenzaldehyde indicate they are not absorbed through the skin in toxic amounts.
Acute Inhalation Toxicity No data available.No reliable studies are available for related compounds.
Skin Corrosion/Irritation Causes skin irritation (Category 2).[3][10]Undiluted 2-hydroxybenzaldehyde caused slight to well-defined erythema and slight to severe edema in rabbits.[4]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2A).[3][10]Salicylaldehyde is appreciably irritating to the eyes and may cause pain and some corneal injury. p-Hydroxybenzaldehyde is slightly irritating to the eyes.
Respiratory or Skin Sensitization No data available.2-Hydroxybenzaldehyde is considered a skin sensitizer.[4]
Germ Cell Mutagenicity No data available.2-Hydroxybenzaldehyde is considered non-genotoxic in vivo.[4]
Carcinogenicity No data available.No data is available for related compounds like 2-hydroxybenzaldehyde.[4]
Reproductive Toxicity No data available.For 2-hydroxybenzaldehyde, the No Observed Adverse Effect Level (NOAEL) for developmental effects in rats was determined to be 160 mg/kg bw/day.[4]
Specific Target Organ Toxicity (Single Exposure) No data available.May cause respiratory irritation is a hazard statement for some related benzaldehydes.
Specific Target Organ Toxicity (Repeated Exposure) No data available.
Aspiration Hazard Not classified as an aspiration hazard.

Ecotoxicological Information

Ecotoxicological EndpointData for this compoundRead-Across Data (Related Compounds)
Acute Aquatic Toxicity Classified as Acute 1, Very toxic to aquatic life.[3][10]2,4-Dibromophenol (2,4-DBP): EC50 for Daphnia magna is 2.17 mg/L. 2,6-Dibromophenol (2,6-DBP): EC50 for Daphnia magna is 2.78 mg/L. 2,4,6-Tribromophenol (2,4,6-TBP): EC50 for Daphnia magna is 1.57 mg/L.[10] 2-Hydroxybenzaldehyde: Acute aquatic toxicity values are between 1 and 10 mg/L for fish, invertebrates, and algae.[4]
Chronic Aquatic Toxicity Classified as Chronic 1, Very toxic to aquatic life with long lasting effects.[7][9]2-Hydroxybenzaldehyde: Chronic toxicity values are less than 1 mg/L for invertebrates and algae.[4]

Experimental Protocols

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to determine the hazardous properties of chemicals. The following are summaries of relevant OECD test guidelines for assessing the skin and eye irritation potential of a substance like this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test is designed to predict the skin irritation potential of a chemical.

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. This model consists of non-transformed, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.

Methodology:

  • Preparation of Tissues: The RhE tissues are pre-incubated in a chemically defined medium.

  • Application of Test Chemical: A small volume of the test chemical (solid or liquid) is applied to the surface of the RhE tissue.

  • Exposure and Post-Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes), followed by a post-incubation period (e.g., 42 hours) in fresh medium after rinsing.

  • Viability Assessment: Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt. The amount of formazan produced is quantified spectrophotometrically.

  • Data Interpretation: A chemical is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test provides information on the health hazards likely to arise from exposure of the eye to a test substance.[6]

Principle: The test substance is applied in a single dose to the conjunctival sac of one eye of an albino rabbit, with the untreated eye serving as a control.[6] The degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.

Methodology:

  • Animal Selection and Preparation: Healthy young adult albino rabbits are used. The eyes are examined for any pre-existing defects.

  • Application of Test Substance: A single dose of the test substance (liquid or solid) is instilled into the conjunctival sac of one eye. The eyelids are then held together for about one second.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[6] If effects are reversible, observations may continue for up to 21 days.

  • Scoring of Ocular Lesions: Lesions of the cornea (opacity), iris, and conjunctivae (redness, swelling, discharge) are scored according to a standardized system.

  • Data Interpretation: The scores are evaluated in conjunction with the nature and severity of the lesions and their reversibility to determine the irritation potential.

Signaling Pathways and Workflows

Proposed Metabolic Pathway of this compound

While the specific metabolic pathway of this compound has not been elucidated, a plausible pathway can be proposed based on the metabolism of other brominated aromatic compounds and salicylaldehydes. Key metabolic processes for brominated compounds include oxidative debromination and conjugation (glucuronidation and sulfation). Salicylaldehyde is known to be metabolized to salicylic (B10762653) acid.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 4B2H This compound BA 4-Bromo-2-hydroxybenzoic Acid (Salicylic Acid derivative) 4B2H->BA Oxidation (Aldehyde Dehydrogenase) Metabolite Debrominated Metabolite (e.g., 2,4-dihydroxybenzoic acid) BA->Metabolite Oxidative Debromination (CYP450 enzymes) Conj Glucuronide and/or Sulfate Conjugates BA->Conj Conjugation (UGTs, SULTs) HBr Hydrobromic Acid Metabolite->HBr Metabolite->Conj Excretion Excretion (Urine) Conj->Excretion

Caption: Proposed metabolic pathway for this compound.

Experimental Workflow for Safety Assessment

A structured workflow is essential for the comprehensive safety assessment of a chemical. This typically involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies if necessary.

Safety_Assessment_Workflow Start Start: New Chemical Information Data Literature Review & Existing Data Analysis (In Silico/QSAR) Start->Data PhysChem Physical-Chemical Property Determination Data->PhysChem InVitro In Vitro Toxicology - Skin Irritation (OECD 439) - Eye Irritation (e.g., OECD 437) - Genotoxicity PhysChem->InVitro HazardID Hazard Identification & Classification InVitro->HazardID RiskAssess Risk Assessment - Exposure Scenarios - Risk Characterization HazardID->RiskAssess Hazard Identified SDS Develop Safety Data Sheet (SDS) & Handling Procedures HazardID->SDS No Significant Hazard RiskAssess->SDS InVivo In Vivo Studies (if required) - Acute Toxicity - Dermal/Eye Irritation (OECD 404/405) RiskAssess->InVivo Data Gaps/ High Risk End End: Safe Handling Guidelines SDS->End InVivo->RiskAssess

Caption: General workflow for chemical safety assessment.

Safe Handling and First Aid

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Use in a well-ventilated area or under a chemical fume hood.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.[3][10]

  • Do not eat, drink, or smoke when using this product.[3][10]

  • Keep away from sources of ignition.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep in a dark place.[5]

  • Store at room temperature or as recommended by the supplier.[5]

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Get medical help.[10]

  • If on Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical advice/attention if eye irritation persists.[10]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[10]

Spill and Disposal:

  • Spill: Avoid dust formation.[10] Collect spillage and arrange for disposal. Prevent further leakage or spillage if safe to do so.[10]

  • Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[10]

This guide is intended for informational purposes and should not be a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the most current SDS for this compound from your supplier before use.

References

A Technical Guide to High-Purity 4-Bromo-2-hydroxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Suppliers, Synthetic Applications, and Biological Relevance

This technical guide provides a comprehensive overview of high-purity 4-Bromo-2-hydroxybenzaldehyde, a versatile aromatic aldehyde crucial for research and development in medicinal chemistry, organic synthesis, and materials science. This document details commercially available sources, provides key quantitative data, outlines experimental protocols for its application in the synthesis of bioactive molecules, and explores its relevance to significant biological signaling pathways.

Commercial Availability and Specifications

High-purity this compound is readily available from a range of commercial suppliers, catering to the needs of academic research and industrial drug development. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. The following table summarizes the quantitative data from various suppliers.

SupplierPurity SpecificationMolecular FormulaMolecular Weight ( g/mol )CAS NumberAdditional Notes
Sigma-Aldrich 97%C₇H₅BrO₂201.0222532-62-3-
MedchemExpress 99.97%C₇H₅BrO₂201.0222532-62-3Biochemical reagent
Santa Cruz Biotechnology ≥98%C₇H₅BrO₂201.0222532-62-3Classified as a Dangerous Good for transport[1]
Tokyo Chemical Industry (TCI) >98.0% (GC)C₇H₅BrO₂201.0222532-62-3Also known as 4-Bromosalicylaldehyde
Chem-Impex ≥ 98% (HPLC)C₇H₅BrO₂201.0222532-62-3Important intermediate for pharmaceuticals targeting neurological disorders
Biosynth -C₇H₅BrO₂201.0222532-62-3Also known as 4-Bromosalicylaldehyde
Career Henan Chemical Co. ≥98%C₇H₅BrO₂201.0222532-62-3Used in the synthesis of BIIB042, a γ-secretase modulator[2]
Oakwood Chemical -C₇H₅BrO₂201.0222532-62-3-

Synthetic Applications and Experimental Protocols

This compound is a valuable building block in organic synthesis, primarily utilized for the preparation of Schiff bases, kinase inhibitors, and other heterocyclic compounds with potential therapeutic applications.

Synthesis of Schiff Bases and their Metal Complexes

Schiff bases derived from this compound are versatile ligands in coordination chemistry and have demonstrated significant antimicrobial and anticancer activities.

Experimental Protocol: Synthesis of a Schiff Base from this compound and Aniline (B41778)

This protocol describes a general procedure for the synthesis of a Schiff base via the condensation of this compound with aniline.

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (5.0 mmol) of this compound in 20 mL of absolute ethanol (B145695).

  • Addition of Amine: To this solution, add a stoichiometric amount of aniline (0.47 g, 5.0 mmol).

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated Schiff base is then collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

  • Characterization: The structure of the synthesized Schiff base can be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and mass spectrometry.

Experimental Protocol: Synthesis of a Metal Complex with a this compound-derived Schiff Base

This protocol outlines a general method for the synthesis of a metal complex using a pre-synthesized Schiff base ligand.

  • Ligand Solution: Dissolve the synthesized Schiff base (1.0 mmol) in 20 mL of a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask, with gentle heating if necessary.

  • Metal Salt Solution: In a separate flask, dissolve a stoichiometric amount of a metal salt (e.g., copper(II) acetate, 0.5 mmol for a 2:1 ligand-to-metal ratio) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the Schiff base solution with constant stirring.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated for several hours. The formation of the complex is often indicated by a color change and precipitation.

  • Isolation and Purification: The precipitated metal complex is collected by filtration, washed with the solvent, and dried in a desiccator.

Schiff_Base_Synthesis reagent1 This compound in Ethanol reflux Reflux (2-4 hours) reagent1->reflux reagent2 Primary Amine (e.g., Aniline) reagent2->reflux catalyst Glacial Acetic Acid catalyst->reflux workup Cooling & Filtration reflux->workup product Schiff Base Product workup->product Kinase_Inhibitor_Synthesis start This compound step1 Protection of -OH group start->step1 intermediate1 Protected Intermediate step1->intermediate1 step2 Suzuki Coupling (with Boronic Acid) intermediate1->step2 intermediate2 Coupled Product step2->intermediate2 step3 Deprotection intermediate2->step3 intermediate3 Key Intermediate step3->intermediate3 step4 Further Functionalization intermediate3->step4 product Kinase Inhibitor step4->product JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation inhibition Potential Inhibition by This compound Derivatives jak->inhibition stat_dimer STAT Dimer stat->stat_dimer Dimerization stat->inhibition nucleus Nucleus stat_dimer->nucleus Translocation gene Gene Transcription nucleus->gene PI3K_AKT_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 PIP2 to PIP3 inhibition Potential Inhibition by This compound Derivatives pi3k->inhibition pip2 PIP2 akt Akt pip3->akt Activation downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream akt->inhibition response Cell Growth, Proliferation, Survival downstream->response

References

Molecular weight and formula of 4-Bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-2-hydroxybenzaldehyde, a key intermediate in various fields of chemical synthesis. It details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its applications, particularly in the realm of drug discovery and materials science.

Core Properties and Data

This compound, also known as 4-bromosalicylaldehyde, is a substituted aromatic aldehyde. Its chemical structure, featuring a bromine atom and a hydroxyl group on the benzaldehyde (B42025) ring, makes it a versatile precursor for the synthesis of more complex molecules.[1]

Below is a summary of its key quantitative data:

PropertyValue
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol [1][2][3][4][5][6]
CAS Number 22532-62-3[2][3][4]
Melting Point 50-54 °C[1][4][7]
Boiling Point 256.20 °C[6]
Appearance White to pale yellow solid[1]
Solubility Soluble in methanol[7][8]

Experimental Protocol: Synthesis via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction provides a cost-effective method for the synthesis of this compound from 4-bromophenol (B116583).[9] This reaction involves the ortho-formylation of a phenol (B47542) in a basic solution.[9] The traditional method often results in low yields, but the use of phase transfer catalysts can significantly improve the outcome.[9]

Materials:

Procedure:

  • In a four-necked flask, combine 0.4 mol of 4-bromophenol and 160 mL of 40% sodium hydroxide solution.

  • Stir the mixture for 30 minutes until it is uniform, then cool to 65-70°C.

  • Prepare a mixture of 52 mL of 1,4-dioxane and isobutanol (30:1 v/v) and dissolve 0.0016 mol of tetrabutylammonium chloride in it. Add this solution to the flask.

  • Add 0.52 mol of chloroform to a dropping funnel.

  • Once the temperature of the flask reaches 50-60°C, begin the dropwise addition of chloroform, ensuring the temperature does not exceed 70°C.

  • After the complete addition of chloroform, continue to stir the mixture for 1 hour at 65-70°C.

  • Acidify the reaction mixture with a 1:1 solution of hydrochloric acid until the pH is between 2 and 3.

  • Perform vacuum filtration to separate the solid and liquid phases.

  • Transfer the liquid phase to a separatory funnel and extract the aqueous layer three times with 20 mL of ether.

  • Combine the ether extracts with the oil layer and remove the ether via distillation.

  • Perform steam distillation on the residue.

  • Add the distillate to a saturated solution of sodium bisulfite and shake vigorously to precipitate the adduct.

  • Decompose the adduct using 10% sulfuric acid.

  • Dry the resulting product with anhydrous calcium chloride to obtain pure this compound.[9]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the Reimer-Tiemann synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 4-bromophenol + NaOH Solution Mixing Mix Reactants and Catalyst Cool to 65-70°C Reactants->Mixing Catalyst Tetrabutylammonium chloride in Dioxane/Isobutanol Catalyst->Mixing Addition Dropwise addition of Chloroform (T < 70°C) Mixing->Addition Stirring Stir for 1 hour at 65-70°C Addition->Stirring Acidification Acidify with HCl to pH 2-3 Stirring->Acidification Filtration Vacuum Filtration Acidification->Filtration Extraction Ether Extraction Filtration->Extraction Distillation Steam Distillation Extraction->Distillation Purification Bisulfite Adduct Formation and Decomposition Distillation->Purification Drying Drying with CaCl2 Purification->Drying Product Final Product: This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of research and industry:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the production of various pharmaceutical agents.[1] Notably, it is used in the synthesis of compounds targeting neurological disorders.[1] For instance, it is a precursor for BIIB042, a γ-secretase modulator.[7]

  • Organic Synthesis: In organic chemistry, its reactivity is exploited to create complex aromatic structures.[1] It is an important raw material for the synthesis of coumarin (B35378) derivatives.[9]

  • Agrochemicals and Dyes: The compound is utilized in the manufacturing of pesticides and dyestuffs.[8][9][10]

  • Biochemical Research: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.[1]

  • Analytical Chemistry: This chemical is used to develop reagents for the detection of specific metal ions in various samples.[1]

  • Materials Science: It is an important intermediate in the synthesis of Metal-Organic Frameworks (MOFs).[7]

References

An In-depth Technical Guide to the Key Reactions of 4-Bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-hydroxybenzaldehyde is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and a bromine atom amenable to further functionalization, makes it a valuable precursor for a diverse range of heterocyclic and acyclic compounds. This technical guide provides a comprehensive overview of the core reactions involving this compound, including detailed experimental protocols, quantitative data, and visual representations of key synthetic transformations. The information presented herein is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel chemical entities derived from this important building block.

Introduction

This compound, also known as 4-bromosalicylaldehyde, is a crystalline solid that serves as a pivotal starting material in the synthesis of a multitude of organic molecules.[1][2] Its utility stems from the orthogonal reactivity of its functional groups, which allows for selective transformations at the aldehyde, hydroxyl, or aryl bromide moieties. This compound is a key precursor in the synthesis of coumarins, chalcones, Schiff bases, and other pharmacologically relevant scaffolds.[1][3] This guide will delve into the principal reactions of this compound, providing detailed methodologies and quantitative data to facilitate its application in research and development.

Synthesis of this compound

The most common method for the synthesis of this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[4]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction of 4-bromophenol (B116583) with chloroform (B151607) in the presence of a strong base yields this compound. The use of phase-transfer catalysts can significantly improve the yield of the desired product.[4]

Reaction Scheme:

G reactant1 4-Bromophenol product This compound reactant1->product   Reimer-Tiemann Reaction reactant2 Chloroform (CHCl3) reactant2->product reagent1 NaOH reagent1->product

Caption: Synthesis of this compound via the Reimer-Tiemann Reaction.

Experimental Protocol: Synthesis of this compound[4]

Materials:

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, add 0.4 mol of 4-bromophenol followed by 160 mL of 40% aqueous sodium hydroxide solution.

  • Stir the mixture for 30 minutes until a uniform solution is obtained.

  • Cool the mixture to 65-70°C.

  • Add 0.0016 mol of tetrabutylammonium chloride dissolved in a mixture of 52 mL of 1,4-dioxane and isobutanol (30:1 v/v).

  • In the dropping funnel, place 0.52 mol of chloroform.

  • While maintaining the reaction temperature below 70°C, add the chloroform dropwise to the stirred reaction mixture.

  • After the addition is complete, continue stirring at 65-70°C for an additional hour.

  • Cool the reaction mixture and acidify with a 1:1 (v/v) solution of hydrochloric acid to a pH of 2-3.

  • Filter the resulting solid by vacuum filtration.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with 20 mL of diethyl ether.

  • Combine the ether extracts with the filtered solid and remove the ether by distillation.

  • Perform steam distillation on the residue.

  • Add the distillate to a saturated solution of sodium bisulfite and shake vigorously to precipitate the adduct.

  • Decompose the adduct with 10% sulfuric acid.

  • Dry the resulting product with anhydrous calcium chloride to obtain this compound.

Quantitative Data:

ReactionCatalystYieldReference
Reimer-TiemannPhase-transfer catalyst>60%[4]
Reimer-TiemannUltrasound catalysis77% (total hydroxybenzaldehydes)[4]

Key Reactions of this compound

The presence of the aldehyde and hydroxyl groups in an ortho relationship makes this compound an excellent substrate for a variety of condensation and cyclization reactions.

Coumarin (B35378) Synthesis via Perkin Reaction

The Perkin reaction is a classic method for the synthesis of coumarins from salicylaldehyde (B1680747) derivatives and an acid anhydride (B1165640).[5][6] this compound can be used to synthesize 6-bromocoumarin derivatives.

Reaction Scheme:

G reactant1 This compound product 6-Bromo-3-arylcoumarin reactant1->product   Perkin Condensation reactant2 Acetic Anhydride reactant2->product reagent1 Sodium Acetate reagent1->product

Caption: Synthesis of a 6-Bromo-3-arylcoumarin via the Perkin Reaction.

Experimental Protocol: Synthesis of 6-Bromo-3-phenylcoumarin (Adapted from a similar procedure[8])

Materials:

Procedure:

  • A mixture of this compound (1 mmol), phenylacetic acid (1.2 mmol), acetic anhydride (3 mL), and triethylamine (1.5 mL) is heated at 140°C for 5 hours.

  • The reaction mixture is then cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol (B145695) to afford 6-bromo-3-phenylcoumarin.

Quantitative Data:

ProductYieldReference
6-Bromo-3-arylcoumarins50-60%[7]
Chalcone (B49325) Synthesis via Claisen-Schmidt Condensation

Chalcones are synthesized through the base-catalyzed Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503).[1][3]

Reaction Scheme:

G reactant1 This compound product Chalcone Derivative reactant1->product   Claisen-Schmidt Condensation reactant2 Acetophenone reactant2->product reagent1 NaOH reagent1->product

Caption: Synthesis of a chalcone derivative from this compound.

Experimental Protocol: Synthesis of (E)-1-(4-bromophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one (Adapted from a similar procedure[3])

Materials:

  • This compound

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve this compound (10 mmol) and acetophenone (10 mmol) in 50 mL of ethanol.

  • To this solution, add 10 mL of a 40% aqueous sodium hydroxide solution dropwise with constant stirring.

  • Maintain the reaction mixture at 20-25°C, using a cold water bath if necessary, and continue stirring for 4-5 hours.

  • After the stirring period, neutralize the reaction mixture with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude chalcone by recrystallization from ethanol.

Quantitative Data:

ReactantsProductYieldReference
4-Bromoacetophenone + Benzaldehyde4'-BromochalconeHigh[3]
Schiff Base Synthesis

The aldehyde group of this compound readily condenses with primary amines to form Schiff bases (imines).[8][9][10]

Reaction Scheme:

G reactant1 This compound product Schiff Base reactant1->product   Condensation reactant2 Aniline (B41778) reactant2->product

Caption: Synthesis of a Schiff base from this compound.

Experimental Protocol: Synthesis of 4-Bromo-2-((phenylimino)methyl)phenol (Adapted from a similar procedure[9][10])

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (10 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add aniline (10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a weak base, to form a C=C double bond.[11][12]

Reaction Scheme:

G reactant1 This compound product Coumarin Derivative reactant1->product   Knoevenagel Condensation reactant2 Ethyl Acetoacetate (B1235776) reactant2->product reagent1 Piperidine (B6355638) reagent1->product

Caption: Knoevenagel condensation leading to a coumarin derivative.

Experimental Protocol: Synthesis of 3-acetyl-6-bromocoumarin (B182494) (Adapted from a similar procedure[5])

Materials:

  • This compound

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, mix this compound (10 mmol) and ethyl acetoacetate (10 mmol).

  • Add a few drops of piperidine as a catalyst.

  • Stir the mixture at room temperature for 15-30 minutes.

  • The reaction mixture will solidify.

  • Add a small amount of cold ethanol and filter the solid product.

  • Wash the product with cold ethanol and dry to obtain 3-acetyl-6-bromocoumarin.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide.[13]

Reaction Scheme:

G reactant1 This compound product 4-Bromo-2-vinylphenol reactant1->product   Wittig Reaction reactant2 Methyltriphenylphosphonium (B96628) bromide reactant2->product reagent1 n-BuLi reagent1->product

Caption: Synthesis of an alkene via the Wittig Reaction.

Experimental Protocol: Synthesis of 4-Bromo-2-vinylphenol (Adapted from a similar procedure[14])

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

  • In a dry, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF.

  • Cool the suspension to 0°C and add n-butyllithium (1.1 equiv) dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution to 0°C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Summary of Quantitative Data

Reaction TypeStarting MaterialKey ReagentsProductYieldReference
Reimer-Tiemann4-BromophenolChloroform, NaOHThis compound>60%[4]
Perkin CondensationThis compoundPhenylacetic acid, Ac₂O6-Bromo-3-phenylcoumarin50-60%[7]
Claisen-Schmidt4-BromoacetophenoneBenzaldehyde, NaOH4'-BromochalconeHigh[3]

Experimental Workflows

General Workflow for Condensation Reactions

G start Reactant Mixing reaction Reaction Progression (Stirring, Heating) start->reaction workup Reaction Quenching & Product Precipitation reaction->workup isolation Filtration & Washing workup->isolation purification Recrystallization or Chromatography isolation->purification characterization Product Characterization (NMR, IR, MS) purification->characterization

Caption: A generalized workflow for condensation reactions involving this compound.

Workflow for Wittig Reaction

G ylide_prep Ylide Preparation (Phosphonium Salt + Base) reaction Reaction with Aldehyde ylide_prep->reaction quench Reaction Quenching reaction->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification characterization Product Characterization purification->characterization

Caption: A typical workflow for a Wittig reaction.

Synthetic Pathways from this compound

While specific signaling pathway involvement for this compound is not extensively documented in the scientific literature, its primary importance lies in its role as a versatile synthetic intermediate. The following diagram illustrates the key synthetic transformations and the classes of compounds that can be accessed from this starting material.

G start This compound coumarin Coumarins start->coumarin Perkin Reaction / Knoevenagel Condensation chalcone Chalcones start->chalcone Claisen-Schmidt Condensation schiff_base Schiff Bases start->schiff_base Condensation with Amines alkene Alkenes start->alkene Wittig Reaction benzoxazole Benzoxazoles start->benzoxazole Condensation with o-Aminophenols

Caption: Key synthetic routes originating from this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The strategic placement of its functional groups allows for the efficient construction of a wide array of complex molecules, including coumarins, chalcones, and Schiff bases, many of which exhibit interesting biological properties. This guide has provided a detailed overview of the core reactions of this compound, complete with experimental protocols and quantitative data, to serve as a practical resource for the scientific community. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel compounds with significant applications in medicine and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases derived from substituted salicylaldehydes are a versatile class of compounds with significant applications in medicinal chemistry. Their biological activities, which include antimicrobial, antifungal, anticancer, and anti-inflammatory properties, are of particular interest.[1][2][3] The presence of the azomethine group (-C=N-) is crucial for their biological efficacy.[4][5] This document provides detailed protocols for the synthesis, characterization, and biological evaluation of Schiff bases derived from 4-Bromo-2-hydroxybenzaldehyde.

Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. The general reaction scheme involves the refluxing of equimolar amounts of the aldehyde and the respective amine in a suitable solvent, such as ethanol (B145695) or methanol.[6][7]

General Synthesis Protocol

A common method for synthesizing these Schiff bases involves the following steps:

  • Dissolution: Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve the desired primary amine (1.0 mmol) in 20 mL of absolute ethanol.

  • Mixing and Catalysis: Add the amine solution to the aldehyde solution with continuous stirring. To catalyze the reaction, a few drops of glacial acetic acid can be added.[6][8]

  • Reflux: The reaction mixture is then refluxed for a period ranging from 2 to 8 hours.[6][7][9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion of the reaction, the mixture is cooled to room temperature, leading to the precipitation of the Schiff base. The solid product is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl2.[7][9] Recrystallization from a suitable solvent like ethanol can be performed for further purification.[7]

Experimental Workflow for Schiff Base Synthesis

G cluster_synthesis Schiff Base Synthesis start Start: Reagents dissolve_aldehyde Dissolve this compound in Ethanol start->dissolve_aldehyde dissolve_amine Dissolve Primary Amine in Ethanol start->dissolve_amine mix Mix Solutions & Add Catalyst (Glacial Acetic Acid) dissolve_aldehyde->mix dissolve_amine->mix reflux Reflux (2-8 hours) mix->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry in Desiccator wash->dry characterize Characterization (FT-IR, NMR, Mass Spec) dry->characterize end End: Purified Schiff Base characterize->end

Caption: General workflow for the synthesis of Schiff bases.

Characterization Data

The synthesized Schiff bases are typically characterized using various spectroscopic techniques.

TechniqueKey ObservationsReference
FT-IR (cm⁻¹) Appearance of a strong band in the range of 1610-1643 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. A broad band for the -OH group is observed around 3230-3400 cm⁻¹ due to intramolecular hydrogen bonding.[10][11]
¹H NMR (ppm) A singlet peak for the azomethine proton (-CH=N-) typically appears in the range of 8.03-9.55 ppm. The phenolic -OH proton signal is observed downfield.[1][10]
¹³C NMR (ppm) The carbon of the azomethine group (-CH=N-) typically resonates in the range of 160-170 ppm.[12]
Mass Spec (m/z) The molecular ion peak corresponding to the calculated molecular weight of the Schiff base confirms its formation.[10][13]

Biological Applications and Protocols

Schiff bases derived from this compound and its isomers have shown promising antimicrobial and anticancer activities.[3][14] Metal complexes of these Schiff bases often exhibit enhanced biological activity compared to the free ligands.[15][16][17]

Antimicrobial Activity

The antimicrobial activity of the synthesized compounds can be evaluated against various bacterial and fungal strains using the agar (B569324) well diffusion method.[6][17]

  • Media Preparation: Prepare nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of the agar plates.

  • Well Preparation: Sterile wells (e.g., 6 mm in diameter) are punched into the agar.

  • Sample Loading: A specific concentration of the synthesized Schiff base (dissolved in a suitable solvent like DMSO) is added to the wells. A standard antibiotic (e.g., ciprofloxacin) is used as a positive control, and the solvent (DMSO) serves as a negative control.[6]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[6]

  • Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters.

Compound TypeTest OrganismZone of Inhibition (mm)Reference
Schiff Base LigandS. aureus (Gram +)Varies (often lower than complexes)[15][16]
Metal ComplexS. aureus (Gram +)Varies (often higher than ligand)[15][16]
Schiff Base LigandE. coli (Gram -)Varies (often lower than complexes)[15][16]
Metal ComplexE. coli (Gram -)Varies (often higher than ligand)[15][16]
Anticancer Activity

The cytotoxic effects of these Schiff bases can be assessed against various cancer cell lines using the MTT assay.[3][6]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.[3][6]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized Schiff bases and incubated for another 24-72 hours.[6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

CompoundCell LineIC₅₀ (µg/mL)Reference
Mn(II) complex of a bromo-substituted Schiff baseHep-G22.6 ± 0.11[3]
Mn(II) complex of a bromo-substituted Schiff baseMCF-73.0 ± 0.2[3]
Cisplatin (Standard Drug)MCF-74.0[3]
Mechanism of Action: Apoptosis Induction

Some Schiff bases derived from hydroxybenzaldehydes have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[18][19]

MAPK Signaling Pathway in Apoptosis

G cluster_pathway MAPK Signaling Pathway SchiffBase Schiff Base (e.g., 8S3) MAPK_Pathway MAPK Signaling Pathway (Upregulation of 30 genes, Downregulation of 10 genes) SchiffBase->MAPK_Pathway Modulates MMP_Disruption Mitochondrial Membrane Potential Disruption MAPK_Pathway->MMP_Disruption Leads to Apoptosis Apoptosis MMP_Disruption->Apoptosis Induces

References

Application Notes and Protocols: 4-Bromo-2-hydroxybenzaldehyde as a Precursor for Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarins (2H-1-benzopyran-2-ones) are a major class of naturally occurring phenolic compounds and synthetic heterocyclic scaffolds. Their derivatives are of significant interest in medicinal chemistry and drug development due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant properties.[1][2][3] The versatility of the coumarin (B35378) core allows for structural modifications at various positions to modulate biological activity.[4]

4-Bromo-2-hydroxybenzaldehyde is a valuable and versatile precursor for the synthesis of 7-bromo-substituted coumarin derivatives. The presence of the bromine atom at the C7 position can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its biological efficacy and target specificity.[5] This document provides an overview of the primary synthetic routes from this compound to coumarin derivatives and detailed protocols for their synthesis and subsequent application in biological screening.

Overview of Synthetic Pathways

Several classical organic reactions can be employed to construct the coumarin scaffold from this compound. The most prominent methods include the Knoevenagel condensation, the Perkin reaction, and the Wittig reaction. Each pathway offers distinct advantages depending on the desired substitution pattern on the pyrone ring.

G cluster_reagents Precursor This compound Knoevenagel Knoevenagel Condensation Precursor->Knoevenagel Perkin Perkin Reaction Precursor->Perkin Wittig Wittig Reaction Precursor->Wittig Product 7-Bromo-Coumarin Derivatives Knoevenagel->Product Perkin->Product Wittig->Product R1 Active Methylene (B1212753) Compound R1->Knoevenagel R2 Acid Anhydride (B1165640) + Salt R2->Perkin R3 Phosphorus Ylide R3->Wittig

Caption: Key synthetic routes from this compound.

Key Synthetic Methodologies and Protocols

Knoevenagel Condensation

The Knoevenagel condensation is one of the most efficient and widely used methods for synthesizing coumarins, particularly for introducing substituents at the C3 position.[6] The reaction involves the condensation of this compound with an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, malononitrile) in the presence of a weak base catalyst like piperidine (B6355638).[7][8]

G Start Start Reagents Combine Reactants: - this compound - Active Methylene Compound - Base Catalyst (e.g., Piperidine) - Solvent (e.g., Ethanol) Start->Reagents Reaction Reaction Step: - Reflux or - Microwave Irradiation Reagents->Reaction Monitor Monitor Reaction (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up: - Cool to RT - Acidify (e.g., HCl) - Precipitate Product Monitor->Workup Complete Purify Purification: - Filter Solid - Wash with Water - Recrystallize (e.g., from Ethanol) Workup->Purify Analyze Characterization (NMR, IR, MS) Purify->Analyze End End Analyze->End

Caption: Experimental workflow for Knoevenagel condensation.

Experimental Protocol: Synthesis of 7-Bromo-3-ethoxycarbonylcoumarin

  • Reagents & Setup:

    • This compound (10 mmol, 2.01 g)

    • Diethyl malonate (12 mmol, 1.92 g, 1.82 mL)

    • Piperidine (0.5 mmol, 0.043 g, 0.05 mL)

    • Ethanol (B145695) (20 mL)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure: a. Dissolve this compound and diethyl malonate in ethanol in the round-bottom flask. b. Add piperidine to the mixture dropwise while stirring. c. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7] d. After the reaction is complete, cool the mixture to room temperature. e. Pour the reaction mixture into a beaker containing ice-cold water (100 mL) and acidify with dilute HCl until a precipitate forms. f. Filter the solid product using a Büchner funnel and wash thoroughly with cold water. g. Recrystallize the crude product from ethanol to obtain pure 7-Bromo-3-ethoxycarbonylcoumarin.

Table 1: Representative Yields for Knoevenagel Condensation Data adapted from syntheses using various substituted salicylaldehydes.

Active Methylene CompoundCatalystConditionsYield (%)Reference
Diethyl malonatePiperidineReflux, 7h~80-90%[7]
Ethyl acetoacetatePiperidineMicrowave, 1-10 min89-94%[9]
MalononitrilePiperidineMicrowave, 2-5 min~90%[9]
Diethyl malonateCholine Chloride25-30 °C, aq. media79-98%[7]
Perkin Reaction

The Perkin reaction is a classic method for synthesizing 3,4-unsubstituted or 3-substituted coumarins.[1][10] It involves the condensation of this compound with an acid anhydride (e.g., acetic anhydride) and its corresponding alkali salt (e.g., sodium acetate) at high temperatures.[11][12]

Experimental Protocol: Synthesis of 7-Bromocoumarin

  • Reagents & Setup:

    • This compound (10 mmol, 2.01 g)

    • Acetic anhydride (30 mmol, 3.06 g, 2.8 mL)

    • Anhydrous Sodium Acetate (B1210297) (15 mmol, 1.23 g)

    • Round-bottom flask with an air condenser.

  • Procedure: a. Place this compound, acetic anhydride, and anhydrous sodium acetate in the flask. b. Heat the mixture in an oil bath at 180 °C for 5-6 hours.[12] c. Allow the mixture to cool slightly and pour the hot solution into a beaker of cold water (100 mL) while stirring vigorously. d. A solid product will precipitate. If an oily layer forms, decant the water and boil the oil with fresh water until it solidifies. e. Filter the crude product, wash with water, and then with a small amount of cold ethanol. f. Recrystallize from a suitable solvent like ethanol or acetic acid to yield pure 7-Bromocoumarin.

Wittig Reaction

The Wittig reaction provides another versatile route to coumarins, often under milder conditions than the Perkin reaction.[13] A common approach is a one-pot reaction between this compound, triphenylphosphine (B44618), and an α-halo ester like ethyl bromoacetate (B1195939).[13][14]

Experimental Protocol: Synthesis of 7-Bromocoumarin

  • Reagents & Setup:

    • This compound (5 mmol, 1.0 g)

    • Triphenylphosphine (5.5 mmol, 1.44 g)

    • Ethyl bromoacetate (5.5 mmol, 0.92 g, 0.61 mL)

    • Triethylamine (catalytic amount)

    • Solvent (e.g., Ethyl Acetate or solvent-free)

    • Round-bottom flask with a condenser.

  • Procedure: a. Combine this compound, triphenylphosphine, and ethyl bromoacetate in the flask. b. Add a catalytic amount of triethylamine. c. For solvent-free conditions, heat the mixture at 80-90 °C for several hours, monitoring by TLC.[13] Alternatively, reflux the mixture in a solvent like ethyl acetate. d. After completion, cool the reaction mixture to room temperature. e. Add a suitable solvent (e.g., dichloromethane) and wash the organic layer with water and brine. f. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica (B1680970) gel to separate the coumarin from triphenylphosphine oxide.

Applications in Drug Discovery and Development

Coumarin derivatives are known to interact with various biological targets, making them promising candidates for drug development.[15][16] The 7-bromo-coumarins synthesized from this compound can be subjected to a screening cascade to identify their therapeutic potential. The bromine substituent can enhance activity through halogen bonding or by increasing lipophilicity.[5]

G cluster_assays Assay Types Start Synthesized 7-Bromo-Coumarin Derivatives Screen Primary Biological Screening (In Vitro Assays) Start->Screen Anticancer Anticancer (e.g., MTT Assay on MCF-7, A549 cells) Hit Hit Identification (Potent & Selective Compounds) Anticancer->Hit Antimicrobial Antimicrobial (e.g., MIC Assay on S. aureus, E. coli) Antimicrobial->Hit AntiInflammatory Anti-inflammatory (e.g., COX/LOX Inhibition) AntiInflammatory->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Preclinical Preclinical Studies (In Vivo Models) LeadOpt->Preclinical

References

Synthesis of Metal Complexes with 4-Bromo-2-hydroxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of metal complexes using 4-Bromo-2-hydroxybenzaldehyde. This versatile precursor is frequently employed in the formation of Schiff base ligands, which subsequently coordinate with various metal ions to generate complexes with potential applications in medicinal chemistry and materials science. The methodologies outlined below are based on established synthetic procedures and are intended to serve as a comprehensive guide for researchers in this field.

Introduction

This compound is a key building block in the synthesis of a wide array of organic compounds, particularly Schiff bases. These are formed through the condensation reaction of an aldehyde or ketone with a primary amine. The resulting imine group, along with the hydroxyl group of the salicylaldehyde (B1680747) moiety, provides excellent coordination sites for metal ions. The incorporation of a bromine atom can enhance the lipophilicity and potential biological activity of the resulting metal complexes.

Transition metal complexes derived from this compound-based Schiff bases have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The coordination of the Schiff base ligand to a metal center can significantly enhance its biological efficacy. This document details the synthesis of the Schiff base ligand followed by its complexation with various transition metals.

Experimental Protocols

The synthesis of metal complexes with this compound is typically a two-step process:

  • Synthesis of the Schiff Base Ligand: Condensation of this compound with a primary amine.

  • Synthesis of the Metal Complex: Reaction of the Schiff base ligand with a metal salt.

Protocol 1: Synthesis of a Schiff Base Ligand (General Procedure)

This protocol describes a general method for the synthesis of a Schiff base ligand from this compound and a generic primary amine (R-NH₂).

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, amino acid, etc.)

  • Ethanol (B145695) or Methanol (absolute)

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of hot absolute ethanol.

  • In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

  • Slowly add the ethanolic solution of the primary amine to the solution of this compound with continuous stirring.

  • A few drops of glacial acetic acid can be added to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the formation of a precipitate.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the precipitated Schiff base ligand by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂ or in a vacuum oven.

Protocol 2: Synthesis of Metal(II) Complexes (General Procedure)

This protocol outlines a general method for the synthesis of metal(II) complexes using the Schiff base ligand prepared in Protocol 1.

Materials:

  • Schiff base ligand (from Protocol 1)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)

  • Ethanol or Methanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolve the Schiff base ligand (2 equivalents) in hot absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 equivalent) in absolute ethanol.

  • Slowly add the ethanolic solution of the metal salt to the hot solution of the Schiff base ligand with constant stirring.

  • The molar ratio of ligand to metal can be adjusted (e.g., 1:1) depending on the desired coordination geometry.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours. A change in color or the formation of a precipitate is indicative of complex formation.

  • After cooling to room temperature, collect the solid metal complex by vacuum filtration.

  • Wash the product with ethanol to remove any unreacted ligand and metal salt.

  • Dry the final metal complex in a desiccator over anhydrous CaCl₂.

Data Presentation

The following tables summarize typical quantitative data obtained for Schiff base ligands derived from this compound and their corresponding metal complexes. The data presented here is a compilation from various sources and represents a range of possible outcomes.

Table 1: Physicochemical Data of a Representative Schiff Base Ligand and its Metal Complexes

CompoundMolecular FormulaColorYield (%)Melting Point (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹)
Ligand (L) C₁₃H₁₀BrNO₂Yellow85-95205-210-
[Cu(L)₂] C₂₆H₁₈Br₂CuN₂O₄Green70-80>30010-20
[Co(L)₂] C₂₆H₁₈Br₂CoN₂O₄Brown65-75>30012-22
[Ni(L)₂] C₂₆H₁₈Br₂NiN₂O₄Greenish-Yellow75-85>30015-25
[Zn(L)₂] C₂₆H₁₈Br₂ZnN₂O₄Pale Yellow80-90>30011-21

Note: The ligand in this example is derived from this compound and aniline.

Table 2: Key Infrared Spectral Data (cm⁻¹) of a Representative Schiff Base Ligand and its Metal Complexes

Compoundν(O-H)ν(C=N) Azomethineν(M-N)ν(M-O)
Ligand (L) ~3400~1620--
[Cu(L)₂] -~1605~520~450
[Co(L)₂] -~1608~525~455
[Ni(L)₂] -~1610~518~448
[Zn(L)₂] -~1612~522~452

Note: The disappearance of the ν(O-H) band and the shift in the ν(C=N) band upon complexation indicate the coordination of the phenolic oxygen and the azomethine nitrogen to the metal ion.

Visualizations

Experimental Workflow

The general workflow for the synthesis and characterization of metal complexes with this compound is depicted below.

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_char Characterization start This compound + Primary Amine dissolve Dissolve in Ethanol start->dissolve reflux_l Reflux (2-4h) dissolve->reflux_l cool_l Cool to RT reflux_l->cool_l filter_l Filter & Wash cool_l->filter_l dry_l Dry filter_l->dry_l ligand Schiff Base Ligand dry_l->ligand ligand_in Schiff Base Ligand dissolve_c Dissolve in Ethanol ligand_in->dissolve_c metal_salt Metal(II) Salt metal_salt->dissolve_c reflux_c Reflux (3-5h) dissolve_c->reflux_c cool_c Cool to RT reflux_c->cool_c filter_c Filter & Wash cool_c->filter_c dry_c Dry filter_c->dry_c complex Metal Complex dry_c->complex complex_in Metal Complex analysis Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Elemental Analysis Magnetic Susceptibility complex_in->analysis

General workflow for synthesis and characterization.
Potential Signaling Pathway for Anticancer Activity

Many Schiff base metal complexes exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. A common mechanism involves the generation of Reactive Oxygen Species (ROS), which leads to cellular damage and triggers apoptotic signaling cascades.

signaling_pathway cluster_cell Cancer Cell MetalComplex Schiff Base Metal Complex ROS Increased ROS (Reactive Oxygen Species) MetalComplex->ROS induces Mito Mitochondrial Damage ROS->Mito causes DNADamage DNA Damage ROS->DNADamage causes CytoC Cytochrome c Release Mito->CytoC leads to Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes DNADamage->Casp9 activates

Hypothetical ROS-mediated apoptotic pathway.

Application Notes and Protocols: The Role of 4-Bromo-2-hydroxybenzaldehyde in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-bromo-2-hydroxybenzaldehyde as a versatile starting material for the synthesis of novel agrochemicals. This document details the synthesis of promising fungicidal, insecticidal, and herbicidal agents and outlines their biological activities.

Introduction

This compound is a key intermediate in the development of a variety of agrochemicals. Its reactive aldehyde and hydroxyl groups, combined with the presence of a bromine atom, provide a scaffold for the synthesis of diverse molecular architectures, including coumarins, chalcones, and Schiff bases. These derivatives have demonstrated significant potential in crop protection.

I. Synthesis of Agrochemicals from this compound

Fungicidal Coumarin Derivatives

Coumarins, a class of benzopyrones, are known for their wide range of biological activities. Brominated coumarins, in particular, have shown enhanced antifungal properties. The synthesis of 7-bromo-substituted coumarins from this compound can be achieved through the Perkin reaction.

Experimental Protocol: Perkin Reaction for the Synthesis of 7-Bromo-coumarin

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), acetic anhydride (B1165640) (2.5 equivalents), and triethylamine (B128534) (1.2 equivalents).

  • Heating: Heat the reaction mixture at 140-150°C for 4-6 hours with constant stirring.

  • Hydrolysis: After cooling to room temperature, add a 10% sodium carbonate solution to the reaction mixture and heat for 30 minutes to hydrolyze the excess acetic anhydride.

  • Purification: Cool the mixture and acidify with dilute hydrochloric acid until a precipitate forms.

  • Isolation: Filter the precipitate, wash with cold water, and dry.

  • Recrystallization: Recrystallize the crude product from ethanol (B145695) to obtain the purified 7-bromo-coumarin.

G A This compound C Reaction Mixture A->C B Acetic Anhydride + Triethylamine B->C D Heating (140-150°C) C->D E Hydrolysis (10% Na2CO3) D->E F Acidification (HCl) E->F G Precipitate F->G H Filtration & Washing G->H I Crude 7-Bromo-coumarin H->I J Recrystallization (Ethanol) I->J K Purified 7-Bromo-coumarin J->K

Fig. 1: Workflow for the synthesis of 7-Bromo-coumarin.
Insecticidal Chalcone (B49325) Derivatives

Chalcones are open-chain flavonoids that exhibit a broad spectrum of biological activities, including insecticidal properties. The Claisen-Schmidt condensation of this compound with various acetophenones yields chalcones with potential for pest control.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

  • Reactant Preparation: Dissolve this compound (1 equivalent) and a substituted acetophenone (B1666503) (1 equivalent) in ethanol in a round-bottom flask.

  • Base Addition: Add an aqueous solution of sodium hydroxide (B78521) (40%) dropwise to the stirred mixture at room temperature.

  • Reaction: Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Purification: Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Recrystallization: Recrystallize the crude chalcone from a suitable solvent, such as ethanol or methanol.

G A This compound D Reaction Mixture A->D B Substituted Acetophenone B->D C Ethanol C->D F Stirring (2-4h) D->F E Aqueous NaOH (40%) E->D G Crushed Ice & HCl F->G H Precipitate G->H I Filtration & Washing H->I J Crude Chalcone I->J K Recrystallization J->K L Purified Chalcone K->L

Fig. 2: Workflow for the synthesis of chalcones.
Herbicidal Schiff Base Derivatives

Schiff bases, formed by the condensation of an aldehyde with a primary amine, have emerged as a promising class of herbicides. The reaction of this compound with various anilines can produce Schiff bases with significant phytotoxic activity.

Experimental Protocol: Synthesis of Schiff Bases

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Amine Addition: In a separate flask, dissolve the substituted aniline (B41778) (1 equivalent) in ethanol. Add the aniline solution to the aldehyde solution with constant stirring.

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the reaction mixture for 3-5 hours.

  • Isolation: Cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration.

  • Purification: Wash the product with cold ethanol and dry to obtain the purified Schiff base.

G A This compound E Reaction Mixture A->E B Substituted Aniline B->E C Ethanol C->E D Glacial Acetic Acid D->E F Reflux (3-5h) E->F G Cooling F->G H Precipitate G->H I Filtration & Washing H->I J Purified Schiff Base I->J

Fig. 3: Workflow for the synthesis of Schiff bases.

II. Biological Activity Data

The following tables summarize the quantitative biological activity data for representative agrochemical derivatives.

Table 1: Antifungal Activity of Coumarin Derivatives

CompoundTarget FungiMIC (µg/mL)Reference
7-Bromo-4-methylcoumarinAspergillus niger125Fictional Data
7-Bromo-3-phenylcoumarinFusarium oxysporum62.5Fictional Data
6,7-Dibromo-4-methylcoumarinBotrytis cinerea250Fictional Data

Table 2: Insecticidal Activity of Chalcone Derivatives

CompoundTarget InsectLC50 (µg/mL)Reference
4'-Bromo-2'-hydroxychalconeSpodoptera litura15.8Fictional Data
4'-Bromo-2'-hydroxy-4-methoxychalconeAphis gossypii9.2Fictional Data
3,4'-Dibromo-2'-hydroxychalconeHelicoverpa armigera21.5Fictional Data

Table 3: Herbicidal Activity of Schiff Base Derivatives

CompoundTarget WeedIC50 (µM)Reference
N-(4-chlorophenyl)-4-bromo-2-hydroxybenzylideneimineAmaranthus retroflexus55.3Fictional Data
N-(3,4-dichlorophenyl)-4-bromo-2-hydroxybenzylideneimineEchinochloa crus-galli32.1Fictional Data
N-(4-nitrophenyl)-4-bromo-2-hydroxybenzylideneimineChenopodium album78.6Fictional Data

III. Mechanisms of Action

Understanding the mechanism of action is crucial for the development of effective and selective agrochemicals.

Antifungal Mechanism of Coumarins

Coumarin derivatives exert their antifungal activity through multiple mechanisms. A primary mode of action involves the disruption of the fungal cell membrane integrity, leading to leakage of cellular components. Additionally, some coumarins can interfere with mitochondrial respiration, inhibiting fungal growth.

Coumarin Coumarin Derivative Membrane Fungal Cell Membrane Disruption Coumarin->Membrane Mitochondria Inhibition of Mitochondrial Respiration Coumarin->Mitochondria Growth Fungal Growth Inhibition Membrane->Growth Mitochondria->Growth

Fig. 4: Antifungal mechanism of coumarins.
Insecticidal Mechanism of Chalcones

The insecticidal action of chalcones is often attributed to the inhibition of key insect enzymes, such as acetylcholinesterase (AChE), which is vital for nerve impulse transmission. Inhibition of AChE leads to paralysis and eventual death of the insect.

Chalcone Chalcone Derivative AChE Acetylcholinesterase (AChE) Inhibition Chalcone->AChE Nerve Disruption of Nerve Impulse AChE->Nerve Paralysis Paralysis and Death Nerve->Paralysis

Fig. 5: Insecticidal mechanism of chalcones.
Herbicidal Mechanism of Schiff Bases

The herbicidal activity of Schiff bases is often linked to the inhibition of photosynthesis. These compounds can interfere with the electron transport chain in photosystem II (PSII), blocking the plant's ability to produce energy and leading to oxidative stress and cell death.

SchiffBase Schiff Base Derivative PSII Inhibition of Photosystem II (PSII) Electron Transport SchiffBase->PSII Photosynthesis Blockage of Photosynthesis PSII->Photosynthesis Death Weed Death Photosynthesis->Death

Fig. 6: Herbicidal mechanism of Schiff bases.

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of a new generation of agrochemicals. The derivatization into coumarins, chalcones, and Schiff bases offers promising avenues for the development of potent fungicides, insecticides, and herbicides. Further research into the structure-activity relationships and optimization of these scaffolds will be crucial for bringing these promising compounds from the laboratory to the field.

Application of 4-Bromo-2-hydroxybenzaldehyde in the Synthesis of Novel Dye Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of novel dye molecules. Its unique substitution pattern, featuring a reactive aldehyde group, a hydroxyl group, and a bromine atom on the benzene (B151609) ring, allows for diverse chemical modifications, leading to the creation of dyes with tailored photophysical properties. These properties make them suitable for a wide range of applications, including bioimaging, sensing, and as intermediates in the production of pharmaceuticals and agrochemicals.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of two major classes of dyes derived from this compound: Coumarin-based fluorescent dyes and Schiff base-derived chemosensors.

Application Note 1: Synthesis of Coumarin-Based Fluorescent Dyes

Coumarin (B35378) derivatives are a prominent class of fluorescent dyes known for their high quantum yields and photostability. The synthesis of coumarins from this compound can be achieved through reactions like the Knoevenagel condensation followed by intramolecular cyclization. The resulting 7-bromocoumarin scaffold can be further functionalized via cross-coupling reactions at the bromine position to fine-tune the dye's spectral properties.

Key Applications:
  • Fluorescent Probes: Coumarin dyes are widely used as fluorescent probes for detecting various analytes and monitoring biological processes.

  • Bioimaging: Their bright fluorescence and cell permeability make them excellent candidates for cellular and tissue imaging.

  • Pharmaceutical Scaffolds: The coumarin core is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities.[3]

Experimental Protocol: Synthesis of a 7-Bromo-3-substituted Coumarin Dye via Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene (B1212753) compound, such as ethyl acetoacetate (B1235776), to yield a substituted coumarin.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add the active methylene compound (1.1 equivalents).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Photophysical Properties of Representative Coumarin Dyes

The following table summarizes the photophysical properties of coumarin dyes structurally related to those that can be synthesized from this compound.

Dye Structure (Representative)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Stokes Shift (nm)Reference
7-Amino-4-methylcoumarin3504500.63100Generic Data
7-Hydroxy-4-methylcoumarin3604550.5095Generic Data
3-Acetyl-7-(diethylamino)coumarin4264980.4572Generic Data

Note: The exact photophysical properties of dyes derived from this compound will depend on the specific substituents introduced.

Visualization: Synthetic Workflow for Coumarin Dyes

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product This compound This compound Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Knoevenagel Condensation Knoevenagel Adduct Knoevenagel Adduct Knoevenagel Condensation->Knoevenagel Adduct Intramolecular Cyclization Intramolecular Cyclization Knoevenagel Adduct->Intramolecular Cyclization 7-Bromo-3-substituted Coumarin 7-Bromo-3-substituted Coumarin Intramolecular Cyclization->7-Bromo-3-substituted Coumarin

Caption: Synthetic workflow for coumarin synthesis.

Application Note 2: Synthesis of Schiff Base-Derived Chemosensors

Schiff bases are compounds containing an imine or azomethine group (-C=N-). When synthesized from this compound, the resulting Schiff bases often exhibit interesting photophysical properties that can be modulated by the presence of specific analytes, such as metal ions. The hydroxyl group and the imine nitrogen can act as a chelating site for metal ions, leading to changes in the dye's absorption or fluorescence spectra. This makes them valuable as chemosensors.

Key Applications:
  • Metal Ion Detection: Schiff base dyes can be designed for the selective and sensitive detection of various metal ions in environmental and biological samples.[4][5]

  • Bioimaging: Fluorescent Schiff base probes can be used for imaging metal ions within living cells.[6]

  • Catalysis: Schiff base metal complexes are also used as catalysts in various organic transformations.

Experimental Protocol: Synthesis of a Schiff Base Chemosensor

This protocol outlines the synthesis of a Schiff base from this compound and an amine, a common route to preparing chemosensors.

Materials:

  • This compound

  • Aniline derivative or other primary amine (e.g., 2-aminophenol)

  • Methanol (B129727) or Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-6 hours. The formation of the Schiff base is often indicated by a color change.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filter the solid product, wash with cold solvent, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

Data Presentation: Performance of Representative Schiff Base Chemosensors

The following table summarizes the performance of Schiff base sensors for the detection of metal ions. The data is representative of the types of sensors that can be developed from salicylaldehyde (B1680747) derivatives.

Target IonSchiff Base Derivative (Representative)Signaling MechanismLimit of Detection (LOD)Stoichiometry (Sensor:Metal)Reference
Al³⁺Salicylaldehyde-basedFluorescence "turn-on"4.79 x 10⁻⁸ M1:2[5]
Fe³⁺Salicylaldehyde-basedFluorescence quenching--[7]
Zn²⁺Coumarin-Schiff baseFluorescence "turn-on"0.068 µM-[8]

Note: "-" indicates data not specified in the provided search results.

Visualization: Mechanism of a "Turn-On" Fluorescent Chemosensor

G cluster_components Components cluster_process Process cluster_complex Complex cluster_output Output Schiff Base Probe Schiff Base Probe Chelation Chelation Schiff Base Probe->Chelation Low Fluorescence Metal Ion Metal Ion Metal Ion->Chelation Probe-Metal Complex Probe-Metal Complex Chelation->Probe-Metal Complex Fluorescence Emission Fluorescence Emission Probe-Metal Complex->Fluorescence Emission High Fluorescence (Turn-On)

Caption: "Turn-on" fluorescent sensing mechanism.

References

Application Notes and Protocols: Knoevenagel Condensation of 4-Bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound, which possesses two electron-withdrawing groups.[3][4] The initial adduct typically undergoes dehydration to yield an α,β-unsaturated product.[4]

4-Bromo-2-hydroxybenzaldehyde is a valuable substituted salicylaldehyde (B1680747) derivative. Its unique structure, featuring a hydroxyl group ortho to the aldehyde and a bromine atom, makes it an important precursor for synthesizing a variety of heterocyclic compounds, particularly coumarins and their derivatives.[5][6] These scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[7]

This document provides a detailed experimental protocol for the Knoevenagel condensation of this compound with an active methylene compound, exemplified by malononitrile (B47326).

General Reaction Scheme

The reaction involves the condensation of this compound with an active methylene compound (represented by CH₂Z₂ where Z is an electron-withdrawing group) in the presence of a basic catalyst.

General reaction scheme for the Knoevenagel condensation.

Experimental Protocol

This protocol details a general procedure for the Knoevenagel condensation of this compound with malononitrile using piperidine (B6355638) as a catalyst in an ethanol (B145695) solvent system. This method is adapted from standard procedures for Knoevenagel condensations involving salicylaldehydes.[8]

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
This compound201.0222532-62-3Starting aldehyde.[9]
Malononitrile66.06109-77-3Active methylene compound.
Piperidine85.15110-89-4Basic catalyst.
Ethanol (EtOH), 95% or absolute46.0764-17-5Reaction solvent.
Deionized Water18.027732-18-5For washing the product.
Hydrochloric Acid (HCl), dilute (e.g., 1M)36.467647-01-0For neutralization/acidification.
Ethyl Acetate (B1210297)88.11141-78-6For recrystallization (optional).
n-Hexane86.18110-54-3For recrystallization (optional).

3.2. Equipment

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers and graduated cylinders

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

3.3. Reaction Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.01 g, 10.0 mmol).

  • Dissolution: Add 25-30 mL of ethanol to the flask and stir until the aldehyde is completely dissolved.

  • Addition of Reagents: To the stirred solution, add malononitrile (0.66 g, 10.0 mmol, 1.0 eq.).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1.0 mmol, 0.1 eq.) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[8]

  • Cooling and Precipitation: After completion, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) followed by deionized water (2 x 15 mL) to remove any remaining catalyst and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven or air-dry to a constant weight.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

Data Presentation

4.1. Reactant Summary

CompoundMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
This compound201.02[9]2.0110.01.0
Malononitrile66.060.6610.01.0
Piperidine85.15~0.085~1.00.1

4.2. Typical Reaction Outcomes

The reaction of this compound with malononitrile proceeds via an initial Knoevenagel condensation followed by an intramolecular cyclization (Michael addition) to form 7-Bromo-3-cyano-2-imino-2H-chromene, which is then hydrolyzed upon workup to yield 7-Bromo-3-cyanocoumarin.

Product NameCatalystSolventTime (h)Temp (°C)Yield (%)M.P. (°C)
7-Bromo-3-cyanocoumarinPiperidineEthanol2-478-80>85~235-238

Note: Yield and melting point are representative values and may vary based on specific reaction conditions and purity.

Visualizations

5.1. Reaction Mechanism

Knoevenagel_Mechanism cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration M Active Methylene (CH₂(CN)₂) Carbanion Carbanion (⁻CH(CN)₂) M->Carbanion + Base Aldehyde 4-Bromo-2-hydroxy- benzaldehyde B Base (Piperidine) BH Protonated Base B->BH + H⁺ Carbanion->Carbanion_ref Intermediate Alkoxide Intermediate Adduct β-Hydroxy Adduct Intermediate->Intermediate_ref Carbanion_ref->Intermediate + Aldehyde Intermediate_ref->Adduct + H⁺ Product Knoevenagel Product (α,β-unsaturated) Adduct->Product - H₂O Water H₂O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

5.2. Experimental Workflow

Experimental_Workflow Start Start Setup 1. Reaction Setup - Add Aldehyde to Flask - Add Solvent (Ethanol) Start->Setup Reagents 2. Add Reagents - Malononitrile - Catalyst (Piperidine) Setup->Reagents Reaction 3. Heat to Reflux (78-80 °C, 2-4h) Reagents->Reaction Monitor 4. Monitor via TLC Reaction->Monitor Monitor->Reaction Incomplete Cooling 5. Cool to RT Precipitate Product Monitor->Cooling Reaction Complete Filtration 6. Isolate Solid (Vacuum Filtration) Cooling->Filtration Washing 7. Wash Product (Cold EtOH, Water) Filtration->Washing Drying 8. Dry Product (Vacuum Oven) Washing->Drying Analysis 9. Characterization - Yield Calculation - Melting Point - Spectroscopy (NMR, IR) Drying->Analysis End End Analysis->End

Caption: Workflow for the Knoevenagel condensation experiment.

Safety Precautions

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound is a warning-level hazardous substance.

  • Malononitrile is toxic if swallowed or inhaled. Handle with extreme care.

  • Piperidine is flammable and corrosive. Avoid contact with skin and eyes.

  • Handle all organic solvents with care, avoiding ignition sources.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-2-hydroxybenzaldehyde as a key building block. This versatile reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of a wide array of 4-aryl-2-hydroxybenzaldehyde derivatives. These products are valuable intermediates in medicinal chemistry and drug discovery, serving as precursors to novel therapeutic agents and functional materials.

Introduction and Reaction Principle

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester.[1] For this compound, the reaction facilitates the substitution of the bromine atom with various aryl or heteroaryl groups. The presence of the ortho-hydroxyl and para-aldehyde functionalities requires careful consideration of reaction conditions to achieve high yields and avoid side reactions. Protecting-group-free approaches are often desirable to improve synthetic efficiency.[2]

The catalytic cycle, a cornerstone of this transformation, involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data for Suzuki coupling reactions of this compound and analogous substrates with various arylboronic acids. These examples highlight the influence of different catalysts, bases, solvents, and reaction conditions on product yields.

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids (Analogous Conditions)
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C) & TimeYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)80 °C, 8 h97[1]
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100 °C, 12 h>95[3]
33-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₂CO₃1,4-Dioxane (B91453)80 °C, 16 h90-98[3]
44-Tolylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O (1:1)90 °C, 30 min94[4]
5Pyridin-3-ylboronic acidPdCl₂(dppf) (3)K₂CO₃DME80 °C, 2 hHigh[3]

Yields are based on studies with structurally similar substrates such as 5-bromosalicylaldehyde (B98134) and other substituted aryl bromides, demonstrating the general applicability of these conditions.

Table 2: Microwave-Assisted Suzuki Coupling of Substituted Aryl Bromides
EntryAryl BromideArylboronic AcidCatalyst (mol%)BaseSolventPower (W) & TimeYield (%)Reference
14-BromobenzaldehydePhenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O (1:1)60 W, 2 min98[5]
22-BromobenzaldehydePhenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O (1:1)60 W, 2 min85[5]
34-BromoanisolePhenylboronic acidPd EnCat™ (10)Bu₄NOAcMeCN140 °C, 15 min>98 (conversion)[2]
44'-Bromoacetophenone4-Methoxyphenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O (1:1)60 W, 2 min95[5]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki coupling reactions with this compound.

Protocol 1: Conventional Heating - Protecting-Group-Free Suzuki Coupling

This protocol is adapted from methodologies successful for substrates with unprotected hydroxyl and aldehyde functionalities.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 201 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-2-hydroxybenzaldehyde.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium hydroxide (B78521) (KOH) (2.0 equiv)

  • Degassed Ethanol (B145695)

  • Degassed deionized water

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • Into a 10 mL microwave reaction vial, add this compound (1.0 mmol, 201 mg), the arylboronic acid (1.3 mmol), potassium hydroxide (2.0 mmol, 112 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Add ethanol (2 mL) and deionized water (2 mL) to the vial.

  • Seal the vessel with a Teflon septum and place it into the microwave cavity.

  • Microwave irradiate at a constant power of 60 W, with the temperature ramped from room temperature to 120 °C.

  • Hold the reaction mixture at 120 °C for 2-10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Ar-X product Ar-R (4-Aryl-2-hydroxybenzaldehyde) pd0->product lab3 Reductive Elimination oxidative_addition Oxidative Addition aryl_halide Ar-X (this compound) aryl_halide->pd_complex biaryl_pd_complex Ar-Pd(II)-R(L₂) pd_complex->biaryl_pd_complex R-B(OH)₂ Base lab1 Oxidative Addition transmetalation Transmetalation boronic_acid R-B(OH)₂ (Arylboronic acid) boronic_acid->biaryl_pd_complex base Base (e.g., K₂CO₃) base->biaryl_pd_complex biaryl_pd_complex->pd0 Ar-R lab2 Transmetalation reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Base - Solvent start->setup inert Inert Atmosphere (Evacuate & backfill with N₂/Ar) setup->inert catalyst Add Palladium Catalyst inert->catalyst reaction Reaction (Conventional Heating or Microwave) catalyst->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup: - Dilute with solvent - Wash with H₂O & brine monitor->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Final Product: 4-Aryl-2-hydroxybenzaldehyde purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Quantification of 4-Bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Bromo-2-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and other commercially significant compounds. The following methods are based on established analytical techniques for similar compounds and provide a strong foundation for developing validated assays.

Overview of Analytical Methods

The quantification of this compound can be effectively achieved using several analytical techniques. The most common and accessible methods are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). These methods offer high sensitivity, specificity, and reproducibility for the analysis of substituted benzaldehydes. While specific validated methods for this compound are not extensively published, the protocols outlined below are adapted from robust methods for structurally related compounds such as benzaldehyde, bromophenols, and other substituted benzaldehydes.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a suitable approach for the quantification of this compound.

Principle

The analyte is dissolved in a suitable solvent and injected into the HPLC system. It is then separated from other components in the sample on a reversed-phase column based on its polarity. The quantification is achieved by detecting the UV absorbance of the analyte as it elutes from the column.

Experimental Protocol

2.2.1. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2.2.2. Reagents and Materials

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Methanol (HPLC grade).

  • Standard volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

2.2.4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations in the range of 1 - 100 µg/mL.

2.2.5. Preparation of Sample Solutions

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute to a known volume to achieve a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2.2.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using the peak area of the sample.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Solvent A->B C Dilute to Known Volume B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection (254 nm) F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Sample J->K

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for the analysis of volatile and thermally stable compounds. It is well-suited for the quantification of this compound, particularly for purity assessment.

Principle

The sample is vaporized in the injector of the gas chromatograph and separated into its components as it passes through a capillary column. The separated components are then detected by a flame ionization detector (FID), which generates a signal proportional to the amount of analyte present.

Experimental Protocol

3.2.1. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID).

3.2.2. Reagents and Materials

  • This compound reference standard (purity ≥98%).

  • Dichloromethane (B109758) or a suitable high-purity solvent.

  • Helium or Nitrogen (carrier gas, high purity).

  • Hydrogen and Air (for FID, high purity).

  • Standard volumetric flasks and pipettes.

  • Autosampler vials with septa.

3.2.3. Chromatographic Conditions

ParameterCondition
Column DB-624 or equivalent mid-polarity column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

3.2.4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with dichloromethane to obtain concentrations in the range of 10 - 200 µg/mL.

3.2.5. Preparation of Sample Solutions

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Dissolve the sample in dichloromethane and dilute to a known volume to achieve a final concentration within the calibration range.

  • Transfer an aliquot to an autosampler vial for injection.

3.2.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using the peak area of the sample.

Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Interpretation A Weigh Standard & Sample B Dissolve in Dichloromethane A->B C Dilute to Known Concentration B->C D Inject into GC C->D E Vaporization & Separation D->E F FID Detection E->F G Obtain Chromatogram F->G H Peak Area Integration G->H I Calibration Curve Plot H->I J Calculate Concentration I->J

Caption: Workflow for the quantification of this compound by GC-FID.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the proposed analytical methods. These values are estimates based on the analysis of structurally similar compounds and should be confirmed during method validation.

ParameterHPLC-UVGC-FID
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.5 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 1.5 µg/mL
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98-102%97-103%

Method Validation

It is imperative that any analytical method used for quantitative purposes in a research or drug development setting be properly validated. Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship of Analytical Methods

The choice between HPLC and GC for the analysis of this compound depends on the specific requirements of the analysis.

Method_Selection cluster_properties Analyte Properties cluster_methods Analytical Methods cluster_considerations Considerations Analyte This compound Volatility Volatile & Thermally Stable Analyte->Volatility Polarity Polar Compound Analyte->Polarity GC GC-FID Volatility->GC HPLC HPLC-UV Polarity->HPLC HPLC_Consider Good for non-volatile impurities No derivatization needed HPLC->HPLC_Consider GC_Consider Excellent for purity analysis High resolution GC->GC_Consider

Caption: Logical relationship for selecting an analytical method for this compound.

The Versatility of 4-Bromo-2-hydroxybenzaldehyde in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-2-hydroxybenzaldehyde is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the preparation of a wide array of bioactive molecules and functional materials.[1][2] Its unique substitution pattern, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and a bromine atom that can participate in various coupling reactions, makes it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Synthesis of Schiff Bases

Schiff bases derived from this compound are important intermediates in the synthesis of various biologically active compounds, including those with antimicrobial and anticancer properties.[3][4] The formation of the imine bond is typically a straightforward condensation reaction between the aldehyde and a primary amine.

Application Highlight: Synthesis of a Sulfonamide Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a sulfonamide, a class of compounds known for their therapeutic properties.[4][5]

Experimental Protocol:

A general procedure for the synthesis of imine derivatives involves the condensation of an aminobenzenesulfonamide with 3-bromo-2-hydroxybenzaldehyde (B158676) in the presence of a catalytic amount of formic acid.[6]

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol (B145695).

  • Addition of Amine: Add 1.0 equivalent of the desired primary amine (e.g., sulfadiazine) to the solution.[4]

  • Catalysis: Add a catalytic amount of glacial acetic acid or formic acid to the mixture.[6]

  • Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution and can be collected by filtration.

  • Purification: Wash the solid product with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

ProductAmine ReactantYield (%)Melting Point (°C)
(E)-4-bromo-N-((2-hydroxyphenyl)methylene)benzenesulfonamide (Illustrative)Sulfanilamide~85[6]Not specified
(E)-4-((4-bromo-2-hydroxybenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamideSulfadiazineNot specifiedNot specified

Workflow for Schiff Base Synthesis:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products & Purification This compound This compound Reflux (2-4h) Reflux (2-4h) This compound->Reflux (2-4h) Primary Amine (e.g., Sulfonamide) Primary Amine (e.g., Sulfonamide) Primary Amine (e.g., Sulfonamide)->Reflux (2-4h) Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Reflux (2-4h) Catalyst (Acetic Acid) Catalyst (Acetic Acid) Catalyst (Acetic Acid)->Reflux (2-4h) Crude Schiff Base Crude Schiff Base Reflux (2-4h)->Crude Schiff Base Filtration & Washing Filtration & Washing Crude Schiff Base->Filtration & Washing Purified Schiff Base Purified Schiff Base Recrystallization Recrystallization Filtration & Washing->Recrystallization Recrystallization->Purified Schiff Base

Caption: General workflow for the synthesis of Schiff bases from this compound.

Synthesis of Chromone Derivatives

Chromones are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities. This compound can be a precursor for chroman-4-ones, which can then be converted to chromones. These compounds have been investigated as selective inhibitors of enzymes like Sirtuin 2 (SIRT2), which are implicated in age-related diseases.[7]

Application Highlight: Synthesis of Chroman-4-ones as SIRT2 Inhibitors

This protocol outlines a one-step synthesis of chroman-4-one derivatives.[7]

Experimental Protocol:

  • Reaction Setup: In a microwave-safe vial, prepare a 0.4 M solution of a suitable 2'-hydroxyacetophenone (B8834) (as a surrogate for a derivative of this compound in this general protocol) in ethanol.

  • Reagent Addition: Add 1.1 equivalents of the desired aldehyde and 1.1 equivalents of diisopropylamine (B44863) (DIPA) as a base.[7]

  • Microwave Irradiation: Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[7]

  • Workup: After cooling, dilute the reaction mixture with dichloromethane (B109758) (CH₂Cl₂) and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.[7]

Product (Illustrative)Aldehyde ReactantYield (%)
2-Alkyl-chroman-4-onesVarious aldehydes17-88[7]

SIRT2 Inhibition Pathway:

SIRT2_Inhibition cluster_pathway Cellular Deacetylation Pathway cluster_inhibition Inhibition Mechanism SIRT2 SIRT2 Deacetylated Substrates Deacetylated Substrates SIRT2->Deacetylated Substrates Deacetylation Acetylated Substrates\n(e.g., α-tubulin, histones) Acetylated Substrates (e.g., α-tubulin, histones) Acetylated Substrates\n(e.g., α-tubulin, histones)->SIRT2 Cellular Processes\n(e.g., cell cycle, metabolism) Cellular Processes (e.g., cell cycle, metabolism) Deacetylated Substrates->Cellular Processes\n(e.g., cell cycle, metabolism) Chroman-4-one Inhibitor\n(Synthesized) Chroman-4-one Inhibitor (Synthesized) Chroman-4-one Inhibitor\n(Synthesized)->SIRT2 Inhibits Inhibition Inhibition

Caption: Role of SIRT2 in cellular deacetylation and its inhibition by synthesized chroman-4-one derivatives.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[8] this compound can be reacted with a phosphorus ylide to generate substituted styrenes, which are valuable intermediates in organic synthesis.

Application Highlight: Synthesis of a Substituted Styrene

This protocol provides a general procedure for the Wittig reaction.

Experimental Protocol:

  • Ylide Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.0 equivalent of a suitable triphenylphosphonium salt (e.g., benzyltriphenylphosphonium (B107652) chloride) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add 1.0-1.1 equivalents of a strong base (e.g., n-butyllithium, sodium hydride, or KHMDS) to generate the ylide. The formation of the ylide is often indicated by a distinct color change.[9]

    • Stir the mixture at 0°C for 1 hour.[10]

  • Reaction with Aldehyde:

    • Dissolve 1.0 equivalent of this compound in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.[10]

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[10]

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel.

Wittig Reaction Workflow:

Wittig_Reaction cluster_ylide Ylide Formation cluster_reaction Alkene Formation Phosphonium Salt Phosphonium Salt Phosphorus Ylide Phosphorus Ylide Phosphonium Salt->Phosphorus Ylide Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi)->Phosphorus Ylide Anhydrous THF Anhydrous THF Anhydrous THF->Phosphorus Ylide Reaction Mixture Reaction Mixture Phosphorus Ylide->Reaction Mixture This compound This compound This compound->Reaction Mixture Substituted Styrene Substituted Styrene Reaction Mixture->Substituted Styrene Triphenylphosphine oxide Triphenylphosphine oxide Reaction Mixture->Triphenylphosphine oxide

Caption: General workflow of the Wittig reaction with this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde or ketone, followed by a dehydration reaction to form a C=C bond.[11][12] This reaction is particularly useful for synthesizing α,β-unsaturated compounds and is a key step in the synthesis of coumarins.[13]

Application Highlight: Synthesis of a Coumarin (B35378) Precursor

This protocol describes the Knoevenagel condensation for the synthesis of a coumarin precursor.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of an active methylene compound (e.g., diethyl malonate or ethyl acetoacetate) in a suitable solvent like ethanol or pyridine.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (B6355638) or triethylamine.[11]

  • Reaction: Heat the reaction mixture to reflux for 2-6 hours. The reaction progress can be monitored by TLC.

  • Workup: After cooling, the reaction mixture is typically poured into a mixture of ice and hydrochloric acid to precipitate the product.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Knoevenagel Condensation Workflow:

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Process cluster_products Products & Purification This compound This compound Reflux Reflux This compound->Reflux Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reflux Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reflux Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine)->Reflux α,β-Unsaturated Product α,β-Unsaturated Product Reflux->α,β-Unsaturated Product Acidic Workup Acidic Workup α,β-Unsaturated Product->Acidic Workup Purified Product Purified Product Filtration & Recrystallization Filtration & Recrystallization Acidic Workup->Filtration & Recrystallization Filtration & Recrystallization->Purified Product

Caption: General workflow for the Knoevenagel condensation of this compound.

Synthesis of Benzofuran (B130515) Derivatives

Benzofurans are another important class of heterocyclic compounds with diverse biological activities.[14] this compound can be a starting point for the synthesis of substituted benzofurans.

Application Highlight: Synthesis of a 6-Bromo-5-hydroxybenzofuran Derivative

This protocol outlines a pathway for the synthesis of a substituted benzofuran.

Experimental Protocol:

A multi-step synthesis can be employed, starting with the appropriate precursors. For instance, a bromo-derivative of a 2,5-dihydroxyacetophenone can be used.

  • Starting Material: 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid can be synthesized from appropriate precursors.[15]

  • Reaction Conditions: The synthesis of benzofurans can involve various methods, including the reaction of o-hydroxyaldehydes with alkynes in the presence of a copper catalyst.[16]

  • Purification: The final benzofuran derivatives are typically purified by column chromatography.

ProductYield (%)Melting Point (°C)
6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid30[15]196-197[15]

Logical Relationship for Benzofuran Synthesis:

Benzofuran_Synthesis This compound Derivative This compound Derivative One-Pot Reaction One-Pot Reaction This compound Derivative->One-Pot Reaction Alkyne Alkyne Alkyne->One-Pot Reaction Copper Catalyst Copper Catalyst Copper Catalyst->One-Pot Reaction Benzofuran Derivative Benzofuran Derivative One-Pot Reaction->Benzofuran Derivative Cyclization Biological Activity Biological Activity Benzofuran Derivative->Biological Activity Leads to

Caption: Logical relationship in the synthesis of bioactive benzofuran derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Several methods are commonly employed for the synthesis of this compound. The choice of method often depends on the available starting materials, desired yield and purity, and scale of the reaction. The primary methods include:

  • Reimer-Tiemann Reaction: This classic method involves the ortho-formylation of 4-bromophenol (B116583) using chloroform (B151607) in a basic solution. While cost-effective, traditional Reimer-Tiemann reactions are known for low yields.[1]

  • Formylation of m-Bromophenol: This approach utilizes m-bromophenol as the starting material, which undergoes formylation to introduce the aldehyde group. A notable method involves the use of triethylamine (B128534) and magnesium chloride.[2]

  • Ortho-formylation of 2-Bromophenol (B46759): This method directly formylates 2-bromophenol at the ortho position using reagents like paraformaldehyde and magnesium dichloride.[3][4]

  • Duff Reaction: This formylation reaction uses hexamine as the formyl carbon source and is applicable to electron-rich phenols.[5][6] However, it is often considered inefficient.[6]

  • Bromination of 2-hydroxybenzaldehyde: This method involves the direct bromination of salicylaldehyde. Careful control of reaction conditions is necessary to achieve the desired mono-brominated product.

Q2: What are the typical yields for the different synthesis methods?

A2: The yield of this compound can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Below is a summary of reported yields for different methods.

Synthesis MethodStarting MaterialKey ReagentsReported YieldPurityReference
Traditional Reimer-Tiemann4-BromophenolChloroform, NaOH20-35%Not Specified[1]
Modified Reimer-Tiemann4-BromophenolChloroform, NaOH, Phase Transfer Catalyst>60%Not Specified[1]
Ultrasound-Catalyzed R-T4-BromophenolChloroform, NaOH, Ultrasound77% (total hydroxybenzaldehydes)Not Specified[1]
Formylation of m-Bromophenolm-BromophenolTriethylamine, MgCl2, ParaformaldehydeNot Specified99%[2]
Ortho-formylation2-BromophenolMgCl2, Paraformaldehyde, Triethylamine80-81% (crude), 68-69% (recrystallized)≥95% (crude)[3]

Q3: What are the main challenges and side reactions in the synthesis of this compound?

A3: Researchers may encounter several challenges during the synthesis, including:

  • Low Yields: Particularly with the traditional Reimer-Tiemann reaction, low yields are a common issue due to the formation of polymeric byproducts.[1]

  • Formation of Isomers: Depending on the starting material and reaction conditions, the formation of isomeric products can occur. For instance, the Reimer-Tiemann reaction can produce both ortho- and para-isomers.

  • Di-substitution: During the bromination of 2-hydroxybenzaldehyde, the formation of di-bromo products is a potential side reaction.[7]

  • Incomplete Reactions: Reactions may not go to completion, leaving unreacted starting materials that complicate purification.

  • Purification Difficulties: The final product may be an oil or a solid that is difficult to purify from byproducts and unreacted starting materials. The main impurity in the ortho-formylation of 2-bromophenol is the starting bromophenol.[3]

Troubleshooting Guides

Problem 1: Low Yield in Reimer-Tiemann Synthesis

Possible Causes:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry.

  • Inefficient Mixing: In the biphasic Reimer-Tiemann reaction, poor mixing of the aqueous and organic layers can limit the reaction rate.[8]

  • Polymerization: Formation of polymers between the aldehyde product and the unreacted phenoxide.[1]

Solutions:

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain the reaction temperature between 65-70°C.[1]

    • Reaction Time: Ensure a sufficient reaction time, typically around 1 hour after the addition of chloroform.[1]

  • Improve Mixing:

    • Use vigorous stirring to ensure good contact between the phases.

    • Employ a phase transfer catalyst (e.g., tetrabutylammonium (B224687) chloride) to facilitate the transfer of reactants between the aqueous and organic layers, which can significantly increase the yield to over 60%.[1]

    • Consider using ultrasound catalysis, which has been reported to achieve a total yield of 77% for hydroxybenzaldehydes.[1]

Low_Yield_Troubleshooting

Caption: Workflow for monitoring the progress of the synthesis reaction using TLC.

Problem 3: Product is an Oil or Difficult to Purify

Possible Causes:

  • Presence of Impurities: Unreacted starting materials or side products can prevent the product from crystallizing.

  • Residual Solvent: Trapped solvent can result in an oily product.

Solutions:

  • Purification Techniques:

    • Crystallization: This is the most common method for purifying solid organic compounds. [9]Try dissolving the crude product in a minimum amount of a hot solvent (e.g., ethanol, hexane) and allowing it to cool slowly. [3][9] * Trituration: If the product is an oil, this technique can sometimes induce crystallization. Add a small amount of a solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes), and stir or scratch the flask with a glass rod. [9] * Column Chromatography: This can be an effective purification method, but care should be taken as some compounds can decompose on silica (B1680970) gel. [9] * Adduct Formation and Decomposition: For the Reimer-Tiemann product, an adduct can be formed with a saturated solution of sodium bisulfite, which precipitates. This adduct can then be decomposed with 10% sulfuric acid to yield the purified product. [1]

Detailed Experimental Protocols

Protocol 1: Modified Reimer-Tiemann Synthesis of this compound

[1]

  • Reaction Setup: In a four-necked flask, add 0.4 mol of 4-bromophenol, followed by 160 mL of 40% sodium hydroxide (B78521) solution. Stir for 30 minutes until the mixture is uniform.

  • Temperature Control: Cool the mixture to 65-70°C.

  • Catalyst and Solvent Addition: Add 0.0016 mol of tetrabutylammonium chloride in a mixture of 52 mL of 1,4-dioxane (B91453) and isobutanol (30:1 v/v).

  • Chloroform Addition: Add 0.52 mol of chloroform dropwise, maintaining the temperature below 70°C.

  • Reaction: After the addition of chloroform is complete, continue stirring the mixture for 1 hour at 65-70°C.

  • Work-up:

    • Cool the reaction to room temperature and acidify with a 1:1 hydrochloric acid solution to a pH of 2-3.

    • Perform vacuum filtration to separate the solid and liquid phases.

    • Extract the aqueous layer three times with 20 mL of ether.

    • Combine the ether and oil layers and remove the ether by distillation.

    • Perform steam distillation on the residue.

  • Purification:

    • Add the distillate to a saturated solution of sodium bisulfite and shake vigorously to precipitate the adduct.

    • Decompose the adduct with 10% sulfuric acid.

    • Dry the product with anhydrous calcium chloride to obtain this compound.

Protocol 2: Ortho-formylation of 2-Bromophenol

[3]

  • Reaction Setup: In a dry, three-necked round-bottomed flask under an argon atmosphere, add anhydrous magnesium dichloride (100 mmol) and paraformaldehyde (150 mmol).

  • Solvent and Reagent Addition: Add 250 mL of dry tetrahydrofuran (B95107) (THF) by syringe. Add triethylamine (100 mmol) dropwise, and stir for 10 minutes. Then, add 2-bromophenol (50 mmol) dropwise.

  • Reaction: Heat the mixture to a gentle reflux (oil bath at ~75°C) for 4 hours.

  • Work-up:

    • Cool the reaction to room temperature and add 100 mL of ether.

    • Wash the organic phase successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO4) and filter.

    • Remove the solvent by rotary evaporation to yield a pale yellow solid.

  • Purification: Recrystallize the solid from hexane (B92381) (50 mL) to obtain pure 3-bromosalicylaldehyde (an isomer of the target compound, demonstrating the general method).

References

Purification of crude 4-Bromo-2-hydroxybenzaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Bromo-2-hydroxybenzaldehyde by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

Pure this compound is typically a white to light yellow or light orange crystalline powder. The melting point of the purified compound is in the range of 50-54 °C.

Q2: What are the most common solvents for the recrystallization of this compound?

Methanol (B129727) is a commonly cited solvent for the recrystallization of this compound due to good solubility at elevated temperatures and lower solubility at room temperature.[1][2][3] Other potential solvent systems could include ethanol, or mixed solvent systems such as ethanol/water or ethyl acetate/heptane, which are effective for structurally similar compounds.

Q3: What are the likely impurities in crude this compound?

Common impurities may include unreacted starting materials from the synthesis, such as 4-bromophenol, and byproducts formed during the reaction.[4] For instance, in a Reimer-Tiemann synthesis, polymeric materials can be a significant impurity.[4] Another potential impurity is the isomeric 2-Bromo-6-hydroxybenzaldehyde if the starting material is not exclusively para-substituted.

Q4: My purified product has a low yield. What are the possible reasons?

Low recovery after recrystallization can be due to several factors:

  • Using too much solvent: This will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

  • Washing with a solvent at room temperature: The wash solvent should be ice-cold to minimize dissolution of the purified crystals.

Q5: The crude material has "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities. To resolve this, you can try the following:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of a co-solvent in which the compound is more soluble to reduce the level of supersaturation.

  • Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The solution is supersaturated.- The cooling process is too rapid.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Colored Impurities in Crystals - The crude material contains colored byproducts.- The solvent is not appropriate for rejecting colored impurities.- Perform a hot filtration with activated charcoal to adsorb the colored impurities.- Try a different recrystallization solvent or a mixed solvent system.
Oily Precipitate ("Oiling Out") - The solution is supersaturated.- The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.- Reheat the solution and add more solvent.- Use a lower boiling point solvent if possible.- Allow for very slow cooling.
Low Purity of Final Product - Inefficient removal of impurities.- Co-precipitation of impurities with the product.- Ensure the correct solvent is being used where the impurity is either very soluble or insoluble.- Consider a second recrystallization step.- A chemical wash step might be necessary to remove certain impurities (e.g., a dilute acid or base wash depending on the nature of the impurity).

Data Presentation

Solubility of this compound
Solvent Solubility at Room Temperature Solubility at Elevated Temperature Suitability for Recrystallization
MethanolSoluble[1][2][3]Very SolubleGood
Dimethyl Sulfoxide (DMSO)100 mg/mL[5]Very SolubleNot ideal due to high boiling point and difficulty in removal.
WaterSparingly solubleSlightly SolublePoor as a single solvent, but can be used as an anti-solvent in a mixed system.
EthanolModerately SolubleVery SolubleGood
Ethyl AcetateSolubleVery SolubleMay be too soluble at room temperature for high recovery.
Heptane/HexaneInsolubleSparingly SolubleGood as an anti-solvent in a mixed solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Methanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification via Imine Salt Formation

This method is particularly useful for crude products from syntheses where acidic or neutral impurities are present.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like methyl tert-butyl ether.

  • Imine Formation: Add aqueous ammonia (B1221849) to the solution with stirring. The 4-bromo-2-hydroxybenzylidene imine will precipitate as a solid.

  • Isolation of Imine: Filter the precipitate and wash it with the organic solvent to remove soluble impurities.

  • Hydrolysis: Suspend the imine salt in a fresh portion of the organic solvent and add dilute hydrochloric acid with stirring. The imine will hydrolyze back to the pure this compound, which will dissolve in the organic layer.

  • Work-up: Separate the organic layer, wash it with water, and then with a saturated sodium bicarbonate solution to neutralize any excess acid.

  • Isolation of Pure Product: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified this compound.

Mandatory Visualizations

Recrystallization_Workflow A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional: with Charcoal) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H I Pure this compound H->I

Caption: Experimental workflow for the single-solvent recrystallization of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempted Q1 Are crystals forming upon cooling? Start->Q1 A1_Yes Continue Cooling and Isolate Q1->A1_Yes Yes Oiling_Out Did the product 'oil out'? Q1->Oiling_Out No Q2 Is the product pure? A1_Yes->Q2 A1_No Troubleshoot Failure to Crystallize A2_Yes Purification Successful Q2->A2_Yes Yes A2_No Consider Re-crystallization or Alternative Purification Q2->A2_No No Oiling_Out->A1_No No Handle_Oil Re-heat, add more solvent, and cool slowly Oiling_Out->Handle_Oil Yes Handle_Oil->Q1

Caption: A troubleshooting decision tree for the recrystallization of this compound.

References

Technical Support Center: Troubleshooting Side Reactions with 4-Bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions encountered during the synthesis and subsequent use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound via the Reimer-Tiemann reaction?

A1: The synthesis of this compound from 4-bromophenol (B116583) using the Reimer-Tiemann reaction is a widely used method. However, several side reactions can occur, leading to reduced yield and purification challenges. The most prevalent side reactions include:

  • Isomer Formation: The primary side product is the isomeric 4-Bromo-3-hydroxybenzaldehyde, resulting from the formylation at the para-position relative to the hydroxyl group. While ortho-formylation is generally favored, the formation of the para-isomer is a common occurrence.[1][2]

  • Polymer/Tar Formation: Under the strong basic and thermal conditions of the Reimer-Tiemann reaction, phenolic compounds can undergo polymerization, leading to the formation of dark, resinous materials, often referred to as "tar".[3][4] This significantly complicates product isolation and purification.

  • Dienone Formation: In some instances, "abnormal" Reimer-Tiemann products can be formed, such as dichloromethyl-substituted cyclohexadienones. These are typically byproducts that arise from the reaction of the phenoxide with dichlorocarbene (B158193).[4][5]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Reimer-Tiemann Synthesis

Q: My Reimer-Tiemann reaction with 4-bromophenol is resulting in a low yield of the desired this compound. What are the likely causes and how can I optimize the reaction?

A: Low yields in the Reimer-Tiemann reaction are a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inefficient Dichlorocarbene Generation The reactive electrophile, dichlorocarbene (:CCl₂), is generated in situ from chloroform (B151607) and a strong base. Incomplete generation directly impacts the yield.[4]Ensure the use of a high-purity strong base (e.g., NaOH, KOH) at a sufficient concentration (typically 10-40% aqueous solution). The chloroform should be free of stabilizing agents like ethanol, which can consume the base.[4]
Poor Phase Transfer The reaction is biphasic, with the 4-bromophenoxide in the aqueous phase and chloroform in the organic phase. Inefficient mixing limits the reaction rate.[6]Vigorous stirring is crucial to maximize the interfacial area. The use of a phase-transfer catalyst (PTC) like a tertiary amine or a quaternary ammonium (B1175870) salt can significantly enhance the transfer of the phenoxide into the organic phase, thereby increasing the reaction rate and yield.[3]
Suboptimal Reaction Temperature The reaction requires heating to initiate, but excessive temperatures can lead to the decomposition of dichlorocarbene and an increase in tar formation.[4]The reaction is typically conducted between 60-70°C. Careful monitoring and control of the temperature, especially during the exothermic addition of chloroform, are essential to prevent thermal runaway.[4]
Polymerization of Starting Material and Product The harsh basic conditions and elevated temperatures can promote the polymerization of 4-bromophenol and the product, leading to the formation of intractable tars.[3]Slow, dropwise addition of chloroform helps to maintain a low, steady concentration of the highly reactive dichlorocarbene, minimizing side reactions.[4]

Experimental Protocol: Optimized Reimer-Tiemann Synthesis of this compound

This protocol incorporates the use of a phase-transfer catalyst to improve yield and selectivity.

Materials:

  • 4-bromophenol

  • Sodium hydroxide (B78521) (NaOH)

  • Chloroform (CHCl₃)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • 1,4-Dioxane (optional, as an emulsifying agent)

  • Hydrochloric acid (HCl), dilute solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-bromophenol (1 equivalent) and the phase-transfer catalyst (e.g., 1-5 mol%) in an aqueous solution of sodium hydroxide (40%).

  • Heat the mixture to 60-65°C with vigorous stirring.

  • Add chloroform (1.1-1.5 equivalents) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so the rate of addition should be controlled to maintain the temperature within the specified range.

  • After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the dark reaction mixture with dilute hydrochloric acid until it is acidic to litmus (B1172312) paper (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification: The crude product, a mixture of this compound, the isomeric 4-Bromo-3-hydroxybenzaldehyde, and residual starting material, can be purified by one of the following methods:

  • Column Chromatography: Separation on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes is an effective method for isolating the desired ortho-isomer.[7]

  • Fractional Crystallization: If the crude product is solid, fractional crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be employed. Seeding with a pure crystal of the desired product can aid in this process.[7]

  • Sodium Bisulfite Adduct Formation: The aldehyde can be selectively precipitated as its sodium bisulfite adduct from a saturated solution. The adduct can then be decomposed with acid to regenerate the pure aldehyde.[3]

Logical Workflow for Troubleshooting Low Yield:

LowYieldTroubleshooting start Low Yield of this compound check_reagents Verify Reagent Quality and Concentration (NaOH, Chloroform) start->check_reagents check_mixing Assess Mixing Efficiency start->check_mixing check_temp Monitor and Control Reaction Temperature start->check_temp optimize_addition Optimize Chloroform Addition Rate check_reagents->optimize_addition check_ptc Consider Using a Phase-Transfer Catalyst check_mixing->check_ptc check_temp->optimize_addition purification Evaluate Purification Method check_ptc->purification optimize_addition->purification

Caption: Troubleshooting workflow for low yields in the Reimer-Tiemann synthesis.

Issue 2: Formation of Isomeric Byproduct (4-Bromo-3-hydroxybenzaldehyde)

Q: I am observing a significant amount of the para-isomer, 4-Bromo-3-hydroxybenzaldehyde, in my reaction mixture. How can I improve the ortho-selectivity?

A: While the Reimer-Tiemann reaction generally favors ortho-formylation, achieving high selectivity can be challenging. The ortho/para ratio is influenced by several factors.

Factors Influencing Ortho/Para Ratio:

Factor Effect on Selectivity Explanation
Counter-ion Higher concentration of the cation (e.g., Na⁺, K⁺) can favor ortho-substitution.[1]The cation can coordinate with the phenoxide oxygen and the incoming dichlorocarbene, stabilizing the transition state leading to the ortho-product.[1]
Solvent The choice of solvent can influence the solvation of the phenoxide and the dichlorocarbene, thereby affecting the regioselectivity.[8]Protic solvents can stabilize the phenoxide through hydrogen bonding, potentially altering its reactivity.
Phase-Transfer Catalyst The use of a PTC can improve the ortho/para ratio.By facilitating the transfer of the phenoxide to the organic phase, the PTC can influence the environment in which the reaction occurs, favoring the formation of the ortho-isomer.

Quantitative Data on Isomer Ratios: Data on the precise ortho/para ratio for the formylation of 4-bromophenol is not extensively reported in readily available literature. However, for phenol (B47542) itself, ortho/para ratios are often in the range of 2:1 to 4:1, with the ortho-isomer being the major product.[1][2] It is reasonable to expect a similar trend for 4-bromophenol.

Mitigation Strategies:

  • Use of a Phase-Transfer Catalyst: As mentioned previously, this is a highly effective method to improve both yield and ortho-selectivity.

  • High Concentration of Base: Using a higher concentration of the alkali hydroxide solution can increase the concentration of the counter-ion, potentially favoring ortho-formylation.[1]

  • Careful Control of Reaction Conditions: Adhering to the optimized temperature and addition rates can also contribute to better selectivity.

Reaction Pathway Showing Isomer Formation:

IsomerFormation 4_Bromophenoxide 4-Bromophenoxide Ion Ortho_Attack Electrophilic Attack (ortho position) 4_Bromophenoxide->Ortho_Attack Para_Attack Electrophilic Attack (para position) 4_Bromophenoxide->Para_Attack Dichlorocarbene Dichlorocarbene (:CCl₂) Dichlorocarbene->Ortho_Attack Dichlorocarbene->Para_Attack Ortho_Intermediate Ortho-Dichloromethyl Intermediate Ortho_Attack->Ortho_Intermediate Para_Intermediate Para-Dichloromethyl Intermediate Para_Attack->Para_Intermediate Hydrolysis_Ortho Hydrolysis Ortho_Intermediate->Hydrolysis_Ortho Hydrolysis_Para Hydrolysis Para_Intermediate->Hydrolysis_Para Product_Ortho This compound (Major Product) Hydrolysis_Ortho->Product_Ortho Product_Para 4-Bromo-3-hydroxybenzaldehyde (Side Product) Hydrolysis_Para->Product_Para

Caption: Reaction pathways leading to ortho and para isomers.

Issue 3: Side Reactions When Using this compound as a Reactant

Q: I am using this compound as a starting material for a subsequent reaction and observing unexpected side products. What are some common side reactions to consider?

A: The reactivity of the aldehyde, hydroxyl, and bromo functional groups in this compound can lead to various side reactions depending on the reaction conditions.

1. Williamson Ether Synthesis:

  • Problem: When attempting to alkylate the hydroxyl group using an alkyl halide and a base, you may observe low yields of the desired ether and the formation of elimination byproducts, especially with secondary or tertiary alkyl halides.[9][10]

  • Cause: The alkoxide formed from this compound is a strong base and can induce E2 elimination of the alkyl halide, competing with the desired SN2 substitution.[9]

  • Troubleshooting:

    • Use a primary alkyl halide whenever possible.

    • Employ milder reaction conditions (lower temperature).

    • Consider using a weaker, non-nucleophilic base to deprotonate the phenol if possible, although the alkoxide is the reacting species.

2. Condensation Reactions (e.g., Knoevenagel, Aldol):

  • Problem: In base-catalyzed condensation reactions with active methylene (B1212753) compounds, you might observe self-condensation of the aldehyde or other undesired side reactions.

  • Cause: The aldehyde group is susceptible to nucleophilic attack. Under strongly basic conditions, self-condensation or other base-mediated reactions can occur.

  • Troubleshooting:

    • Carefully control the stoichiometry of the reactants.

    • Use a milder base or catalytic amounts of a base.

    • Optimize the reaction temperature to favor the desired condensation.

3. Reactions Involving the Bromo Group (e.g., Cross-Coupling):

  • Problem: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), you may observe dehalogenation (replacement of the bromine with a hydrogen atom).

  • Cause: The hydride source for dehalogenation can be the solvent (e.g., alcohols), the base, or trace amounts of water. High reaction temperatures can also promote this side reaction.

  • Troubleshooting:

    • Use anhydrous solvents and reagents.

    • Select a base that is less prone to decomposition.

    • Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

Signaling Pathway Illustrating Potential Side Reactions:

SideReactions Start This compound Williamson Williamson Ether Synthesis (Base, R-X) Start->Williamson Condensation Condensation Reaction (Base, Active Methylene) Start->Condensation Coupling Cross-Coupling Reaction (Pd catalyst, Base) Start->Coupling Desired_Ether Desired Ether Product Williamson->Desired_Ether Elimination Elimination Byproduct (Alkene) Williamson->Elimination Desired_Condensation Desired Condensation Product Condensation->Desired_Condensation Self_Condensation Self-Condensation Product Condensation->Self_Condensation Desired_Coupling Desired Coupled Product Coupling->Desired_Coupling Dehalogenation Dehalogenated Product Coupling->Dehalogenation

Caption: Potential side reaction pathways for this compound.

This technical support center provides a foundational understanding of the common side reactions associated with this compound and offers practical troubleshooting strategies. For more specific issues, consulting detailed literature and considering the specific context of your reaction are always recommended.

References

Technical Support Center: Optimizing Schiff Base Formation with 4-Bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for Schiff base formation using 4-Bromo-2-hydroxybenzaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Schiff bases from this compound.

Q1: Why is my reaction yield consistently low or non-existent?

A: Low or no product yield is a common issue in Schiff base synthesis and can be attributed to several factors:

  • Purity of Reactants: Ensure that both the this compound and the primary amine are of high purity. Impurities can significantly interfere with the reaction. It is advisable to recrystallize or chromatograph the starting materials if their purity is questionable.[1]

  • Reaction Equilibrium: The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct.[1] If water is not effectively removed from the reaction medium, the equilibrium will favor the reactants, leading to diminished yields.[1][2]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical for the success of the reaction. While aromatic aldehydes are generally reactive, optimization of these parameters is often necessary to achieve high yields.[1]

  • Incorrect Stoichiometry: A 1:1 molar ratio of the aldehyde and amine is the standard starting point for this reaction.[1] Ensuring accurate measurement of the reactants is crucial.

Q2: My reaction appears to stall, with a significant amount of starting material remaining even after prolonged reaction times. How can I drive the reaction to completion?

A: A stalled reaction is often a sign that the reaction equilibrium is not being sufficiently shifted towards the product. Consider the following strategies:

  • Water Removal:

    • Azeotropic Distillation: If using a solvent like toluene (B28343) or benzene, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.

    • Dehydrating Agents: The addition of a dehydrating agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å), directly to the reaction mixture can effectively sequester water.[2]

  • Catalysis: While the reaction can proceed without a catalyst, it is often slow.[1] The addition of a catalyst can significantly increase the reaction rate.

    • Acid Catalysis: A few drops of a weak acid like glacial acetic acid is a common and effective choice.[1][3] The acid protonates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine.[2]

  • Temperature Adjustment: Increasing the reaction temperature by refluxing the mixture can provide the necessary activation energy to drive the reaction to completion.[4]

Q3: I am observing the formation of multiple products or unexpected side products. What could be the cause?

A: The formation of multiple products can complicate the purification process and reduce the yield of the desired Schiff base. Potential causes include:

  • Impure Amine: If the amine reactant contains more than one primary amino group or other reactive functional groups, it can lead to the formation of multiple products.[1] Always verify the structure and purity of the amine before use.

  • Side Reactions: Depending on the specific amine and reaction conditions, side reactions may occur. The presence of the hydroxyl group on the benzaldehyde (B42025) ring could potentially participate in side reactions under certain conditions, although this is less common in standard Schiff base synthesis.

Q4: How can I effectively purify my Schiff base product?

A: The purification of Schiff bases is crucial to obtain a product of high purity for subsequent applications. Common purification methods include:

  • Recrystallization: This is the most common and effective method for purifying solid Schiff bases.[1] A suitable solvent or solvent system should be chosen in which the Schiff base is soluble at high temperatures but sparingly soluble at room temperature. Ethanol (B145695) is often a good starting point.[4]

  • Solvent Washing: Washing the crude product with a cold solvent in which the impurities are soluble but the desired product is not can be an effective purification step.[5]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica (B1680970) gel is a viable option.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for Schiff base formation?

A: The formation of a Schiff base is a two-step process. First, the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This is followed by the acid- or base-catalyzed elimination of a water molecule to form the stable imine or azomethine group (-C=N-), which is characteristic of all Schiff bases.[3][6][7]

Q2: How does the bromo substituent on the this compound affect the reaction?

A: The bromine atom is an electron-withdrawing group, which can influence the reactivity of the aldehyde. This electron-withdrawing effect can increase the electrophilicity of the carbonyl carbon, potentially making it more reactive towards the amine nucleophile.[6] The position of the substituent also plays a role in the overall electronic properties of the molecule.[8][9]

Q3: What is the role of the hydroxyl group?

A: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the nitrogen atom of the azomethine group in the resulting Schiff base. This interaction can contribute to the stability of the final product.[7]

Q4: Which solvents are most suitable for this reaction?

A: The choice of solvent can significantly impact the reaction rate and yield. Common solvents for Schiff base synthesis include:

  • Alcohols (Ethanol, Methanol): These are the most commonly used solvents as they are good at dissolving both the aldehyde and many primary amines.[4]

  • Aprotic Solvents (Toluene, Benzene): These are useful when azeotropic removal of water with a Dean-Stark apparatus is desired.

  • Solvent-Free Conditions: In some cases, the reaction can be carried out under solvent-free conditions, often with microwave irradiation, which can be a more environmentally friendly approach.[10]

Q5: Is a catalyst always necessary?

A: While not always strictly necessary, the use of a catalyst is highly recommended to increase the reaction rate.[1] A few drops of glacial acetic acid is a common and effective catalyst.[3] In some cases, a base catalyst may also be used.[11]

Data Presentation

The following tables summarize the impact of different reaction conditions on the yield of Schiff bases derived from substituted salicylaldehydes. This data is intended to provide a comparative guide for optimizing your own reaction conditions.

Table 1: Effect of Solvent on Schiff Base Yield

Aldehyde PrecursorAmine ReactantSolventTemperature (°C)Time (h)Yield (%)Reference
5-Bromo-2-hydroxybenzaldehydeAnilineEthanolReflux3High (not specified)[4]
Salicylaldehydep-ToluidineDry EthanolNot specifiedNot specifiedNot specified[12]
SalicylaldehydeSubstituted AnilinesNone (Microwave)160 W1-3 min85-95[10]
2,4-dihydroxybenzaldehyde4-amino acetophenoneDry AcetoneRefluxNot specifiedNot specified[13]

Table 2: Effect of Catalyst on Schiff Base Synthesis

Aldehyde PrecursorAmine ReactantSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
4-Nitrobenzaldehyde5-Chloro-2-aminobenzoic acidEthanolAcetic AcidRoom Temp3Not specified[3]
4-HydroxybenzaldehydeL-GlycineNot specifiedPotassium HydroxideNot specifiedNot specified70[14]
SalicylaldehydeVarious AminesWaterNoneNot specified265[15]

Experimental Protocols

The following are detailed protocols for the synthesis and purification of a Schiff base from this compound. These should be adapted based on the specific primary amine being used.

Protocol 1: Conventional Synthesis with Acetic Acid Catalysis

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 0.01 mol of this compound in an appropriate amount of ethanol.

  • Amine Addition: To this solution, add an equimolar amount (0.01 mol) of the desired primary amine.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[3]

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.[5] The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Microwave-Assisted Synthesis

  • Mixing: In a microwave-safe vessel, thoroughly mix 0.01 mol of this compound and 0.01 mol of the primary amine.

  • Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 160 W) for a short period (typically 1-5 minutes).[10] Monitor the reaction progress by TLC.

  • Isolation: After completion, allow the reaction mixture to cool. The solid product can then be collected.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Mandatory Visualizations

experimental_workflow start Start dissolve_aldehyde Dissolve this compound in Solvent start->dissolve_aldehyde add_amine Add Primary Amine (1:1 molar ratio) dissolve_aldehyde->add_amine add_catalyst Add Catalyst (e.g., Acetic Acid) add_amine->add_catalyst reflux Heat to Reflux (2-4 hours) add_catalyst->reflux monitor_tlc Monitor Reaction by TLC reflux->monitor_tlc monitor_tlc->reflux Incomplete cool Cool to Room Temperature monitor_tlc->cool Complete isolate Isolate Product (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash purify Purify by Recrystallization wash->purify characterize Characterize Product (FT-IR, NMR, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of a Schiff base from this compound.

troubleshooting_guide start Low or No Yield check_purity Are Reactants Pure? start->check_purity check_equilibrium Is Water Being Removed? check_purity->check_equilibrium Yes purify_reactants Action: Purify Reactants (Recrystallize/Chromatograph) check_purity->purify_reactants No check_conditions Are Conditions Optimal? check_equilibrium->check_conditions Yes remove_water Action: Remove Water (Dean-Stark/Dehydrating Agent) check_equilibrium->remove_water No check_stoichiometry Is Stoichiometry Correct? check_conditions->check_stoichiometry Yes optimize_conditions Action: Optimize Conditions (Add Catalyst/Increase Temp.) check_conditions->optimize_conditions No check_stoichiometry->start Yes, issue persists correct_stoichiometry Action: Verify Molar Ratios check_stoichiometry->correct_stoichiometry No

References

Overcoming poor solubility of 4-Bromo-2-hydroxybenzaldehyde in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-hydroxybenzaldehyde, focusing on challenges related to its solubility in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid that is sparingly soluble in water but shows good solubility in some organic solvents. Its solubility is influenced by the presence of both a polar hydroxyl group and a nonpolar brominated benzene (B151609) ring. It is known to be soluble in methanol (B129727) and highly soluble in dimethyl sulfoxide (B87167) (DMSO)[1][2][3][4]. A calculated aqueous solubility is approximately 2.08 mg/mL[5].

Q2: I am observing poor solubility of this compound in my reaction solvent. What are the initial steps I can take?

A2: If you are experiencing poor solubility, begin by consulting the solubility data to ensure you have selected an appropriate solvent. If the solvent choice is limited by reaction compatibility, you can try gentle heating and stirring. For many organic compounds, solubility increases with temperature. However, be mindful of the thermal stability of your reactants. If heating is not effective or desirable, employing a co-solvent system or using sonication to aid dissolution are common next steps.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent is a very effective strategy. A small amount of a solvent in which the compound is highly soluble, like DMSO, can be added to the primary reaction solvent to enhance the overall solvating power of the medium. For instance, a co-solvent system of DMSO, PEG300, Tween-80, and saline has been used to achieve a solubility of at least 2.5 mg/mL[1].

Q4: My reaction is biphasic, and the reactants are in separate phases. How can I facilitate the reaction?

A4: For biphasic reactions where the reactants have low mutual solubility, phase transfer catalysis is an excellent technique to improve reaction rates. A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. This is particularly useful when one reactant is soluble in an aqueous phase and the other (like this compound) is in an organic phase.

Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

SolventSolubilityTemperatureNotes
Dimethyl sulfoxide (DMSO)100 mg/mLNot SpecifiedUltrasonic assistance may be needed for high concentrations[1].
Water~2.08 mg/mLNot SpecifiedCalculated value[5].
Co-solvent System≥ 2.5 mg/mLNot Specified10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1].
MethanolSolubleNot SpecifiedNo quantitative data available, but consistently reported as a suitable solvent[2][3][4][6].
EthanolData not available--
AcetoneData not available--
Tetrahydrofuran (THF)Data not available--
AcetonitrileData not available--
TolueneData not available--

Troubleshooting Guides

Issue: this compound is not dissolving sufficiently in the chosen reaction solvent.

Workflow for Troubleshooting Poor Solubility

Troubleshooting_Workflow start Start: Poor Solubility Observed solvent_check Is the solvent appropriate based on known data? start->solvent_check heating Apply Gentle Heating (e.g., 40-60 °C) solvent_check->heating Yes end_fail Re-evaluate solvent/reaction conditions solvent_check->end_fail No sonication Use Sonication heating->sonication Partially or not effective end_success Success: Compound Dissolved heating->end_success Effective cosolvent Add a Co-solvent (e.g., DMSO, DMF) sonication->cosolvent Partially or not effective sonication->end_success Effective ptc Consider Phase Transfer Catalysis (for biphasic reactions) cosolvent->ptc Still insufficient or reaction is biphasic cosolvent->end_success Effective ptc->end_success Applicable and effective ptc->end_fail Not applicable or ineffective

Caption: A decision-making workflow for addressing poor solubility of this compound.

Experimental Protocols

Protocol 1: Dissolution using a Co-solvent System

This protocol describes how to use a co-solvent to improve the solubility of this compound in a bulk solvent.

Materials:

  • This compound

  • Primary reaction solvent (e.g., toluene, THF)

  • Co-solvent (e.g., DMSO, DMF)

  • Glassware (reaction flask, graduated cylinders, magnetic stirrer and stir bar)

Procedure:

  • To the reaction flask, add the required amount of this compound.

  • Add a small volume of the co-solvent (e.g., 5-10% of the total final volume) to the flask.

  • Stir the mixture until the solid is fully dissolved in the co-solvent.

  • Slowly add the primary reaction solvent to the dissolved solution while stirring continuously.

  • Continue stirring until a homogeneous solution is obtained. If precipitation occurs, a slightly higher proportion of the co-solvent may be necessary.

Protocol 2: Enhancing Solubility with Sonication

This protocol details the use of an ultrasonic bath or probe to aid in the dissolution of this compound.

Materials:

  • This compound

  • Reaction solvent

  • Reaction vessel (e.g., flask, vial)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Add the this compound and the desired reaction solvent to the reaction vessel.

  • Place the vessel in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vessel.

  • Turn on the ultrasonic bath. For a probe sonicator, insert the probe into the solution, avoiding contact with the glass.

  • Sonicate the mixture in short bursts (e.g., 1-2 minutes) to prevent excessive heating of the solvent.

  • Visually inspect the solution for dissolution between bursts. Continue until the solid is fully dissolved.

  • If the solution becomes warm, allow it to cool before proceeding with the reaction.

Logical Relationship of Sonication Parameters

Sonication_Logic sonication Sonication power Power/Amplitude sonication->power time Duration sonication->time pulsing Pulsing (On/Off Cycles) sonication->pulsing temp_control Temperature Control power->temp_control influences dissolution Increased Dissolution power->dissolution directly affects time->temp_control influences time->dissolution directly affects pulsing->temp_control manages temp_control->dissolution enables

Caption: Key parameters influencing the effectiveness of sonication for dissolution.

Protocol 3: Utilizing Phase Transfer Catalysis for Biphasic Reactions

This protocol provides a general method for using a phase transfer catalyst (PTC) in a reaction involving this compound in a biphasic system.

Materials:

  • This compound

  • Organic solvent (e.g., toluene, dichloromethane)

  • Aqueous solution of the second reactant

  • Phase Transfer Catalyst (e.g., tetrabutylammonium (B224687) bromide, tetrabutylammonium hydrogen sulfate)

  • Reaction glassware with vigorous stirring capability

Procedure:

  • Dissolve the this compound in the chosen organic solvent in the reaction flask.

  • In a separate vessel, prepare the aqueous solution of the other reactant.

  • Add the aqueous solution to the reaction flask containing the organic solution of this compound.

  • Add the phase transfer catalyst to the biphasic mixture. The amount of catalyst is typically 1-10 mol% relative to the limiting reagent.

  • Begin vigorous stirring to ensure good mixing of the two phases and facilitate the transfer of the reactant across the phase boundary.

  • Heat the reaction to the desired temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC, HPLC).

Signaling Pathway of Phase Transfer Catalysis

PTC_Pathway cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_reactant Aqueous Reactant (Nu-) ion_pair Ion Pair {Q+Nu-} aq_reactant->ion_pair forms catalyst_aq Catalyst Cation (Q+) catalyst_aq->ion_pair org_reactant This compound (R-X) product Product (R-Nu) org_reactant->product forms product->catalyst_aq regenerates ion_pair->org_reactant reacts with

Caption: Simplified mechanism of a phase transfer catalyzed reaction.

References

Technical Support Center: Identification of Impurities in 4-Bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification of impurities in 4-Bromo-2-hydroxybenzaldehyde using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: The most common impurities often originate from the synthetic route used. For this compound synthesized via the Reimer-Tiemann reaction of 4-bromophenol, the primary impurities are typically:

  • 4-Bromophenol: Unreacted starting material.

  • Isomeric Byproducts: Such as 2-bromo-6-hydroxybenzaldehyde, formed by formylation at a different ortho position.[1][2]

  • Polymeric materials: Tar-like substances can form due to the reaction conditions.[1]

Q2: How can I get a preliminary assessment of the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for a preliminary purity assessment. A single spot on the TLC plate under various solvent systems suggests a relatively pure compound. The presence of multiple spots indicates the presence of impurities.

Q3: What is the expected appearance of a pure sample of this compound?

A3: Pure this compound is typically an off-white to yellow powder or crystalline solid. Darker coloration may indicate the presence of impurities or degradation products.

Q4: Can NMR spectroscopy definitively identify the impurities?

A4: Yes, ¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and quantify impurities. By comparing the ¹H NMR spectrum of your sample to that of a pure standard and known impurities, you can identify the characteristic signals of each compound.

Troubleshooting Guides

Troubleshooting TLC Analysis
Problem Possible Cause Solution
Streaking of spots Sample is too concentrated; sample is not fully dissolved; compound is acidic or basic.Dilute the sample; ensure the sample is fully dissolved before spotting; add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the developing solvent.
Spots remain at the baseline The developing solvent is not polar enough.Increase the polarity of the developing solvent (e.g., increase the proportion of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture).
Spots run at the solvent front The developing solvent is too polar.Decrease the polarity of the developing solvent (e.g., decrease the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
Poor separation of spots The polarity of the developing solvent is not optimal for separating the components.Try a different solvent system or a gradient of solvent polarities. For phenolic compounds, mixtures of hexane and ethyl acetate are a good starting point.
Faint or no visible spots under UV light The compound does not fluoresce or absorb UV light at the wavelength used.Use a visualizing agent, such as a potassium permanganate (B83412) stain or iodine vapor.
Troubleshooting NMR Analysis
Problem Possible Cause Solution
Broad peaks Sample is not fully dissolved; presence of paramagnetic impurities; sample is too concentrated.Ensure the sample is completely dissolved in the NMR solvent; filter the sample if necessary; use a more dilute sample.
Unexpected peaks in the spectrum Presence of impurities in the sample or the NMR solvent.Compare the spectrum to a reference spectrum of the pure compound and known impurities. Check the purity of the NMR solvent.
Overlapping signals Protons with similar chemical environments.Use a higher field NMR spectrometer for better resolution; consider 2D NMR techniques like COSY or HSQC for more detailed structural information.
Difficulty in assigning peaks Lack of reference spectra.Use NMR prediction software to estimate the chemical shifts of the expected compounds. Compare with known spectra of similar compounds.

Experimental Protocols

Protocol for TLC Analysis
  • Preparation of the TLC Plate:

    • Handle the silica (B1680970) gel TLC plate by the edges to avoid contamination.

    • Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the plate.

    • Mark the lanes for the sample, a co-spot (mixture of sample and standard), and the standard if available.

  • Sample Preparation and Spotting:

    • Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Using a capillary tube, spot a small amount of the dissolved sample onto the designated lane on the origin line. Keep the spot size as small as possible (1-2 mm in diameter).

  • Development of the TLC Plate:

    • Prepare the developing chamber by pouring the chosen solvent system (e.g., 20% ethyl acetate in hexane) to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

    • Carefully place the TLC plate in the chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol for ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Processing and Analysis:

    • Process the acquired data (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to identify the compound and any impurities present by comparing the data with the reference values in the tables below.

Data Presentation

Table 1: Typical TLC Rf Values
Compound Structure Typical Rf Value (20% Ethyl Acetate in Hexane)
This compound
alt text
~ 0.45
4-Bromophenol
alt text
~ 0.55
2-Bromo-6-hydroxybenzaldehyde
alt text
~ 0.40

Note: Rf values are approximate and can vary depending on the specific experimental conditions.

Table 2: Typical ¹H NMR Chemical Shifts (in CDCl₃)
Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound -CHO~ 9.7s-
-OH~ 11.0s-
H-3~ 7.1ddJ = 8.8, 2.0
H-5~ 7.4dJ = 8.8
H-6~ 7.2dJ = 2.0
4-Bromophenol -OH~ 5.0s-
H-2, H-6~ 7.3dJ = 8.8
H-3, H-5~ 6.7dJ = 8.8
2-Bromo-6-hydroxybenzaldehyde -CHO~ 10.3s-
-OH~ 11.8s-
H-3~ 7.5dJ = 8.0
H-4~ 6.9tJ = 8.0
H-5~ 7.6dJ = 8.0

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_tlc TLC Analysis cluster_nmr NMR Analysis Sample This compound Sample TLC_Prep Prepare & Spot TLC Plate Sample->TLC_Prep NMR_Prep Prepare NMR Sample Sample->NMR_Prep TLC_Dev Develop TLC Plate TLC_Prep->TLC_Dev TLC_Vis Visualize under UV TLC_Dev->TLC_Vis TLC_Rf Calculate Rf Values TLC_Vis->TLC_Rf TLC_Result Purity Assessment: Single spot or multiple spots? TLC_Rf->TLC_Result NMR_Acq Acquire 1H NMR Spectrum NMR_Prep->NMR_Acq NMR_Proc Process & Analyze Spectrum NMR_Acq->NMR_Proc NMR_Comp Compare with Reference Data NMR_Proc->NMR_Comp NMR_Result Identify & Quantify Impurities NMR_Comp->NMR_Result

Caption: Experimental workflow for impurity identification.

logical_relationship cluster_synthesis Synthesis cluster_products Potential Products Start_Mat 4-Bromophenol Reaction Reimer-Tiemann Reaction Start_Mat->Reaction Main_Prod This compound Reaction->Main_Prod Impurity1 Unreacted 4-Bromophenol Reaction->Impurity1 Impurity2 Isomeric Byproducts (e.g., 2-bromo-6-hydroxybenzaldehyde) Reaction->Impurity2 Impurity3 Polymeric Tars Reaction->Impurity3

Caption: Potential impurities from synthesis.

References

Preventing oxidation of 4-Bromo-2-hydroxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Bromo-2-hydroxybenzaldehyde to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The primary cause of degradation is oxidation. Like many aromatic aldehydes, this compound is susceptible to oxidation, where the aldehyde group (-CHO) is converted to a carboxylic acid group (-COOH), forming 4-Bromo-2-hydroxybenzoic acid. This process can be accelerated by several factors:

  • Exposure to Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.

  • Exposure to Light: Light, particularly UV radiation, can provide the energy to initiate and accelerate the oxidation process.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • Presence of Moisture: Humidity can facilitate degradation pathways.

Q2: How can I visually identify if my this compound has started to oxidize?

A2: Fresh, pure this compound is typically a white to light yellow or light orange powder or crystal.[2] A noticeable darkening or change in color, such as turning yellow or brown, can be an indicator of degradation. The presence of a crystalline solid that is different from the initial appearance may also suggest the formation of the carboxylic acid byproduct. For accurate determination, analytical methods such as HPLC or GC-MS are recommended to quantify the purity and identify degradation products.

Q3: What are the recommended long-term storage conditions for this compound?

A3: To ensure the long-term stability and prevent oxidation, it is crucial to store this compound under the following conditions:

ParameterRecommendationRationale
Temperature Store in a cool environment, with some suppliers recommending 0-8°C or even -20°C for maximum shelf-life.[1][3]Reduces the rate of chemical degradation.
Atmosphere Store under an inert atmosphere, such as nitrogen or argon.Minimizes contact with oxygen, the primary oxidizing agent.
Light Keep in a dark place, using an amber glass vial or other light-protective container.[4]Prevents light-induced degradation.
Container Use a tightly sealed container.Prevents exposure to atmospheric oxygen and moisture.[4]
Moisture Store in a dry, desiccated environment.Minimizes moisture that can facilitate degradation.[4]

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, the use of antioxidants is a common practice to inhibit the oxidation of aldehydes. While specific data for this compound is limited in publicly available literature, antioxidants that are effective for other aromatic aldehydes, such as benzaldehyde, are likely to be beneficial. Small amounts of radical scavengers like hydroquinone (B1673460) or butylated hydroxytoluene (BHT) can be added to the material during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Problem 1: The compound has changed color from white/light yellow to a noticeable yellow or brownish hue.

  • Possible Cause: This is a strong indication of oxidation and the formation of impurities.

  • Troubleshooting Steps:

    • Assess Purity: Perform an analytical check (e.g., HPLC, GC-MS, or melting point determination) to quantify the level of impurity. The melting point of pure this compound is in the range of 50-54°C.[2] A broadened or depressed melting point suggests the presence of impurities.

    • Purification: If the impurity level is unacceptable for your application, consider purification. Recrystallization from a suitable solvent can be an effective method to remove the more polar carboxylic acid impurity.

    • Review Storage Conditions: Immediately review your current storage protocol against the recommended conditions outlined in the FAQ section. Ensure the container is properly sealed and protected from light and heat.

Problem 2: Inconsistent experimental results using a batch of this compound that has been stored for a while.

  • Possible Cause: The presence of unquantified amounts of the oxidized impurity, 4-Bromo-2-hydroxybenzoic acid, can interfere with reactions, affecting stoichiometry and leading to unexpected side products.

  • Troubleshooting Steps:

    • Confirm Purity: Before use, always confirm the purity of the stored reagent, especially if the container has been opened multiple times. An NMR spectrum can quickly indicate the presence of the carboxylic acid proton, which will have a distinct chemical shift from the aldehyde proton.

    • Use a Fresh Batch: If purity is questionable and purification is not feasible, it is best to use a fresh, unopened container of the reagent to ensure the reliability and reproducibility of your experiments.

    • Implement Inert Gas Blanket: For frequently used bottles, consider implementing a practice of flushing the headspace with an inert gas (nitrogen or argon) before re-sealing to minimize exposure to oxygen.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

  • Container: Upon receipt, ensure the this compound is in a tightly sealed, light-resistant (amber) glass container.

  • Inert Atmosphere: For long-term storage or for larger quantities that will be opened multiple times, transfer the compound into a smaller, appropriately sized vial inside a glovebox or flush the headspace of the original container with a gentle stream of dry nitrogen or argon for 1-2 minutes before sealing.

  • Sealing: Seal the container tightly with a cap that has a chemically resistant liner (e.g., PTFE). For added protection against moisture and air ingress, you can wrap the cap and neck of the container with Parafilm®.

  • Storage Location: Place the sealed container in a cool, dark, and dry location. For optimal long-term stability, storage in a refrigerator (4°C) or freezer (-20°C) is recommended.[1] If stored at low temperatures, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Desiccation: For storage at room temperature or in a refrigerator, placing the container inside a desiccator with a suitable desiccant (e.g., silica (B1680970) gel) will provide an additional layer of protection against moisture.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol can be used to simulate long-term storage and identify potential degradation products under accelerated conditions.

  • Sample Preparation: Weigh out several ~10 mg samples of high-purity this compound into individual, appropriate containers (e.g., clear and amber glass vials).

  • Stress Conditions:

    • Thermal Stress: Place samples in ovens at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

    • Photostability: Expose samples to a controlled light source (e.g., a photostability chamber with a combination of fluorescent and UV light). Keep a control sample wrapped in aluminum foil in the same chamber to isolate the effect of light from temperature.

    • Humidity Stress: Place samples in humidity chambers at controlled relative humidity levels (e.g., 50% RH, 75% RH, and 90% RH) at a constant temperature.

    • Oxidative Stress: For a solution-state study, dissolve the compound in a suitable solvent (e.g., acetonitrile) and add a small percentage of hydrogen peroxide (e.g., 3%). For solid-state, expose the compound to an oxygen-rich atmosphere.

  • Time Points: Withdraw samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the withdrawn samples and a control sample (stored at -20°C in the dark under inert gas) using a validated stability-indicating HPLC method to determine the purity and quantify any degradation products. GC-MS can be used to identify the structure of the degradation products.[5][6]

  • Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics. This data can be used to predict the shelf-life under recommended storage conditions.

Visualizations

Oxidation_Pathway cluster_storage Storage Conditions cluster_degradation Degradation Product cluster_factors Accelerating Factors 4_Bromo_2_hydroxybenzaldehyde This compound 4_Bromo_2_hydroxybenzoic_acid 4-Bromo-2-hydroxybenzoic acid 4_Bromo_2_hydroxybenzaldehyde->4_Bromo_2_hydroxybenzoic_acid Oxidation Oxygen Oxygen Oxygen->4_Bromo_2_hydroxybenzoic_acid Light Light Light->4_Bromo_2_hydroxybenzoic_acid Heat Heat Heat->4_Bromo_2_hydroxybenzoic_acid Moisture Moisture Moisture->4_Bromo_2_hydroxybenzoic_acid

Caption: Oxidation pathway of this compound and accelerating factors.

Prevention_Workflow cluster_start Start: Receipt of Compound cluster_storage_protocol Storage Protocol cluster_usage Usage Protocol cluster_outcome Outcome Receipt Receive this compound Tightly_Sealed Use Tightly Sealed, Light-Resistant Container Receipt->Tightly_Sealed Inert_Atmosphere Store under Inert Gas (Nitrogen/Argon) Cool_Dark_Dry Store in Cool, Dark, Dry Place (e.g., -20°C) Inert_Atmosphere->Cool_Dark_Dry Purity_Check Check Purity Before Use (e.g., HPLC, MP) Cool_Dark_Dry->Purity_Check Tightly_Sealed->Inert_Atmosphere Inert_Handling Handle Under Inert Atmosphere (if possible) Purity_Check->Inert_Handling Stable_Compound Stable Compound (Minimized Oxidation) Inert_Handling->Stable_Compound

References

Troubleshooting low conversion rates in reactions with 4-Bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving 4-Bromo-2-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address common issues encountered during experimentation.

Question 1: My reaction with this compound is showing a very low conversion rate. What are the most common initial checks I should perform?

Answer:

When troubleshooting low conversion rates, it's essential to start with the most fundamental parameters of your reaction setup. Often, simple oversights can lead to significant drops in yield. Here is a checklist of initial steps:

  • Reagent Purity and Integrity:

    • Verify Starting Material Quality: Impurities in this compound can introduce side reactions that consume your starting material or inhibit the primary reaction pathway.[1] It is recommended to use a pure starting material; a purity of 99% is achievable through established preparation and purification methods.[2]

    • Assess Other Reagents: Ensure all other reactants, solvents, and catalysts are of the appropriate grade and purity for your specific reaction.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): Before concluding that the conversion is low, confirm this by monitoring the reaction progress using TLC. Spot the reaction mixture alongside your starting materials. A persistent starting material spot with little to no product formation confirms a conversion issue.[1]

  • Stoichiometry:

    • Accurate Measurements: Double-check all measurements and calculations for your reagents. An incorrect stoichiometric ratio is a frequent source of poor conversion.

    • Excess Reagent: In some cases, using a slight excess of one reagent can drive the reaction to completion and minimize the formation of byproducts.[1]

Question 2: I've confirmed my reagents are pure and my setup is correct, but my conversion is still low. What reaction conditions should I investigate optimizing?

Answer:

Optimizing reaction conditions is a critical step in improving conversion rates. The following parameters have a significant impact on the outcome of reactions involving substituted benzaldehydes:

  • Temperature:

    • Temperature control is crucial. For instance, in the synthesis of this compound via a modified Reimer-Tiemann reaction, the temperature is carefully maintained below 70°C to avoid unwanted side reactions.[3] For your specific reaction, consider if the temperature is too low (insufficient energy to overcome the activation barrier) or too high (leading to decomposition or side reactions).

  • Reaction Time:

    • It's possible the reaction has not been allowed to run to completion. For similar aromatic aldehydes, reaction times can vary significantly, with some protocols calling for reflux for 3 to 7 hours.[1] Monitor the reaction over a longer period to see if conversion improves.

  • Solvent Selection:

    • The choice of solvent is critical as it affects the solubility of reactants and can influence the reaction pathway. The solubility of similar compounds, like 3-bromo-4-hydroxybenzaldehyde, has been shown to vary significantly in different aqueous co-solvent mixtures, with DMF/water mixtures providing the highest solubility in one study.[4] Ensure your reactants are fully solvated under the reaction conditions.

  • pH of the Reaction Medium:

    • The pH can be a determining factor, especially in acid or base-catalyzed reactions. For example, hydrazone formation from 4-bromobenzaldehyde (B125591) is typically acid-catalyzed, and adjusting the pH can be necessary for optimal results.[1]

Question 3: Could a side reaction be the cause of my low yield of the desired product?

Answer:

Yes, side reactions are a very common reason for low conversion rates and yields. In reactions involving aldehydes, several side reactions can occur:

  • Polymerization: In the synthesis of this compound itself, the formation of polymers between the aldehyde and unreacted phenoxide is a known issue that leads to low yields in traditional methods.[3] Similar polymer formation can occur in subsequent reactions.

  • Oxidation/Reduction: Aldehydes can be sensitive to oxidation to carboxylic acids or reduction to alcohols depending on the reagents and conditions.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes without an alpha-hydrogen can undergo disproportionation to form an alcohol and a carboxylic acid.

To mitigate side reactions, consider adjusting the stoichiometry, temperature, and order of reagent addition.

Quantitative Data Summary

The following table summarizes yields for the synthesis of hydroxybenzaldehydes under different catalytic conditions, illustrating the impact of reaction optimization.

Synthesis MethodCatalyst/ConditionTotal Aldehyde YieldReference
Traditional Reimer-TiemannHeterogeneous system20% - 35%[3]
Modified Reimer-TiemannPhase transfer catalysts (tertiary amines, quaternary ammonium (B1175870) salts)> 60%[3]
Modified Reimer-TiemannUltrasound catalysis77%[3]

Experimental Protocols

Protocol 1: Improved Reimer-Tiemann Synthesis of this compound

This protocol is an example of an optimized synthesis that can significantly improve yields compared to traditional methods.[3]

Materials:

Procedure:

  • In a four-necked flask, add 0.4 mol of 4-bromophenol and 160 mL of 40% sodium hydroxide solution.

  • Stir the mixture for 30 minutes until uniform.

  • Cool the mixture to 65-70°C.

  • Add 0.0016 mol of tetrabutylammonium chloride in a mixture of 52 mL of 1,4-dioxane and isobutanol (in a 30:1 volume ratio).

  • In a dropping funnel, add 0.52 mol of chloroform.

  • When the temperature rises to 50-60°C, begin adding the chloroform to the flask, controlling the addition rate to keep the temperature below 70°C.

  • After all the chloroform has been added, continue stirring the mixture for 1 hour at a controlled temperature of 65-70°C.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 1:1 hydrochloric acid solution until the pH value is 2-3.

  • Perform vacuum filtration to separate the solid and liquid phases.

  • Transfer the liquid phase to a separatory funnel and extract the aqueous layer three times with 20 mL of ether each time.

  • Combine the ether layer with the oil layer and remove the ether by distillation.

  • Perform steam distillation on the residue and add it to a saturated solution of sodium bisulfite.

  • Precipitate the adduct by vigorous shaking.

  • Decompose this adduct with 10% sulfuric acid and dry it with anhydrous calcium chloride to obtain the this compound product.

Visualizations

Troubleshooting Workflow for Low Conversion Rates

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in reactions involving this compound.

TroubleshootingWorkflow start_node Low Conversion Rate Observed check_node Initial Checks Complete? start_node->check_node Start Troubleshooting action_node Perform Initial Checks check_node->action_node No check_conditions Issue Resolved? check_node->check_conditions Yes sub_action_node1 Reagent Purity (TLC, NMR) action_node->sub_action_node1 Verify sub_action_node2 Stoichiometry & Measurements action_node->sub_action_node2 Confirm sub_action_node3 Reaction Progress (TLC) action_node->sub_action_node3 Monitor result_node Conversion Rate Improved sub_action_node sub_action_node sub_action_node1->check_node sub_action_node2->check_node sub_action_node3->check_node check_conditions->result_node Yes optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions No opt_temp Temperature optimize_conditions->opt_temp Adjust opt_time Reaction Time optimize_conditions->opt_time Adjust opt_solvent Solvent System optimize_conditions->opt_solvent Change opt_ph pH optimize_conditions->opt_ph Modify final_check Conversion Improved? opt_temp->final_check opt_time->final_check opt_solvent->final_check opt_ph->final_check final_check->result_node Yes side_reactions Investigate Side Reactions final_check->side_reactions No

Caption: A step-by-step workflow for troubleshooting low conversion rates.

References

Removal of unreacted starting materials from 4-Bromo-2-hydroxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials and byproducts from 4-Bromo-2-hydroxybenzaldehyde reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

The most common impurities depend on the synthetic route. For the widely used Reimer-Tiemann reaction starting from 4-bromophenol (B116583), the primary impurities include unreacted 4-bromophenol and potentially isomeric hydroxybenzaldehydes or other side products from the reaction.[1][2][3]

Q2: How can I effectively remove unreacted 4-bromophenol from my product?

Unreacted 4-bromophenol can be removed using several techniques, including basic extraction, recrystallization, or column chromatography. The choice of method depends on the scale of your reaction and the desired purity of the final product.

Q3: What is the principle behind using a basic wash to remove phenolic impurities?

Phenols, including 4-bromophenol, are weakly acidic.[4] They react with a strong base like sodium hydroxide (B78521) (NaOH) to form the corresponding sodium phenoxide salt, which is soluble in the aqueous phase.[4] this compound is also phenolic but may have different solubility characteristics, allowing for separation. A milder base like sodium bicarbonate can also be used, though it is less effective for phenols compared to more acidic compounds like carboxylic acids.

Q4: Which solvents are suitable for the recrystallization of this compound?

The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on available data, suitable solvents could include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane (B92381).[5][6] It is soluble in methanol.[5][7][8]

Q5: When should I consider using column chromatography for purification?

Column chromatography is recommended when simpler methods like extraction and recrystallization fail to provide the desired purity, or when separating compounds with very similar properties. It is a highly effective technique for isolating this compound from closely related impurities.[9]

Troubleshooting Guides

Issue 1: Poor Separation of 4-Bromophenol using Basic Extraction

Symptoms:

  • Significant amount of 4-bromophenol remains in the organic layer after extraction with aqueous base.

  • Low recovery of the desired product.

Possible Causes & Solutions:

Possible Cause Solution
Insufficient Base Ensure a sufficient molar excess of the base (e.g., 1M NaOH) is used to react with all the acidic phenolic compounds.
Inadequate Mixing Vigorously shake the separatory funnel for several minutes during each extraction to ensure complete partitioning.[1]
Incorrect pH Check the pH of the aqueous layer after extraction; it should be distinctly basic.
Emulsion Formation If an emulsion forms, try adding brine (saturated NaCl solution) to break it. Gentle swirling instead of vigorous shaking can also help prevent emulsions.
Issue 2: Inefficient Recrystallization

Symptoms:

  • Low yield of purified crystals.

  • The product is still impure after recrystallization.

  • Oily precipitate instead of solid crystals.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Solvent Screen various solvents to find one with a steep solubility curve for this compound. Refer to the solvent screening table below.
Too Much Solvent Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated.[6]
Cooling Too Quickly Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals before placing it in an ice bath.[6]
Insoluble Impurities If insoluble impurities are present, perform a hot filtration of the saturated solution before cooling.
Oiling Out This occurs if the boiling point of the solvent is higher than the melting point of the solute. Use a lower-boiling point solvent or a solvent pair.
Issue 3: Poor Separation during Column Chromatography

Symptoms:

  • Co-elution of the product and impurities.

  • Streaking or tailing of the product band on the column.

Possible Causes & Solutions:

Possible Cause Solution
Incorrect Eluent System Determine the optimal solvent system using Thin-Layer Chromatography (TLC) first. A good starting point for silica (B1680970) gel chromatography is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[9]
Column Overloading Do not load too much crude product onto the column. As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel.
Improper Column Packing Ensure the silica gel is packed uniformly without any air bubbles or cracks to allow for even flow of the mobile phase.
Sample Loading Technique Dissolve the crude product in a minimal amount of the eluent or a volatile solvent and load it onto the column in a narrow band. Dry loading (adsorbing the sample onto a small amount of silica gel) can also improve resolution.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound and 4-Bromophenol

PropertyThis compound4-Bromophenol
Molecular Formula C₇H₅BrO₂C₆H₅BrO
Molecular Weight 201.02 g/mol 173.01 g/mol [4][10]
Appearance White to light yellow powder/crystal[5]White to off-white crystalline solid[10]
Melting Point 50-54 °C63-67 °C[10]
Boiling Point 264 °C (lit.)[8]236-238 °C[10]

Table 2: Solubility Data for Purification

SolventThis compound4-BromophenolSuitability for Separation
Methanol Soluble[5][7][8]Soluble[11]Potentially suitable for recrystallization, but separation may be challenging due to similar solubilities.
Ethanol SolubleSoluble[10]Similar to methanol, careful optimization of temperature would be needed for recrystallization.
Chloroform Not specifiedSoluble[11][12]Could be used in an extraction or as part of a chromatography mobile phase.
Diethyl Ether Not specifiedSoluble[10][12]A potential solvent for extraction or chromatography.
Water Not specifiedSlightly soluble[4][10]Useful for extractions, especially after converting the phenol (B47542) to its more soluble salt form.
Hexane Likely low solubilityLikely low solubilityA good anti-solvent in a solvent pair for recrystallization or as a non-polar component in chromatography.
Ethyl Acetate Likely solubleSolubleA common polar component in chromatography solvent systems.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing acidic impurities like unreacted 4-bromophenol.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The aqueous layer (containing the deprotonated phenols) is drained off.

  • Repeat: Repeat the extraction with fresh NaOH solution two more times.

  • Washing: Wash the organic layer with water and then with brine to remove any residual NaOH and water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid crude products.

  • Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests (see Table 2).

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 3: Purification by Column Chromatography

This method provides high purity and is useful for separating compounds with similar polarities.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent (wet packing method is common).

  • Sample Preparation: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Remove the solvent to obtain a dry, free-flowing powder.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Add the mobile phase to the column and begin collecting fractions. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude_product Crude Reaction Mixture dissolution Dissolve in Organic Solvent crude_product->dissolution extraction Acid-Base Extraction dissolution->extraction recrystallization Recrystallization extraction->recrystallization Organic Layer waste Aqueous Waste (Impurities) extraction->waste Aqueous Layer chromatography Column Chromatography recrystallization->chromatography If Impure pure_product Pure 4-Bromo-2- hydroxybenzaldehyde recrystallization->pure_product If Pure chromatography->pure_product

Caption: General purification workflow for this compound.

troubleshooting_recrystallization start Recrystallization Fails low_yield Low Yield? start->low_yield impure Product Impure? low_yield->impure No too_much_solvent Too much solvent used. Use minimum hot solvent. low_yield->too_much_solvent Yes oiling_out Oiling Out? impure->oiling_out No wrong_solvent Inappropriate solvent. Rescreen solvents. impure->wrong_solvent Yes solvent_bp_high Solvent BP > Product MP. Use lower BP solvent. oiling_out->solvent_bp_high Yes cooling_too_fast Cooled too quickly. Allow slow cooling. too_much_solvent->cooling_too_fast insoluble_impurities Insoluble impurities present. Perform hot filtration. wrong_solvent->insoluble_impurities

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your cross-coupling experiments involving 4-bromo-2-hydroxybenzaldehyde.

FAQs: Catalyst and Condition Selection

Q1: Which cross-coupling reactions are commonly performed with this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most commonly employed reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Heck Coupling: For the formation of C-C bonds with alkenes.[1]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[2]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[3][4]

  • Stille Coupling: For the formation of C-C bonds with organostannanes.[5]

Q2: What are the main challenges when using this compound in cross-coupling reactions?

A2: The primary challenges arise from the presence of the ortho-hydroxyl and aldehyde functionalities:

  • Catalyst Inhibition: The phenolic hydroxyl group can coordinate to the palladium catalyst, potentially altering its catalytic activity or leading to deactivation.[6]

  • Substrate Reactivity: The electron-donating nature of the hydroxyl group can make the aryl bromide less reactive towards oxidative addition, a crucial step in the catalytic cycle.[3]

  • Side Reactions: The aldehyde group can undergo undesired reactions under basic conditions or at elevated temperatures.

  • Chelation: The ortho-positioning of the hydroxyl and aldehyde groups can lead to chelation with the metal center, influencing the reaction outcome.

Q3: Should I protect the hydroxyl group of this compound before performing a cross-coupling reaction?

A3: While many modern cross-coupling protocols can tolerate free hydroxyl groups, protection may be beneficial in certain cases to improve yields and minimize side reactions.[6]

  • When to consider protection: If you observe low yields, catalyst deactivation, or significant side product formation, protecting the hydroxyl group as a methyl ether, benzyl (B1604629) ether, or silyl (B83357) ether is a viable strategy. The methoxymethyl (MOM) protecting group has also been shown to be effective, though its stability can be variable.[7]

  • When protection might not be necessary: For robust catalyst systems and carefully optimized reaction conditions, direct coupling of the unprotected phenol (B47542) is often successful.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

CauseRecommended ActionRationale
Inactive Catalyst * Use a fresh batch of palladium precursor and ligand. * Ensure proper storage of catalysts and ligands under an inert atmosphere. * Consider using a pre-formed catalyst or a more robust precatalyst system.Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can lose activity over time.
Inefficient Oxidative Addition * Switch to a more electron-rich and sterically bulky phosphine (B1218219) ligand (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos).[3] * Increase the reaction temperature in increments.Electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition to the electron-rich aryl bromide.[3]
Inappropriate Base * Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[3] * For Buchwald-Hartwig amination, consider strong, non-nucleophilic bases like NaOtBu or LHMDS, but be mindful of substrate compatibility.[6] * Ensure the base is finely powdered and dry.The base plays a crucial role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). Its strength and solubility are critical.
Poor Solvent Choice * Ensure the use of anhydrous and degassed solvents. * For Suzuki reactions, a mixture of an aprotic solvent (e.g., dioxane, toluene) and water is often optimal. * For Buchwald-Hartwig amination, anhydrous aprotic solvents like toluene (B28343) or dioxane are commonly used.[8]The solvent affects the solubility of reactants and intermediates and can influence catalyst stability. Oxygen in the solvent can deactivate the catalyst.[3]
Issue 2: Formation of Significant Side Products

The presence of side products can complicate purification and reduce the yield of your target molecule.

Common Side Products and Mitigation Strategies:

Side ProductPotential CauseMitigation Strategy
Homocoupling of the Boronic Acid (in Suzuki Reactions) * Presence of oxygen in the reaction mixture. * Inefficient transmetalation.* Thoroughly degas all solvents and the reaction vessel.[3] * Optimize the base and solvent to facilitate transmetalation. * Consider adding a small amount of a reducing agent to maintain the palladium in its active Pd(0) state.[3]
Dehalogenation (Protodebromination) * Presence of a hydride source (e.g., from solvent or base). * Slow oxidative addition.* Avoid using alcoholic solvents if dehalogenation is a major issue. * Use carbonate or phosphate (B84403) bases instead of alkoxides. * Employ a more active catalyst system with bulky, electron-rich ligands to accelerate oxidative addition.[6]
Aldehyde-Related Side Products * Reaction with the base or other nucleophiles present.* Use milder bases where possible. * Consider protecting the aldehyde group as an acetal (B89532) if other strategies fail.

Data Presentation: Catalyst Systems for Cross-Coupling Reactions

The following tables provide a summary of catalyst systems and conditions for various cross-coupling reactions with substrates analogous to this compound. These should serve as a starting point for your own reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

Palladium SourceLigandBaseSolventTemp. (°C)Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>95Broadly applicable for aryl bromides.[9]
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane8090-98Effective for sterically hindered substrates.[9]
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O8088A classic catalyst system.

Table 2: Heck Coupling of Aryl Bromides

Palladium SourceLigandBaseSolventTemp. (°C)Yield (%)Notes
Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O100HighGeneral conditions for Heck reactions.[10]
Pd(OAc)₂-K₂CO₃DMF/H₂O80HighPhosphine-free conditions can be effective.[11]

Table 3: Sonogashira Coupling of Aryl Bromides

Palladium SourceCo-catalystLigandBaseSolventTemp. (°C)Notes
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHFRT - 60Traditional Sonogashira conditions.[2]
Pd(OAc)₂-XPhosCs₂CO₃1,4-Dioxane100Copper-free conditions can be advantageous.

Table 4: Buchwald-Hartwig Amination of Aryl Bromides

Palladium SourceLigandBaseSolventTemp. (°C)Notes
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane100Effective for a broad range of amines.
Pd(OAc)₂RuPhosNaOtBuToluene100Good for challenging, electron-deficient anilines.

Table 5: Stille Coupling of Aryl Bromides

Palladium SourceLigandAdditiveSolventTemp. (°C)Notes
Pd(PPh₃)₄--Toluene100Standard conditions for Stille coupling.
Pd₂(dba)₃PPh₃CuINMP80Copper(I) can accelerate the reaction.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound. It is crucial to optimize these conditions for your specific coupling partner and desired outcome.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Heck Coupling
  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if necessary (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[11]

  • Solvent Addition: Add the degassed solvent (e.g., DMF or a mixture of DMF and water).[11]

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C). Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (1-5 mol%).[2]

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 2-3 equiv.).[2]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction's progress.

  • Work-up and Purification: Upon completion, dilute with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride and brine. Dry, concentrate, and purify by column chromatography.[2]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried reaction vessel.

  • Amine and Solvent Addition: Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Work-up and Purification: After cooling, dilute with an organic solvent and filter through a pad of celite. Wash the filtrate, dry, concentrate, and purify the product.

Visualizations

The following diagrams illustrate key workflows and concepts in catalyst selection and troubleshooting for cross-coupling reactions.

CatalystSelectionWorkflow Catalyst Selection Workflow for this compound start Start: Define Cross-Coupling Reaction reaction_type Select Reaction Type (Suzuki, Heck, etc.) start->reaction_type initial_conditions Choose Initial Catalyst System (e.g., Pd(OAc)₂ / SPhos for Suzuki) reaction_type->initial_conditions run_reaction Perform Small-Scale Test Reaction initial_conditions->run_reaction analyze_results Analyze Results (Yield, Purity, Side Products) run_reaction->analyze_results troubleshoot Low Yield or Side Products? analyze_results->troubleshoot optimize Optimize Conditions (Ligand, Base, Solvent, Temp.) troubleshoot->optimize Yes successful Successful Coupling troubleshoot->successful No optimize->run_reaction protecting_group Consider Protecting Group Strategy optimize->protecting_group protecting_group->initial_conditions

Caption: A workflow for selecting and optimizing a catalyst system.

TroubleshootingLowYield Troubleshooting Low Yield in Cross-Coupling Reactions start Low Yield Observed check_reagents Verify Reagent Purity & Activity (Aryl Halide, Coupling Partner, Catalyst) start->check_reagents check_conditions Confirm Reaction Conditions (Inert Atmosphere, Degassed Solvent, Temp.) start->check_conditions catalyst_issue Suspect Catalyst Deactivation? check_reagents->catalyst_issue check_conditions->catalyst_issue ligand_base_solvent Screen Ligands, Bases, and Solvents catalyst_issue->ligand_base_solvent Yes side_reactions Analyze for Side Products (Homocoupling, Dehalogenation) catalyst_issue->side_reactions No ligand_base_solvent->start Re-run Reaction mitigate_side_reactions Implement Mitigation Strategies side_reactions->mitigate_side_reactions protecting_group Consider Protecting Group side_reactions->protecting_group mitigate_side_reactions->start Re-run Reaction SuzukiCatalyticCycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)(Ar')L₂ transmetalation->biaryl_pd_complex b_complex Ar-B(OH)₂ b_complex->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

References

Validation & Comparative

A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework of chemical entities. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-hydroxybenzaldehyde, a key intermediate in organic synthesis.[1][2][3] To facilitate a comprehensive understanding, its spectral data is juxtaposed with that of structurally related analogs: 2-hydroxybenzaldehyde, 4-bromobenzaldehyde (B125591), and 4-hydroxybenzaldehyde (B117250). This comparison will illuminate the influence of the bromo and hydroxyl substituents on the chemical environment of the aromatic ring and the aldehyde functional group.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its selected analogs. The data has been compiled from various sources and is presented to allow for direct comparison. Note that chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (B1202638) (TMS). The solvent and spectrometer frequency are specified where available, as these parameters can influence chemical shift values.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventAldehyde Proton (CHO) δ (ppm), MultiplicityAromatic Protons δ (ppm), Multiplicity, J (Hz)Hydroxyl Proton (OH) δ (ppm), Multiplicity
This compound CDCl₃9.85 (s)7.50 (d, J=8.4), 7.01 (dd, J=8.4, 2.0), 6.94 (d, J=2.0)11.01 (s)
2-Hydroxybenzaldehyde CDCl₃9.88 (s)7.55-7.45 (m), 7.00-6.85 (m)11.05 (s)
4-Bromobenzaldehyde DMSO-d₆9.99 (s)7.84 (d, J=8.5), 7.81 (d, J=8.5)-
4-Hydroxybenzaldehyde DMSO-d₆9.79 (s)7.76 (d, J=8.7), 6.93 (d, J=8.7)10.5 (br s)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventAldehyde Carbon (CHO) δ (ppm)Aromatic Carbons δ (ppm)
This compound CDCl₃196.5161.0 (C-OH), 138.5 (C-H), 125.0 (C-H), 122.0 (C-CHO), 120.0 (C-Br), 115.0 (C-H)
2-Hydroxybenzaldehyde CDCl₃196.6161.4 (C-OH), 136.8 (C-H), 133.5 (C-H), 120.8 (C-CHO), 119.8 (C-H), 117.6 (C-H)
4-Bromobenzaldehyde CDCl₃191.1135.2 (C-CHO), 132.4 (C-H), 130.9 (C-H), 129.8 (C-Br)
4-Hydroxybenzaldehyde DMSO-d₆191.4163.8 (C-OH), 132.6 (C-H), 128.9 (C-CHO), 116.3 (C-H)

Analysis and Interpretation

The comparative data reveals distinct trends arising from the electronic effects of the bromo and hydroxyl substituents.

  • Aldehyde Proton (¹H NMR): The aldehyde proton in all listed compounds appears as a sharp singlet in the downfield region (9.79-9.99 ppm), characteristic of this functional group. The presence of the ortho-hydroxyl group in this compound and 2-hydroxybenzaldehyde results in a slight upfield shift compared to 4-bromobenzaldehyde, likely due to intramolecular hydrogen bonding.

  • Aromatic Protons (¹H NMR): The substitution pattern on the benzene (B151609) ring dictates the multiplicity and chemical shifts of the aromatic protons. In this compound, the three aromatic protons exhibit a clear splitting pattern (a doublet, a doublet of doublets, and a doublet), which is consistent with a 1,2,4-trisubstituted ring system. The electron-withdrawing nature of the bromine atom and the aldehyde group, combined with the electron-donating effect of the hydroxyl group, leads to the observed chemical shifts.

  • Aldehyde Carbon (¹³C NMR): The chemical shift of the aldehyde carbon is sensitive to the electronic environment. In this compound and 2-hydroxybenzaldehyde, this carbon resonates at a more downfield position (~196.5 ppm) compared to 4-bromobenzaldehyde and 4-hydroxybenzaldehyde (~191 ppm). This deshielding effect is attributed to the intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.

  • Aromatic Carbons (¹³C NMR): The positions of the carbon signals in the aromatic region are significantly influenced by the substituents. The carbon bearing the hydroxyl group (C-OH) is observed at a highly downfield position (~161-163 ppm) due to the deshielding effect of the oxygen atom. Conversely, the carbon attached to the bromine atom (C-Br) in this compound and 4-bromobenzaldehyde is also deshielded.

Experimental Protocols

The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra, based on standard laboratory practices.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the analyte (e.g., this compound).

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

  • Set the appropriate spectral width and acquisition time.

  • Apply a 90° pulse to excite the protons.

  • Acquire the Free Induction Decay (FID) signal.

  • Typically, 16 to 64 scans are accumulated to improve the signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C frequency.

  • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity (e.g., zgpg30).

  • Set a wider spectral width compared to ¹H NMR.

  • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

5. Data Processing:

  • Apply a Fourier transform to the accumulated FID to obtain the frequency-domain spectrum.

  • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Logical Workflow for NMR Analysis

The process of NMR analysis, from sample handling to final structural confirmation, follows a logical progression. The diagram below illustrates this workflow.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Analyte NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent + TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Locking Locking & Shimming Spectrometer->Locking Pulse Pulse Sequence (¹H or ¹³C) Locking->Pulse FID Acquire FID Pulse->FID FT Fourier Transform FID->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (¹H) Calibration->Integration Analysis Analyze Chemical Shifts, Multiplicities, Coupling Constants Integration->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for NMR spectroscopic analysis.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed comparison and a practical framework for the ¹H and ¹³C NMR analysis of this compound and its analogs. The presented data and protocols serve as a valuable resource for the structural characterization of substituted benzaldehydes.

References

A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two constitutional isomers: 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde (also known as 5-Bromo-2-hydroxybenzaldehyde). The position of the bromine atom in relation to the hydroxyl and aldehyde functional groups significantly influences the electronic properties and, consequently, the reactivity of the aromatic ring, the phenolic proton, and the carbonyl group. This analysis is supported by established chemical principles and available experimental data.

Structural and Electronic Overview

The key to understanding the differential reactivity of these isomers lies in the electronic effects of the substituents on the benzene (B151609) ring. The hydroxyl group (-OH) is an activating, ortho-, para-directing group due to its strong +M (mesomeric) effect. The aldehyde group (-CHO) and the bromine atom (-Br) are deactivating groups due to their -I (inductive) and -M (mesomeric, for CHO) effects.

  • This compound: The bromine atom is positioned para to the strongly activating hydroxyl group. This placement leads to a significant electronic interplay, influencing the acidity of the phenol (B47542) and the reactivity of the aromatic ring.

  • 5-Bromosalicylaldehyde: The bromine atom is located para to the deactivating aldehyde group and meta to the activating hydroxyl group. This positioning results in different electron density distribution across the molecule compared to its 4-bromo isomer.

Comparative Reactivity Data

The distinct electronic environments of the two isomers lead to notable differences in their chemical behavior, particularly in reactions involving the phenolic hydroxyl group, the aldehyde functionality, and the aromatic ring itself.

Acidity of the Phenolic Hydroxyl Group

The acidity of the phenolic proton is influenced by the stability of the resulting phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion, thereby increasing acidity (lowering the pKa).

CompoundpKaRationale
This compound ~7.34The bromine atom is para to the hydroxyl group, and its electron-withdrawing inductive effect helps to stabilize the resulting phenoxide ion.
5-Bromosalicylaldehyde ~7.91The bromine atom is meta to the hydroxyl group. The influence of its inductive effect on the phenoxide ion is less pronounced at the meta position compared to the para position.
Salicylaldehyde (B1680747) (Reference)~8.34The absence of the electron-withdrawing bromine atom results in a less acidic phenol compared to its brominated derivatives.

Note: pKa values are approximate and can vary with experimental conditions.

Reactivity in Nucleophilic Addition to the Aldehyde

The reactivity of the aldehyde group towards nucleophiles is enhanced by electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon.

CompoundRelative ReactivityRationale
This compound LowerThe activating hydroxyl group at the ortho position can slightly decrease the electrophilicity of the carbonyl carbon. The para-bromo group's influence is less direct on the aldehyde.
5-Bromosalicylaldehyde HigherThe bromine atom is para to the aldehyde group. Its strong electron-withdrawing inductive effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Experimental Protocols

Experiment 1: Determination of pKa via UV-Vis Spectrophotometry

This protocol outlines a method to determine the pKa of the phenolic hydroxyl group for each isomer.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 6.0 to 9.0 (e.g., phosphate (B84403) buffers).

  • Preparation of Stock Solutions: Prepare a stock solution of each bromo-salicylaldehyde isomer in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Sample Preparation: For each isomer, add a small, constant volume of the stock solution to a series of volumetric flasks. Dilute each flask to the final volume with a different pH buffer solution.

  • Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each solution. The neutral phenol and the deprotonated phenoxide ion will have different absorption maxima.

  • Data Analysis: Plot the absorbance at a chosen wavelength (characteristic of the phenoxide ion) against the pH of the solutions. The pKa is the pH value at which the absorbance is half of the maximum absorbance, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_buffers Prepare pH Buffers (pH 6-9) mix Mix Stock with Buffers prep_buffers->mix prep_stock Prepare Isomer Stock Solutions prep_stock->mix measure Record UV-Vis Spectra mix->measure plot Plot Absorbance vs. pH measure->plot pka Determine pKa plot->pka

Caption: Workflow for pKa determination.

Experiment 2: Comparative Knoevenagel Condensation

This experiment compares the reactivity of the aldehyde group via a Knoevenagel condensation with malononitrile (B47326).

  • Reaction Setup: In two separate round-bottom flasks, place equimolar amounts of this compound and 5-Bromosalicylaldehyde, respectively.

  • Reagent Addition: To each flask, add an equimolar amount of malononitrile and a catalytic amount of a weak base (e.g., piperidine) in a suitable solvent like ethanol.

  • Reaction Monitoring: Stir the reactions at a constant temperature (e.g., room temperature or gentle reflux). Monitor the progress of the reactions over time using Thin Layer Chromatography (TLC).

  • Product Isolation and Analysis: After a set time (e.g., 2 hours), quench the reactions, isolate the crude products by filtration or extraction, and dry them.

  • Yield Comparison: Determine the mass of the dried products and calculate the percentage yield for each reaction. The reaction with the higher yield under identical conditions indicates a more reactive aldehyde. 5-Bromosalicylaldehyde is expected to give a higher yield due to its more electrophilic carbonyl carbon.

Logical Relationships in Reactivity

The underlying chemical principles governing the observed reactivity differences are summarized below.

reactivity_logic cluster_4bromo This compound cluster_5bromo 5-Bromosalicylaldehyde br_para_oh Br is para to -OH higher_acidity Higher Acidity (Lower pKa) br_para_oh->higher_acidity -I effect stabilizes phenoxide br_meta_cho Br is meta to -CHO lower_aldehyde_reactivity Lower Aldehyde Reactivity br_meta_cho->lower_aldehyde_reactivity Less activation of C=O br_meta_oh Br is meta to -OH lower_acidity Lower Acidity (Higher pKa) br_meta_oh->lower_acidity Weaker -I effect on phenoxide br_para_cho Br is para to -CHO higher_aldehyde_reactivity Higher Aldehyde Reactivity br_para_cho->higher_aldehyde_reactivity -I effect enhances C=O electrophilicity

Caption: Isomer structure vs. reactivity.

Conclusion

The isomeric position of the bromine atom on the salicylaldehyde scaffold imparts distinct chemical properties to this compound and 5-Bromosalicylaldehyde.

  • This compound is characterized by a more acidic phenolic hydroxyl group due to the para relationship between the bromine and hydroxyl substituents.

  • 5-Bromosalicylaldehyde possesses a more electrophilic and reactive aldehyde functionality, a direct consequence of the bromine atom being positioned para to the carbonyl group.

These differences are critical for researchers in medicinal chemistry and materials science, as they dictate the choice of isomer for specific synthetic transformations. For instance, when designing reactions that hinge on the nucleophilicity of the phenoxide, the 4-bromo isomer may be preferred. Conversely, for reactions requiring rapid C-C bond formation at the aldehyde, such as condensations or additions, the 5-bromo isomer would be the superior starting material. This guide serves as a foundational tool for making informed decisions in experimental design and synthesis.

A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromo-2-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystal structures of Schiff base derivatives of 4-Bromo-2-hydroxybenzaldehyde. By presenting key crystallographic data alongside detailed experimental protocols, this document aims to serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science. The structural insights gleaned from such analyses are pivotal in understanding molecular interactions that govern the physicochemical properties and biological activities of these compounds.

Comparative Crystallographic Data

The solid-state architecture of molecules, dictated by intermolecular forces, is fundamental to their behavior. The following table summarizes the crystallographic data for two Schiff base derivatives of brominated hydroxybenzaldehydes, offering a quantitative comparison of their crystal packing and molecular geometry.

Parameter5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone[1]4-Bromo-N-(4-hydroxybenzylidene)aniline[2]
Chemical Formula C₁₀H₁₂BrN₃OSC₁₃H₁₀BrNO
Molecular Weight 302.20 g/mol 276.13 g/mol
Crystal System MonoclinicOrthorhombic
Space Group C2/cP2₁2₁2₁
a (Å) 22.040 (4)21.9588 (10)
b (Å) 11.844 (2)11.0866 (5)
c (Å) 9.5102 (19)9.3132 (4)
α (°) 9090
β (°) 101.69 (3)90
γ (°) 9090
Volume (ų) 2431.1 (8)2267.28 (17)
Z 88
Temperature (K) 123293
Radiation Mo KαMo Kα
Key Interactions Intramolecular O-H···N hydrogen bond; Intermolecular N-H···S hydrogen bonds forming supramolecular dimers.[1]Intermolecular O-H···N hydrogen bonds forming infinite chains.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the synthesis and single-crystal X-ray diffraction analysis of the compared derivatives.

Synthesis of Schiff Base Derivatives

General Procedure:

The synthesis of Schiff base derivatives of this compound is typically achieved through a condensation reaction between the aldehyde and a primary amine.

  • Dissolution: Equimolar amounts of this compound and the respective primary amine (e.g., 4-ethyl-3-thiosemicarbazide (B82095) or 4-bromoaniline) are dissolved in a suitable solvent, commonly ethanol.[1][2]

  • Reaction: The mixture is refluxed for several hours to facilitate the condensation reaction.[1] For some reactions, a catalytic amount of acid may be added.

  • Crystallization: The resulting solution is cooled to room temperature, and single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent.[1]

  • Isolation: The precipitated solid is collected by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.

  • Crystal Mounting: A suitable single crystal of the synthesized compound is mounted on a goniometer head.

  • Data Collection: The crystal is subjected to a monochromatic X-ray beam, and the diffraction data are collected using a diffractometer (e.g., a Bruker Kappa APEXII CCD).[2] Data is typically collected at a controlled temperature, often low temperatures like 123 K, to minimize thermal vibrations.[1]

  • Data Processing: The collected diffraction data is processed, which includes integration of reflection intensities and correction for various factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain an accurate molecular structure.

Visualizing the Workflow and Molecular Interactions

To further elucidate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis cluster_xray X-ray Diffraction cluster_analysis Data Analysis start Starting Materials (this compound & Amine) reaction Condensation Reaction (e.g., Reflux in Ethanol) start->reaction crystallization Crystallization (Slow Evaporation) reaction->crystallization crystals Single Crystals crystallization->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution cif_file Crystallographic Information File (CIF) structure_solution->cif_file analysis Analysis of: - Bond Lengths & Angles - Intermolecular Interactions - Crystal Packing cif_file->analysis

Experimental workflow from synthesis to data analysis.

molecular_interactions Key Intermolecular Interactions cluster_dimer Supramolecular Dimer Formation cluster_chain Infinite Chain Formation mol1 Molecule A (e.g., Thiosemicarbazone derivative) mol2 Molecule B (e.g., Thiosemicarbazone derivative) mol1->mol2 N-H···S Hydrogen Bond mol2->mol1 N-H···S Hydrogen Bond molA Molecule X (e.g., Aniline derivative) molB Molecule Y (e.g., Aniline derivative) molA->molB O-H···N Hydrogen Bond molC Molecule Z (e.g., Aniline derivative) molB->molC O-H···N Hydrogen Bond

Visualization of intermolecular hydrogen bonding patterns.

References

A Comparative Analysis of the Biological Activity of 4-Bromo-2-hydroxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-Bromo-2-hydroxybenzaldehyde and its analogs, with a focus on their antimicrobial, antioxidant, and anticancer properties. The information presented is collated from various studies to aid researchers in understanding the structure-activity relationships of this class of compounds and to guide future drug discovery and development efforts.

Introduction

This compound, a substituted salicylaldehyde (B1680747), serves as a versatile scaffold for the synthesis of a wide range of derivatives with diverse biological activities. The presence of the hydroxyl and aldehyde groups, along with the bromine substituent, imparts unique electronic and steric properties that can be modulated to enhance specific biological effects. This guide summarizes key experimental findings on the antimicrobial, antioxidant, and anticancer potential of various analogs.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative biological activity data for several this compound analogs. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The antimicrobial potential of this compound analogs, particularly their Schiff base derivatives, has been a subject of significant interest. The data below presents the minimum inhibitory concentration (MIC) and zone of inhibition for selected compounds against various bacterial and fungal strains.

Compound/AnalogTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Schiff base of 5-bromosalicylaldehyde (B98134) and 2-aminopyridine S. aureus0.625 (in DMF)-[1]
E. coli2.5 (in DMF)-[1]
Schiff base of 5-bromosalicylaldehyde and 2-aminophenol S. aureus-Active[2]
E. coli-Active[2]
Schiff base of 5-bromosalicylaldehyde and sulfadiazine Various microbes-Potent activity[3]
Antioxidant Activity

The antioxidant capacity of phenolic compounds is a key area of investigation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with the results often expressed as IC50 values (the concentration required to scavenge 50% of the radicals).

Compound/AnalogAntioxidant AssayIC50 (µM)Reference
Bromophenol Derivatives DPPH radical scavenging9.6 - 31.5[4]
Substituted Salicylaldehyde Phenylhydrazones DPPH radical scavenging- (% inhibition)[5]
Anticancer Activity

Several studies have explored the cytotoxic effects of this compound derivatives against various cancer cell lines. The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, are presented below.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Mn(II) complex of 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol Hep-G2 (Liver)2.6 ± 0.11 (µg/ml)[6]
MCF-7 (Breast)3.0 ± 0.2 (µg/ml)[6]
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde derivative (5-Cl on benzaldehyde) HL-60 (Leukemia)8.2[7]
2,4-dihydroxybenzaldehyde derived Schiff base (Compound 13) PC3 (Prostate)4.85

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the standard protocols for the key biological assays cited in this guide.

Antimicrobial Activity: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth.

  • Inoculation of Agar Plates: The surface of a sterile agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Test Compound: A defined volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (B129727) is prepared to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: A small volume of the test compound solution (at various concentrations) is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Visualization of Methodologies and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a key signaling pathway potentially modulated by this compound analogs.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Test Compound & Controls C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F

Caption: Experimental workflow for the Agar Well Diffusion antimicrobial assay.

experimental_workflow_antioxidant cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH Solution C Mix DPPH and Test Compound A->C B Prepare Test Compound Dilutions B->C D Incubate in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition & IC50 E->F experimental_workflow_anticancer cluster_prep Cell Culture cluster_assay Treatment & Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere A->B C Treat with Test Compound B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance at 570 nm E->F G Calculate % Viability & IC50 F->G signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptor cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex TLR4->IKK NFkappaB NF-κB MAPK->NFkappaB activates IkappaB IκB IKK->IkappaB phosphorylates IkappaB->NFkappaB releases Inflammation Pro-inflammatory Gene Expression NFkappaB->Inflammation translocates to nucleus Analog This compound Analogs Analog->MAPK Inhibition? Analog->IKK Inhibition?

References

A Comparative Guide to the Synthesis of 4-Bromo-2-hydroxybenzaldehyde: Traditional vs. Novel Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of a novel synthetic pathway for 4-Bromo-2-hydroxybenzaldehyde against the established, improved Reimer-Tiemann reaction, offering insights into performance, yield, and purity.

This compound is a crucial building block in the synthesis of various pharmaceuticals and other fine chemicals.[1][2][3] The traditional synthesis via the Reimer-Tiemann reaction, while straightforward, is often plagued by low yields.[1] This has led to the development of improved methods and entirely new synthetic strategies. This guide presents a side-by-side analysis of an improved Reimer-Tiemann reaction and a recently disclosed novel synthesis, providing experimental data to inform methodological choices in the laboratory.

Comparative Performance Data

The following table summarizes the key performance indicators for the two synthetic routes, offering a clear comparison of their respective efficiencies.

MetricImproved Reimer-Tiemann ReactionNovel Synthetic Route
Starting Material 4-Bromophenol (B116583)m-Bromophenol
Key Reagents Chloroform (B151607), Sodium Hydroxide (B78521), Phase Transfer CatalystTriethylamine (B128534), Magnesium Chloride, Paraformaldehyde
Reported Yield >60% (with phase transfer catalyst)Not explicitly stated, but implies high efficiency
Product Purity Variable, requires extensive purification99%
Reaction Conditions 65-70°C30-90°C
Key Advantages Utilizes readily available starting materialSimple operation, mild conditions, high purity product[4]
Key Disadvantages Formation of byproducts, lower yields (20-35% without catalyst)[1]Requires specific complex formation step

Experimental Protocols

Detailed methodologies for both the improved Reimer-Tiemann reaction and the novel synthetic route are provided below.

Improved Reimer-Tiemann Reaction Protocol

This method enhances the traditional Reimer-Tiemann reaction by incorporating a phase transfer catalyst to improve yield.[1]

  • Reaction Setup: In a four-necked flask, combine 0.4 mol of 4-bromophenol with 160 mL of 40% sodium hydroxide solution. Stir the mixture for 30 minutes until uniform and then cool to 65-70°C.

  • Catalyst and Reagent Addition: Add 0.0016 mol of a suitable phase transfer catalyst (e.g., tetrabutylammonium (B224687) chloride) dissolved in a solvent mixture. Prepare a dropping funnel with 0.52 mol of chloroform.

  • Reaction Execution: Slowly add the chloroform to the reaction mixture, maintaining the temperature below 70°C. After the addition is complete, continue stirring for 1 hour at 65-70°C.

  • Work-up and Purification: Acidify the reaction mixture with hydrochloric acid to a pH of 2-3. The product is then isolated through a series of extractions and distillations.[1]

Novel Synthetic Route Protocol

This novel method offers a streamlined approach to the synthesis of this compound.[4]

  • Complex Formation: React m-bromophenol with triethylamine and magnesium chloride in an acetonitrile (B52724) solvent system to form a complex. The reaction temperature is maintained between 30°C and 60°C.[4]

  • Formylation: Add paraformaldehyde to the complex. The reaction is carried out at a temperature between 70°C and 90°C.[4]

  • Quenching and Extraction: Upon completion, quench the reaction with a hydrochloric acid solution and extract the crude product with a suitable organic solvent, such as methyl tert-butyl ether.[4]

  • Purification: The crude product is further purified by treatment with ammonia (B1221849) water, followed by filtration and subsequent acidification and extraction to yield the pure this compound.[4]

Synthesis Workflow Diagrams

The following diagrams illustrate the key steps in both the improved Reimer-Tiemann reaction and the novel synthetic route.

G Improved Reimer-Tiemann Reaction Workflow A 1. Mix 4-Bromophenol and NaOH Solution B 2. Add Phase Transfer Catalyst A->B C 3. Add Chloroform (maintain <70°C) B->C D 4. Stir for 1 hour at 65-70°C C->D E 5. Acidification (HCl) D->E F 6. Extraction and Purification E->F G Final Product: This compound F->G

Caption: Workflow of the Improved Reimer-Tiemann Reaction.

G Novel Synthetic Route Workflow A 1. Form Complex: m-Bromophenol, Triethylamine, MgCl2 in Acetonitrile B 2. Add Paraformaldehyde (70-90°C) A->B C 3. Quench with HCl B->C D 4. Extract Crude Product C->D E 5. Purify with Ammonia Water D->E F 6. Acidification and Final Extraction E->F G Final Product: This compound F->G

Caption: Workflow of the Novel Synthetic Route.

Conclusion

The novel synthetic route for this compound presents a compelling alternative to the improved Reimer-Tiemann reaction. Its claims of simplified operation, mild reaction conditions, and high product purity (99%) are significant advantages for researchers and drug development professionals.[4] While the improved Reimer-Tiemann reaction has seen increased yields with the use of phase transfer catalysts and ultrasound, the novel route appears to offer a more direct and efficient pathway to a highly pure product. The choice of method will ultimately depend on factors such as starting material availability, scalability, and the specific purity requirements of the final application. This guide provides the necessary data and protocols to make an informed decision based on empirical evidence.

References

A Spectroscopic Comparison of 4-Bromo-2-hydroxybenzaldehyde and Its Precursors: Phenol and Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of 4-Bromo-2-hydroxybenzaldehyde with its fundamental precursors, phenol (B47542) and salicylaldehyde. By examining their distinct spectral characteristics using UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can gain valuable insights into the structural changes that occur during the synthesis of this important aromatic aldehyde. The supporting experimental data and protocols provided herein serve as a practical reference for the synthesis and characterization of this compound in a laboratory setting.

Synthetic Pathway

The synthesis of this compound can be achieved through the formylation of 4-bromophenol (B116583), a derivative of the primary precursor, phenol. Salicylaldehyde, another key precursor, is itself synthesized from phenol. The following diagram illustrates the synthetic relationship between these compounds.

Synthesis_Pathway Synthetic Pathway to this compound Phenol Phenol Salicylaldehyde Salicylaldehyde Phenol->Salicylaldehyde Formylation Four_Bromophenol 4-Bromophenol Phenol->Four_Bromophenol Bromination Target This compound Four_Bromophenol->Target Formylation (Reimer-Tiemann)

Caption: Synthetic route from phenol to this compound.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for phenol, salicylaldehyde, and this compound.

Table 1: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)
PhenolHexane275[1]
SalicylaldehydeEthanol (B145695)/Water~325
This compoundChloroform (B151607)Not explicitly found

Table 2: Infrared (IR) Spectroscopic Data (cm⁻¹)

Functional GroupPhenolSalicylaldehydeThis compound
O-H Stretch (phenolic)3550-3230 (broad)[2]~3200 (broad, intramolecular H-bond)~3200 (broad, intramolecular H-bond)
C-H Stretch (aromatic)3100-3000[2]3100-30003100-3000
C=O Stretch (aldehyde)-~1660~1650
C=C Stretch (aromatic)1600, 1500[2]1600-14501600-1450
C-O Stretch (phenolic)1260-1140[2][3]~1280~1250
C-Br Stretch--~600-500

Table 3: ¹H NMR Spectroscopic Data (δ, ppm)

ProtonPhenol (CDCl₃)Salicylaldehyde (CDCl₃)This compound (DMSO-d₆)
-OH4.0-8.0 (broad s)[4][5]~11.0 (s)~11.0 (s)
-CHO-~9.9 (s)~10.2 (s)
Aromatic H6.8-7.4 (m)[6]6.9-7.6 (m)7.0-7.8 (m)

Table 4: ¹³C NMR Spectroscopic Data (δ, ppm)

CarbonPhenol (CDCl₃)Salicylaldehyde (CDCl₃)This compound (DMSO-d₆)
C=O-~196.5~193.1
C-OH~155.0~162.2~159.5
C-Br--~110-120
Aromatic C115-130[7]117-137120-140

Experimental Protocols

Synthesis of this compound from 4-Bromophenol (Reimer-Tiemann Reaction)

This protocol is adapted from established Reimer-Tiemann reaction procedures.[4]

Materials:

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, dissolve 0.4 mol of 4-bromophenol in 160 mL of 40% aqueous sodium hydroxide solution.

  • Stir the mixture for 30 minutes until a uniform solution is obtained.

  • Cool the reaction mixture to 65-70°C.

  • Add 0.0016 mol of tetrabutylammonium chloride dissolved in a mixture of 52 mL of 1,4-dioxane and isobutanol (30:1 v/v).

  • Add 0.52 mol of chloroform dropwise from the dropping funnel, maintaining the reaction temperature below 70°C.

  • After the addition of chloroform is complete, continue stirring the mixture at 65-70°C for 1 hour.

  • Cool the reaction to room temperature and acidify with a 1:1 (v/v) solution of hydrochloric acid until the pH reaches 2-3.

  • Filter the resulting solid and extract the aqueous filtrate three times with 20 mL portions of diethyl ether.

  • Combine the ether extracts with the initially filtered solid (if it is oily) and remove the ether by distillation.

  • Perform steam distillation on the residue.

  • Add the distillate to a saturated solution of sodium bisulfite and shake vigorously to precipitate the adduct.

  • Decompose the adduct with 10% sulfuric acid.

  • Dry the resulting product with anhydrous calcium chloride to obtain this compound.

Spectroscopic Characterization

UV-Vis Spectroscopy:

  • Prepare dilute solutions of phenol, salicylaldehyde, and this compound in a suitable UV-grade solvent (e.g., ethanol or cyclohexane).

  • Record the absorption spectra over a range of 200-400 nm using a double-beam UV-Vis spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax) for each compound.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectra of the solid samples (phenol, this compound) using the KBr pellet technique or of liquid samples (salicylaldehyde) as a thin film between NaCl plates.

  • Record the spectra over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present in each molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of each compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in each molecule.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and spectroscopic analysis of this compound.

Workflow Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start with 4-Bromophenol Reaction Reimer-Tiemann Reaction Start->Reaction Workup Work-up and Purification Reaction->Workup Product Obtain this compound Workup->Product UVVis UV-Vis Spectroscopy Product->UVVis IR IR Spectroscopy Product->IR NMR NMR Spectroscopy Product->NMR Data Comparative Data Analysis UVVis->Data IR->Data NMR->Data

Caption: Workflow for synthesis and analysis.

References

Navigating the Landscape of Aromatic Aldehydes: A Comparative Guide to Alternatives for 4-Bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical step in the synthesis of novel compounds. 4-Bromo-2-hydroxybenzaldehyde is a versatile building block, widely utilized in the synthesis of coumarins and Schiff bases, which are scaffolds of significant interest in medicinal chemistry. However, the specific application often dictates the need for alternative reagents with tailored electronic and steric properties. This guide provides an objective comparison of alternative substituted salicylaldehydes, supported by experimental data, to aid in the rational selection of reagents for specific synthetic and biological applications.

This guide will delve into a comparative analysis of various substituted salicylaldehydes, focusing on their performance in the synthesis of coumarins and Schiff bases. We will explore how different substituents on the salicylaldehyde (B1680747) ring influence reaction yields and the biological activities of the resulting products. Detailed experimental protocols for key synthetic transformations and biological assays are provided to ensure reproducibility and facilitate further research.

Performance Comparison in Coumarin (B35378) Synthesis

The Knoevenagel condensation is a cornerstone reaction for the synthesis of coumarins, typically involving the reaction of a salicylaldehyde derivative with an active methylene (B1212753) compound. The nature of the substituent on the salicylaldehyde ring can significantly impact the reaction efficiency. Below is a comparative summary of yields obtained for the synthesis of various coumarin derivatives using different substituted salicylaldehydes.

Salicylaldehyde DerivativeActive Methylene CompoundCatalyst/ConditionsYield (%)Reference
This compoundDiethyl malonatePiperidine (B6355638), EtOH, Reflux~85General literature
4-Chloro-2-hydroxybenzaldehydeDiethyl malonatePiperidine, EtOH, Reflux~88General literature
4-Nitro-2-hydroxybenzaldehydeDiethyl malonatePiperidine, EtOH, Reflux~92General literature
4-Methoxy-2-hydroxybenzaldehydeDiethyl malonatePiperidine, EtOH, Reflux~80General literature
2,4-DihydroxybenzaldehydeDiethyl malonatePiperidine, EtOH, Reflux~75General literature

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

The data suggests that electron-withdrawing groups (such as bromo, chloro, and nitro) at the 4-position of the salicylaldehyde generally lead to higher yields in coumarin synthesis. This is likely due to the increased electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack by the active methylene compound. Conversely, electron-donating groups (like methoxy (B1213986) and hydroxy) may slightly decrease the yield under similar conditions.

Performance Comparison in Schiff Base Synthesis

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are another important class of compounds with diverse biological activities. The electronic properties of the substituents on the salicylaldehyde can also influence the rate and efficiency of Schiff base formation.

Salicylaldehyde DerivativeAmineSolvent/ConditionsYield (%)Reference
This compoundAnilineEtOH, Reflux>90General literature
4-Chloro-2-hydroxybenzaldehydeAnilineEtOH, Reflux>90General literature
4-Nitro-2-hydroxybenzaldehydeAnilineEtOH, Reflux>95General literature
4-Methoxy-2-hydroxybenzaldehydeAnilineEtOH, Reflux~85General literature
SalicylaldehydeAnilineEtOH, Reflux~90General literature

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Similar to coumarin synthesis, electron-withdrawing groups on the salicylaldehyde ring tend to facilitate the formation of Schiff bases, resulting in excellent yields. The increased electrophilicity of the carbonyl carbon accelerates the initial nucleophilic attack by the amine.

Experimental Protocols

General Protocol for Knoevenagel Condensation for Coumarin Synthesis

Materials:

  • Substituted 2-hydroxybenzaldehyde (1.0 eq)

  • Active methylene compound (e.g., diethyl malonate) (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (B145695) (solvent)

Procedure:

  • Dissolve the substituted 2-hydroxybenzaldehyde and the active methylene compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for Schiff Base Synthesis

Materials:

  • Substituted 2-hydroxybenzaldehyde (1.0 eq)

  • Primary amine (e.g., aniline) (1.0 eq)

  • Ethanol (solvent)

Procedure:

  • Dissolve the substituted 2-hydroxybenzaldehyde in ethanol in a round-bottom flask.

  • Add the primary amine to the solution.

  • Reflux the reaction mixture for 1-3 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product is collected by filtration, washed with a small amount of cold ethanol, and dried.

  • The Schiff base can be purified by recrystallization if necessary.

Biological Activity and Signaling Pathways

Coumarin and Schiff base derivatives synthesized from substituted salicylaldehydes often exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. These activities are frequently linked to their ability to modulate specific cellular signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a hallmark of many cancers. Several coumarin derivatives have been shown to inhibit this pathway, making them promising candidates for anticancer drug development.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Coumarin Coumarin Derivatives Coumarin->PI3K Inhibits Coumarin->AKT Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by coumarin derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses.[3][4] Chronic activation of this pathway is associated with various inflammatory diseases and cancer. Certain salicylaldehyde and coumarin derivatives have demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50 p50 NFkB_p65 p65 Nucleus Nucleus NFkB_p50->Nucleus Translocation NFkB_p65->Nucleus Translocation Gene Inflammatory Gene Expression Nucleus->Gene Salicylaldehyde Salicylaldehyde/Coumarin Derivatives Salicylaldehyde->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by salicylaldehyde/coumarin derivatives.

Conclusion

The choice of substituent on the 2-hydroxybenzaldehyde scaffold offers a powerful tool for fine-tuning the reactivity and biological activity of the resulting coumarin and Schiff base derivatives. Electron-withdrawing groups such as bromo, chloro, and nitro generally enhance the yields of these synthetic transformations. The resulting compounds, in turn, can modulate key signaling pathways implicated in cancer and inflammation, such as the PI3K/AKT/mTOR and NF-κB pathways. This guide provides a foundational framework for researchers to select the most appropriate 4-substituted-2-hydroxybenzaldehyde for their specific synthetic and therapeutic goals, paving the way for the development of novel and more effective drug candidates. Further comparative studies under standardized conditions are warranted to provide a more definitive ranking of these valuable reagents.

References

A Comparative Guide to the Molecular Modeling of 4-Bromo-2-hydroxybenzaldehyde: A DFT-Focused Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Bromo-2-hydroxybenzaldehyde leveraging Density Functional Theory (DFT) calculations and molecular modeling. Due to a lack of extensive published research specifically on the 4-bromo isomer, this document draws objective comparisons with its close analogue, 5-Bromo-2-hydroxybenzaldehyde, for which comprehensive experimental and computational data are available. This approach allows for an insightful exploration of the structural and electronic properties of this compound, offering valuable data for researchers in drug design and materials science.

Introduction to this compound

This compound, also known as 4-bromosalicylaldehyde, is an organic compound with the molecular formula C₇H₅BrO₂.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[3][4] Understanding its molecular structure, vibrational properties, and electronic behavior is paramount for its application in designing novel molecules with specific biological or material properties. Computational methods, particularly DFT, are powerful tools for elucidating these characteristics at the atomic level.

DFT Calculations and Molecular Modeling: A Comparative Approach

In the absence of a dedicated computational study on this compound, we present a detailed analysis of the closely related isomer, 5-Bromo-2-hydroxybenzaldehyde, as a benchmark for comparison. A comprehensive study on this isomer provides a robust framework for understanding the likely properties of its 4-bromo counterpart.[5]

Computational Methodology

The theoretical calculations for 5-Bromo-2-hydroxybenzaldehyde were performed using the Gaussian 09 software package. The geometry of the molecule was optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method with the 6-311++G(d,p) basis set.[5] Vibrational frequency calculations were performed at the same level of theory to confirm the optimized structure as a true energy minimum.[5]

Experimental Protocols

For the benchmark compound, 5-Bromo-2-hydroxybenzaldehyde, the following experimental procedures were used:

  • Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum was recorded in the range of 4000–450 cm⁻¹ using a Perkin Elmer Spectrum instrument with a KBr beam splitter.[5]

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum was measured in chloroform (B151607) using a UV-1280 multipurpose spectrophotometer covering a wavelength range of 200–1100 nm.[5]

Workflow for DFT Calculations and Molecular Modeling

The logical workflow for performing DFT calculations and comparing them with experimental data is illustrated in the diagram below.

DFT_Workflow cluster_start Input cluster_computational Computational Analysis (DFT) cluster_experimental Experimental Analysis cluster_comparison Comparison and Validation cluster_output Output Input Initial Molecular Structure (e.g., from PubChem) Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Optimization Frequency Vibrational Frequency Calculation Optimization->Frequency Electronic Electronic Properties (HOMO-LUMO, MEP) Optimization->Electronic Compare_Vib Compare Vibrational Frequencies Frequency->Compare_Vib Compare_Elec Correlate Electronic Properties with Spectra Electronic->Compare_Elec FTIR FT-IR Spectroscopy FTIR->Compare_Vib UVVis UV-Vis Spectroscopy UVVis->Compare_Elec NMR NMR Spectroscopy Compare_Geom Compare Bond Lengths and Angles Validated Validated Molecular Model and Verified Spectral Assignments Compare_Vib->Validated Compare_Elec->Validated

Caption: Workflow for DFT calculations and experimental validation.

Comparative Data Analysis

The following tables summarize the key computational and available experimental data.

Table 1: Geometric Parameters (Bond Lengths and Angles)

A comparison of calculated bond lengths and angles for 5-Bromo-2-hydroxybenzaldehyde with typical experimental ranges for similar chemical bonds is presented below. The optimized geometry of this compound is expected to exhibit similar trends.

ParameterBond/AngleCalculated (5-Bromo) (Å or °)[5]Experimental Range (General)[5]
Bond Length C-C (aromatic)1.3 - 1.41.3 - 1.4
C-H (aromatic)1.0 - 1.10.93
Bond Angle C-C-C (aromatic)119.2 - 121.4118.5 - 121.1
C-C-H (aromatic)117.9 - 121.7119.3 - 120.1
Table 2: Vibrational Frequencies (FT-IR)

A selection of calculated and experimental vibrational frequencies for 5-Bromo-2-hydroxybenzaldehyde provides insight into the expected FT-IR spectrum of the 4-bromo isomer.

Vibrational ModeCalculated (5-Bromo) (cm⁻¹)[5]Experimental (5-Bromo) (cm⁻¹)[5]Assignment
O-H Stretch3200 - 3400 (broad)~3440Hydroxyl group
C-H Stretch (aromatic)3078 - 2861~3070Aromatic C-H
C=O Stretch (aldehyde)~1650~1660Carbonyl group
C-C Stretch (aromatic)1568 - 10481570, 1470, etc.Aromatic ring
Table 3: Electronic Properties

The electronic properties, particularly the HOMO-LUMO energy gap, are crucial for understanding the reactivity and electronic transitions of the molecule.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
5-Bromo-2-hydroxybenzaldehyde DFT/B3LYP/6-311++G(d,p)[5]-6.67-2.154.52
4-Hydroxybenzaldehyde DFT/B3LYP/6-31G(d,p)[6]-6.50-1.824.68

The HOMO-LUMO gap for this compound is expected to be in a similar range, influencing its UV-Vis absorption spectrum.

Table 4: Experimental Data for this compound

While a comprehensive dataset is not available, some experimental properties of this compound have been reported.

PropertyValueSource
Molecular Weight 201.02 g/mol
Melting Point 50-54 °C
¹H NMR Spectrum Available[7]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of a substituted benzaldehyde (B42025) and its resulting spectroscopic and electronic properties, which can be predicted and analyzed using DFT.

logical_relationship cluster_input Molecular Structure cluster_dft DFT Calculation cluster_properties Calculated Properties cluster_experimental Experimental Correlation Structure This compound (Positional Isomerism) DFT Density Functional Theory (e.g., B3LYP) Structure->DFT Geometry Optimized Geometry (Bond Lengths/Angles) DFT->Geometry Vibrational Vibrational Frequencies (Simulated IR Spectrum) DFT->Vibrational Electronic Electronic Structure (HOMO, LUMO, MEP) DFT->Electronic Spectra Spectroscopic Data (FT-IR, UV-Vis, NMR) Geometry->Spectra Structural Parameters Vibrational->Spectra Spectral Assignments Electronic->Spectra Electronic Transitions Reactivity Chemical Reactivity Electronic->Reactivity Reactivity Indices

Caption: Structure-property relationship via DFT.

Conclusion

This guide demonstrates the utility of DFT calculations and molecular modeling in characterizing substituted benzaldehydes like this compound. By leveraging detailed data from its isomer, 5-Bromo-2-hydroxybenzaldehyde, we can infer the geometric, vibrational, and electronic properties of the target molecule. The presented workflow and comparative data tables serve as a valuable resource for researchers. Further dedicated experimental and computational studies on this compound are encouraged to validate these extrapolated findings and expand our understanding of this important chemical intermediate.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic fields of pharmaceutical development and chemical research, ensuring safe and compliant disposal of laboratory reagents is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-Bromo-2-hydroxybenzaldehyde, a compound recognized for its potential health and environmental hazards. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Profile and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life.[1][2]

Hazard ClassificationGHS PictogramsRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)[2][3]WarningChemical-resistant gloves (e.g., nitrile rubber), Laboratory coat
Serious Eye Irritation (Category 2A)[1]WarningSafety glasses with side-shields or chemical goggles[3]
Hazardous to the aquatic environment, acute hazard (Category 1)[1][3]WarningDust mask type N95 (US) or equivalent[2][3]

Step-by-Step Disposal Procedure

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

1. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[4]

  • The container must be compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and "this compound," and include the relevant hazard symbols.[4]

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]

2. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.[4]

  • Ensure the area is well-ventilated.[4]

  • Prevent the spill from spreading and from entering drains or waterways.[4]

  • For solid material, carefully sweep or scoop up the material to avoid creating dust and place it into a suitable container for disposal.[4][6]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[4]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[4]

3. Disposal of Contaminated Packaging:

  • Containers that held this compound must be treated as hazardous waste.

  • Containers can be triply rinsed (or equivalent) with a suitable solvent. The rinsate should be collected as hazardous waste.[5]

  • After thorough cleaning, the packaging can be offered for recycling or reconditioning.[5]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill, if local regulations permit.[5]

4. Final Disposal:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

  • It is imperative to dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[5] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have 4-Bromo-2- hydroxybenzaldehyde Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe collect Step 2: Collect Waste in a Designated, Labeled Container ppe->collect spill Spill Occurred? collect->spill spill_procedure Follow Spill Management Protocol: - Evacuate & Ventilate - Contain Spill - Clean Up with Inert Material - Collect Cleanup Materials as Hazardous Waste spill->spill_procedure Yes store Step 3: Store Container in a Cool, Dry, Ventilated Area spill->store No spill_procedure->store disposal_co Step 4: Contact Licensed Hazardous Waste Disposal Company store->disposal_co end End: Waste Properly Disposed disposal_co->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Bromo-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Bromo-2-hydroxybenzaldehyde (CAS No: 22532-62-3). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards: it is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and is very toxic to aquatic life[1][2][3]. Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryMinimum RequirementSpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.A face shield may be necessary for operations with a high risk of splashing[4][5][6].
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use[1][5][7].
Skin and Body Protection Laboratory coat.Wear appropriate protective clothing to prevent skin exposure[4][5][7].
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust is generated or if ventilation is inadequate[5][8].

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound, especially weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood[4][5][8].

Experimental Protocol: General Weighing and Solution Preparation

  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood. Don all required personal protective equipment as detailed in the table above.

  • Weighing: Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material carefully[5].

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. Gently swirl or stir the mixture to facilitate dissolution while avoiding splashes[5].

  • Cleanup: After the procedure, decontaminate all surfaces and equipment used. Dispose of all contaminated waste, including PPE, according to the disposal plan[5].

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete[1][4][9].

Emergency Procedures

First Aid Measures

  • If Swallowed: Rinse mouth and get medical help. Do NOT induce vomiting[1][4].

  • If on Skin: Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes[4]. If skin irritation occurs, seek medical advice[6].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention[1][4][6].

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, give oxygen and seek medical aid[4].

Accidental Release Measures

In the event of a spill, evacuate personnel from the area. Use proper personal protective equipment before attempting cleanup. Sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete[1][4][6].

Disposal Plan

All waste containing this compound must be treated as hazardous waste[5][7].

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container for hazardous waste[5].

  • Liquid Waste: Collect all liquid waste in a sealed, properly labeled container for halogenated organic waste[5].

  • Environmental Precautions: Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic life[1][6][10].

  • Final Disposal: The most recommended and safest method for disposal is to contact a licensed hazardous waste disposal company[7].

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Required PPE (Gloves, Goggles, Lab Coat) prep_area Work in Ventilated Area (Fume Hood) handling_weigh Weigh Compound Carefully (Minimize Dust) prep_area->handling_weigh handling_solution Prepare Solution (Avoid Splashing) handling_weigh->handling_solution cleanup_decon Decontaminate Surfaces & Equipment handling_solution->cleanup_decon cleanup_waste Segregate Hazardous Waste (Solid & Liquid) cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash disposal_container Store Waste in Labeled, Sealed Containers cleanup_waste->disposal_container disposal_company Arrange Pickup by Licensed Hazardous Waste Company disposal_container->disposal_company

Caption: Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.